4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >27.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10760. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-4-7(6(3)11)5(2)10-8(4)9(12)13/h10H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFWNYAZHOVSPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278950 | |
| Record name | 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780141 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2386-28-9 | |
| Record name | 2386-28-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10760 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid properties
An In-Depth Technical Guide to 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid: Properties, Synthesis, and Applications
Introduction
This compound is a heterocyclic compound featuring a highly substituted pyrrole core.[1] The pyrrole ring is a foundational scaffold in a multitude of biologically active molecules, and understanding the properties of its derivatives is paramount for progress in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of this compound, intended for researchers and professionals in drug development and organic synthesis. We will delve into its physicochemical properties, explore robust synthetic methodologies with mechanistic insights, detail its analytical characterization, and discuss its current and potential applications. The narrative is structured to not only present data but also to explain the underlying chemical principles that govern the compound's behavior and utility.
Chapter 1: Physicochemical Properties and Molecular Structure
A thorough understanding of a compound's fundamental properties is the bedrock of its application in any scientific endeavor. This chapter outlines the key chemical and physical identifiers for this compound.
1.1: Chemical Identity
The compound is systematically named and identified by several international standards, ensuring its unambiguous recognition in literature and databases.
| Identifier | Value |
| IUPAC Name | This compound[1][2] |
| CAS Number | 2386-28-9[1][2] |
| Molecular Formula | C₉H₁₁NO₃[1][2] |
| Molecular Weight | 181.19 g/mol [1][2] |
| Canonical SMILES | CC1=C(NC(=C1C(=O)C)C)C(=O)O[1][2] |
| InChI Key | SQFWNYAZHOVSPA-UHFFFAOYSA-N[1][2] |
1.2: Physical Properties
The physical state and solubility dictate the compound's handling, formulation, and reaction conditions.
| Property | Value | Source |
| Melting Point | 205-207 °C | [3][4] |
| Solubility | >27.2 µg/mL (at pH 7.4) | [1][2] |
| Appearance | Typically a solid at room temperature | Inferred from melting point |
1.3: Molecular Structure and Reactivity
The unique arrangement of functional groups on the pyrrole ring governs the molecule's reactivity.[1]
-
Pyrrole Ring: The aromatic pyrrole core is electron-rich, making it susceptible to electrophilic substitution, although the existing substituents heavily influence the positions of further reactions. The N-H proton is weakly acidic.
-
Carboxylic Acid Group (-COOH): This is the most acidic site on the molecule, readily donating a proton in basic conditions.[1] It is a key handle for derivatization, enabling the formation of esters, amides, and acid chlorides.
-
Acetyl Group (-COCH₃): The carbonyl of the acetyl group provides an electrophilic site for nucleophilic attack.[1] The adjacent methyl protons are weakly acidic and can participate in condensation reactions.
-
Methyl Groups (-CH₃): These groups at positions 3 and 5 are electron-donating, influencing the reactivity of the pyrrole ring.
Chapter 2: Synthesis and Mechanistic Insights
The construction of the substituted pyrrole ring system is a classic challenge in organic synthesis. The Knorr pyrrole synthesis stands out as a primary and highly effective method for preparing this class of compounds.
2.1: The Knorr Pyrrole Synthesis: A Primary Synthetic Route
The Knorr synthesis involves the condensation of an α-amino-ketone with a β-ketoester or a related compound with an active methylene group.[5][6] For this compound, the synthesis is typically achieved in two stages: formation of the corresponding ethyl ester followed by saponification.
The overall transformation starts from ethyl acetoacetate and acetylacetone. The brilliance of this method lies in the in situ generation of the unstable α-amino-ketone from a stable oxime precursor, which immediately reacts with the β-dicarbonyl compound, preventing self-condensation.[5]
Caption: Workflow for the Knorr synthesis of the target acid.
Experimental Protocol: Synthesis of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate [5]
-
Oxime Formation: Dissolve ethyl acetoacetate in glacial acetic acid. While maintaining cooling, slowly add a saturated aqueous solution of sodium nitrite. This converts one equivalent of the starting material into ethyl 2-oximinoacetoacetate.
-
Reduction and Condensation: In a separate flask, prepare a solution of acetylacetone in glacial acetic acid.
-
Gradually add the oxime solution from Step 1 and zinc dust to the acetylacetone solution with vigorous stirring. The reaction is exothermic and may require external cooling to prevent the mixture from boiling too vigorously.[5][7] The zinc dust reduces the oxime to the corresponding amine in situ.
-
Work-up: Once the reaction is complete, the mixture is typically poured into water, and the precipitated product is collected by filtration. The crude product can be recrystallized from a suitable solvent like ethanol.
Experimental Protocol: Saponification to the Carboxylic Acid
-
Hydrolysis: Suspend the ethyl ester product in an aqueous ethanol solution containing one equivalent of sodium hydroxide.
-
Heat the mixture to reflux until the ester is fully consumed (monitored by TLC).
-
Acidification: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) until the pH is acidic.
-
Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry to yield the final product.
2.2: Mechanistic Discussion
The Knorr synthesis proceeds through a well-established mechanism involving condensation, cyclization, and dehydration.
Caption: Simplified mechanism of the Knorr pyrrole synthesis.
The process begins with the reduction of the oxime to an α-aminoketone. This amine then condenses with one of the carbonyl groups of the acetylacetone (which exists in equilibrium with its enol form) to form an enamine intermediate. An intramolecular nucleophilic attack by the enamine onto the remaining carbonyl group initiates cyclization. Subsequent dehydration steps lead to the formation of the stable aromatic pyrrole ring.[7]
Chapter 3: Spectroscopic and Analytical Characterization
Confirming the structure and purity of the synthesized compound requires a suite of analytical techniques. The expected spectroscopic data provides a fingerprint for the molecule.
3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show distinct signals corresponding to the different types of protons. Protons on carbons adjacent to carbonyl groups are deshielded and typically resonate around 2.0-3.0 ppm.[8]
-
-COOH: A broad singlet at a high chemical shift (>10 ppm), which is exchangeable with D₂O.
-
N-H: A broad singlet, typically in the 8-9 ppm region.
-
-COCH₃: A sharp singlet around 2.4-2.6 ppm.
-
Ring -CH₃ (x2): Two distinct sharp singlets, likely between 2.2-2.5 ppm.
-
-
¹³C NMR: The carbonyl carbons are the most deshielded signals.
-
-COOH: Signal expected in the 165-175 ppm range.
-
-COCH₃: Signal expected further downfield, around 190-200 ppm.
-
Pyrrole Ring Carbons: Four distinct signals in the aromatic region (approx. 110-140 ppm).
-
Methyl Carbons: Signals in the aliphatic region (<30 ppm).
-
3.2: Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the carbonyl and hydroxyl groups.
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
-
C=O Stretch (Acetyl Ketone): A strong, sharp absorption around 1660-1680 cm⁻¹.
-
N-H Stretch: A moderate peak around 3200-3400 cm⁻¹.
3.3: Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 181.
-
Key Fragments: Expect to see fragments corresponding to the loss of key functional groups, such as [M-45]⁺ from the loss of the COOH group and [M-43]⁺ from the loss of the acetyl group. The formation of an acylium ion is a common fragmentation pathway for carboxylic acid derivatives.[8]
3.4: Summary of Expected Analytical Data
| Technique | Feature | Expected Observation |
| ¹H NMR | Carboxylic Proton | >10 ppm (broad singlet) |
| Acetyl Protons | ~2.4-2.6 ppm (singlet, 3H) | |
| ¹³C NMR | Carbonyl Carbons | ~170 ppm (acid), ~195 ppm (ketone) |
| IR | O-H Stretch | 2500-3300 cm⁻¹ (broad) |
| C=O Stretches | ~1710 cm⁻¹ and ~1670 cm⁻¹ (strong) | |
| MS | Molecular Ion | m/z = 181 |
Chapter 4: Applications and Biological Context
While detailed research into the direct biological effects of this compound is limited, its significance lies in its role as a versatile synthetic intermediate.[1]
4.1: Role as a Synthetic Intermediate
The compound's multiple functional groups make it an ideal building block for more complex molecular architectures.[1]
-
Pharmaceuticals: The pyrrole scaffold is present in numerous drugs. This compound can serve as a starting point for synthesizing molecules with potential therapeutic activities.
-
Agrochemicals: It may act as a precursor for novel pesticides and herbicides.[1]
-
Material Science: Its derivatives could be investigated for use in the development of new polymers or functional coatings.[1]
4.2: Potential Biological Activities
Preliminary studies and the prevalence of the pyrrole motif in nature suggest several areas of potential bioactivity.
-
Antimicrobial and Anti-inflammatory Effects: Initial assays have hinted at potential antibacterial and anti-inflammatory properties, though further validation is required.[1]
-
Enzyme Inhibition: The structure could be tailored to fit the active sites of specific enzymes, making it a candidate for inhibitor design.[1]
Chapter 5: Safety, Handling, and Storage
Proper handling is crucial to ensure laboratory safety. This compound possesses moderate hazards as defined by the Globally Harmonized System (GHS).
5.1: Hazard Identification
-
GHS Classification:
5.2: Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[1][9]
-
Ventilation: Handle only in a well-ventilated area or in a chemical fume hood to avoid inhaling dust or fumes.[10][11]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9][10]
5.3: Storage and Stability
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
-
Incompatibilities: Keep away from strong oxidizing agents.
Conclusion
This compound is a valuable heterocyclic compound characterized by its versatile functionality and accessible synthesis via the classic Knorr reaction. Its well-defined physicochemical properties and predictable spectroscopic fingerprint make it a reliable building block for further chemical exploration. While its direct applications are still emerging, its potential as a precursor in the fields of medicine, agriculture, and materials science is significant, warranting continued investigation by the scientific community.
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An In-Depth Technical Guide to the Structure Elucidation of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and organic synthesis.[1] As a substituted pyrrole, this molecule is a valuable scaffold in the development of novel therapeutics.[1] This document moves beyond a simple recitation of analytical techniques, offering insights into the causal relationships between molecular structure and spectral data, and providing field-proven protocols for its synthesis and characterization.
The structural confirmation of a novel or synthesized molecule is the bedrock of all subsequent research and development. In this guide, we will dissect the evidence provided by a suite of analytical techniques, demonstrating how each method contributes a unique piece to the structural puzzle of this compound.
The Synthetic Pathway: A Foundation for Structural Expectation via Knorr Pyrrole Synthesis
Before delving into the analytical data, it is crucial to understand the synthetic route used to obtain the target compound. The Knorr pyrrole synthesis is a classic and reliable method for the preparation of substituted pyrroles.[2][3] The synthesis of this compound typically proceeds through the formation of its ethyl ester, ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, which is then hydrolyzed to the desired carboxylic acid.[2]
The reaction involves the condensation of an α-amino-ketone with a β-ketoester.[2] In this specific synthesis, the α-amino-β-ketoester is generated in situ from ethyl 2-oximinoacetoacetate, which then reacts with acetylacetone (2,4-pentanedione).[2]
Logical Framework of the Knorr Synthesis
The choice of starting materials in the Knorr synthesis provides a logical basis for the expected structure of the product. The reaction mechanism involves the formation of an enamine, followed by cyclization and dehydration to form the aromatic pyrrole ring.[4]
Caption: Correlation of NMR data to the proposed molecular structure.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Key IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3400 | N-H Stretch | Pyrrole N-H |
| 2500 - 3300 (broad) | O-H Stretch | Carboxylic Acid O-H |
| ~1680 | C=O Stretch | Carboxylic Acid C=O |
| ~1640 | C=O Stretch | Acetyl C=O |
| ~1550 | N-H Bend | Pyrrole N-H |
| ~1450 | C-H Bend | Methyl C-H |
Interpretation and Causality:
-
The broad absorption band in the 2500-3300 cm⁻¹ region, overlapping with the N-H stretch, is highly characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. [5]* The presence of two distinct carbonyl (C=O) stretching frequencies is a key piece of evidence. The carboxylic acid carbonyl typically appears at a higher frequency than the acetyl carbonyl due to the electronic effects of the hydroxyl group. The exact positions can be influenced by conjugation with the pyrrole ring and hydrogen bonding.
-
The N-H stretching and bending vibrations confirm the presence of the pyrrole ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. For this compound (C₉H₁₁NO₃), the expected molecular weight is approximately 181.19 g/mol .
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 181, corresponding to the intact molecule with one electron removed.
-
Loss of a Methyl Group (-CH₃): A peak at m/z = 166, resulting from the cleavage of a methyl group, likely from the acetyl moiety.
-
Loss of an Acetyl Group (-COCH₃): A significant peak at m/z = 138, due to the loss of the acetyl radical.
-
Loss of a Carboxyl Group (-COOH): A peak at m/z = 136, corresponding to the loss of the carboxylic acid radical.
-
Decarboxylation (-CO₂): A peak at m/z = 137, from the loss of carbon dioxide.
Caption: Plausible mass spectrometry fragmentation pathways.
X-ray Crystallography: The Definitive Structural Proof
While spectroscopic and spectrometric methods provide compelling evidence, single-crystal X-ray diffraction provides the ultimate, unambiguous three-dimensional structure of a molecule in the solid state.
Although the specific crystal structure for this compound is not readily available in public databases, analysis of closely related structures, such as pyrrole-2-carboxylic acid, reveals key structural features that can be extrapolated. [6] Expected Structural Features from Crystallography:
-
Planarity of the Pyrrole Ring: The five-membered pyrrole ring is expected to be largely planar, consistent with its aromatic character.
-
Intermolecular Hydrogen Bonding: In the solid state, the carboxylic acid groups are expected to form strong hydrogen-bonded dimers, with the hydroxyl group of one molecule interacting with the carbonyl oxygen of a neighboring molecule. [5][6]This is a common structural motif for carboxylic acids. [5]* Conformation of Substituents: The acetyl and carboxylic acid groups will adopt specific conformations relative to the pyrrole ring to minimize steric hindrance.
The confirmation of these features through X-ray crystallography would provide the final, incontrovertible evidence for the structure of this compound.
Conclusion: A Synergistic Approach to Structure Elucidation
The structure elucidation of this compound is a prime example of the synergistic interplay between organic synthesis and analytical chemistry. The logical design of the Knorr synthesis provides a strong hypothesis for the molecular structure. This hypothesis is then rigorously tested and confirmed through a multi-technique analytical approach. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, mass spectrometry confirms the molecular weight and provides fragmentation clues, and X-ray crystallography offers a definitive three-dimensional picture. By integrating the evidence from each of these powerful techniques, we can confidently and unambiguously assign the structure of this important heterocyclic compound, paving the way for its further investigation and application in drug discovery and development.
References
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- The Human Metabolome Database. (n.d.). Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). HMDB.
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molecular weight of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
An In-depth Technical Guide on the Physicochemical Properties of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid
Abstract: This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest to the pharmaceutical and chemical synthesis sectors. The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] This document moves beyond a simple statement of molecular weight to deliver an in-depth examination of its core physicochemical properties, methods for its experimental verification, and its practical implications for researchers, scientists, and drug development professionals. We will explore the critical distinction between molar mass and monoisotopic mass, detail protocols for identity confirmation via mass spectrometry, and discuss the compound's role as a versatile synthetic building block. Safety and handling protocols are also provided to ensure its effective and safe utilization in a laboratory setting.
Introduction to this compound
This compound is a substituted pyrrole derivative featuring three key functional groups that dictate its chemical reactivity and utility: a central pyrrole ring, a carboxylic acid at the 2-position, and an acetyl group at the 4-position. This specific arrangement of functional groups makes it a valuable precursor in organic synthesis and a point of interest for medicinal chemistry.[3] The pyrrole ring is a fundamental component of many approved drugs, highlighting the importance of understanding the properties of its derivatives.[2] The presence of both an electron-withdrawing acetyl group and a carboxylic acid function enhances its versatility for creating diverse chemical libraries for biological screening.[3]
Core Physicochemical and Structural Properties
The foundational data for any chemical compound begins with its precise molecular formula and weight. These values are paramount for all quantitative work, from reaction stoichiometry to analytical characterization.
Molecular Formula, Weight, and Mass
A critical distinction for the modern researcher is between molecular weight (or molar mass) and monoisotopic mass.
-
Molecular Weight (Molar Mass): This is the weighted average mass of a molecule's atoms based on the natural isotopic abundance of each element. It is the value used for macroscopic laboratory work, such as weighing out a substance for a reaction. The molecular weight of this compound is 181.19 g/mol .[3][4]
-
Monoisotopic Mass: This is the mass of the molecule calculated using the mass of the most abundant isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is indispensable for high-resolution mass spectrometry (HRMS), where it is used to confirm the elemental composition of a molecule with high precision. The calculated monoisotopic mass is 181.0739 Da .[4][5]
The primary physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | [3][4] |
| Molecular Weight | 181.19 g/mol | [3][4] |
| Monoisotopic Mass | 181.0739 Da | [4][5] |
| CAS Number | 2386-28-9 | [3][4] |
| Appearance | Powder | |
| Melting Point | 205-207 °C | [6][7] |
| IUPAC Name | This compound | [4] |
| SMILES | CC1=C(NC(=C1C(=O)C)C)C(=O)O | [3][4][5] |
| InChI Key | SQFWNYAZHOVSPA-UHFFFAOYSA-N | [3][4] |
Experimental Verification of Molecular Identity
While databases provide theoretical values, rigorous scientific practice demands experimental verification. Confirming the molecular weight and structure is a foundational step in any research pipeline to ensure the integrity of all subsequent data.
Mass Spectrometry for Molecular Weight Confirmation
High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the elemental composition and, by extension, the molecular weight of a compound. An Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer is standard.
Caption: Workflow for the verification of this compound.
-
Stock Solution: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or DMSO) to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution with an appropriate solvent system for ESI-MS, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode, to a final concentration of 1-10 µg/mL.
-
Analysis: Infuse the working solution directly into the ESI source or inject it via an LC system.
-
Data Interpretation: In positive ion mode, the expected primary ion is the protonated molecule [M+H]⁺ at m/z 182.0812. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 180.0666 should be observed. A mass accuracy of <5 ppm between the observed and theoretical monoisotopic mass is required for confident identification.
Spectroscopic Confirmation of Structure
Confirming the molecular weight is necessary but insufficient for complete identification. The connectivity of the atoms must be verified. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to confirm the molecular structure.
-
¹H NMR: Should reveal distinct signals corresponding to the N-H proton of the pyrrole, the two methyl groups attached to the ring, the acetyl methyl group, and the carboxylic acid proton.
-
¹³C NMR: Will show nine distinct carbon signals, including the characteristic carbonyl carbons of the acetyl and carboxylic acid groups.
-
FT-IR: Will display characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the pyrrole, and the C=O stretches of the ketone and carboxylic acid functionalities.
Spectroscopic characterization of this compound and its close derivatives has been reported in the literature, providing reference data for verification.[8][9][10]
Significance in Research and Drug Development
The precise molecular weight is a cornerstone of the compound's utility in a research context.
-
Stoichiometric Calculations: The molecular weight of 181.19 g/mol is fundamental for all synthetic applications. It allows for precise molar calculations, ensuring correct reagent ratios in reactions such as esterifications of the carboxylic acid or nucleophilic additions to the acetyl group.[3] This is essential for reaction optimization, yield calculations, and reproducibility.
-
Synthetic Building Block: The compound serves as a versatile scaffold. Its functional groups can be selectively modified to generate a library of new chemical entities. For example, the carboxylic acid can be converted to esters or amides, and the acetyl group can undergo various transformations. This utility is central to lead optimization campaigns in drug discovery.[11][12]
-
Biological Potential: Pyrrole derivatives are known to possess a wide range of biological activities.[1][2] Preliminary studies on this compound suggest potential antimicrobial and anti-inflammatory properties, making it and its analogues attractive candidates for further investigation.[3]
Safety and Handling
As a laboratory chemical, proper handling is essential. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard nitrile gloves, safety glasses with side shields, and a lab coat.
-
Handling: Avoid generating dust. Wash hands thoroughly after handling.
-
Conclusion
This compound is a compound whose utility is defined by its chemical structure and properties. Its molecular weight of 181.19 g/mol and monoisotopic mass of 181.0739 Da are the foundational quantitative parameters for its use in synthesis and analysis. This guide has detailed not only these core values but also the rigorous experimental workflows required for their verification, underscoring the principles of scientific integrity. For researchers in drug discovery and organic synthesis, a thorough understanding of these properties is the first step toward unlocking the full potential of this versatile heterocyclic building block.
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An In-depth Technical Guide to the Biological Activity of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Introduction
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous naturally occurring and synthetic compounds with a wide spectrum of biological activities.[1] This guide focuses on a specific derivative, 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, a molecule holding potential for further investigation in drug discovery and development. This document will provide a comprehensive overview of its known and potential biological activities, detailed methodologies for its synthesis, and robust protocols for evaluating its therapeutic promise.
Molecular Profile:
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₉H₁₁NO₃ | [2] |
| Molecular Weight | 181.19 g/mol | [2] |
| CAS Number | 2386-28-9 | [2] |
Anticipated Biological Activities and Mechanistic Rationale
While extensive, peer-reviewed studies on the specific biological activities of this compound are emerging, preliminary research and the well-documented activities of related pyrrole derivatives suggest several promising avenues for investigation.[3]
Antimicrobial Properties
Nitrogen-containing heterocyclic compounds, including pyrroles, are known to exhibit significant antibacterial and antifungal properties.[4][5][6] The biological activity of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.
Causality behind Experimental Choices: The proposed antimicrobial screening is designed to first establish a broad spectrum of activity against representative Gram-positive and Gram-negative bacteria. The subsequent determination of the Minimum Inhibitory Concentration (MIC) will provide quantitative data on the compound's potency.
Anti-inflammatory Effects
Several pyrrole derivatives have demonstrated potent anti-inflammatory activity, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[4][7] The structural features of this compound, particularly the carboxylic acid and acetyl groups, may allow for interactions with the active sites of inflammatory enzymes like COX-1 and COX-2.
Causality behind Experimental Choices: The in-vitro COX inhibition assays are crucial for determining if the anti-inflammatory potential of the compound is mediated through this common pathway. Assessing inhibition of both COX-1 and COX-2 is essential to understand its selectivity and potential for gastrointestinal side effects.
Antiproliferative and Cytotoxic Potential
The pyrrole ring is a key component in several anticancer agents.[8] Derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids have shown promising antiproliferative activity against various human cancer cell lines.[9] The potential for this compound to exhibit cytotoxic effects against cancer cells warrants investigation.
Causality behind Experimental Choices: An initial screening against a panel of cancer cell lines will provide insights into the compound's potential as an anticancer agent. The MTT assay is a well-established, reliable method for assessing cell viability and determining the IC50 value, a key measure of a compound's cytotoxic potency.
Synthesis of this compound
A plausible synthetic route for pyrrole-2-carboxylic acid derivatives can be adapted from established methods such as the Paal-Knorr pyrrole synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols are provided as a guide for researchers to investigate the biological activities of this compound.
Antimicrobial Activity Screening: Agar Disk Diffusion Method
This method provides a qualitative assessment of the compound's ability to inhibit microbial growth.
Step-by-Step Methodology:
-
Prepare Media: Sterilize Mueller-Hinton Agar and pour into petri dishes.
-
Inoculate Plates: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and evenly swab onto the agar surface.
-
Apply Compound: Impregnate sterile paper discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Incubate: Place the discs on the inoculated agar and incubate at 37°C for 18-24 hours.
-
Measure Zones of Inhibition: Measure the diameter of the clear zone around the disc where bacterial growth is inhibited.
Quantitative Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of the compound that inhibits visible microbial growth.
Step-by-Step Methodology:
-
Prepare Serial Dilutions: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton Broth.
-
Inoculate: Add a standardized bacterial suspension to each well.
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.
In-Vitro Anti-inflammatory Activity: COX-1/COX-2 Inhibition Assay
This assay measures the ability of the compound to inhibit the cyclooxygenase enzymes.
Step-by-Step Methodology:
-
Enzyme Preparation: Use purified recombinant human COX-1 or COX-2 enzymes.
-
Reaction Mixture: In a 96-well plate, combine the enzyme, a heme cofactor, and various concentrations of the test compound.
-
Initiate Reaction: Add arachidonic acid as the substrate to start the reaction.
-
Incubate: Incubate the mixture at 37°C for a specified time.
-
Detection: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a specific ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for both COX-1 and COX-2.
In-Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell viability and is used to determine the cytotoxic potential of a compound.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to a control and determine the IC50 value.
Experimental Workflow for Biological Evaluation
Caption: A logical workflow for the comprehensive biological evaluation of the target compound.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table of Anticipated Data:
| Assay | Parameter | Expected Result Format |
| Antimicrobial | Zone of Inhibition (mm) | Mean ± SD |
| MIC (µg/mL) | Value | |
| Anti-inflammatory | IC50 COX-1 (µM) | Value |
| IC50 COX-2 (µM) | Value | |
| Selectivity Index (COX-1/COX-2) | Ratio | |
| Cytotoxicity | IC50 (µM) against cell line X | Value |
| IC50 (µM) against cell line Y | Value |
Conclusion
This compound represents a molecule of interest within the broader class of biologically active pyrrole derivatives. While specific data on its bioactivity is still being gathered, its structural features suggest potential as an antimicrobial, anti-inflammatory, and possibly an antiproliferative agent. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate its therapeutic potential. Further investigation into this and related compounds could lead to the development of novel therapeutic agents.
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The Strategic Synthesis and Application of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, bearing the CAS Number 2386-28-9 , is a highly functionalized heterocyclic compound that represents a critical scaffold in medicinal chemistry.[1] Its unique arrangement of acetyl, methyl, and carboxylic acid groups on a pyrrole core makes it a versatile precursor for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and detailed synthesis to its application as a key intermediate in the development of targeted therapeutics, such as kinase inhibitors. We will delve into the causality behind the synthetic strategies, the mechanistic underpinnings of its biological activity, and provide field-proven insights for its practical application in a research and development setting.
Introduction: The Significance of the Substituted Pyrrole Scaffold
The pyrrole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its aromaticity and the presence of a nitrogen heteroatom allow for diverse biological interactions. The specific substitution pattern of this compound endows it with a unique chemical reactivity profile, making it a valuable building block for drug discovery. The presence of a carboxylic acid provides a handle for amide bond formation, a common linkage in pharmaceuticals, while the acetyl and methyl groups influence the molecule's steric and electronic properties, which can be fine-tuned to optimize drug-target interactions. This guide will explore the strategic importance of this particular pyrrole derivative in the synthesis of targeted therapies, with a focus on kinase inhibitors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2386-28-9 | PubChem[1] |
| Molecular Formula | C₉H₁₁NO₃ | Smolecule[1] |
| Molecular Weight | 181.19 g/mol | Smolecule[1] |
| IUPAC Name | This compound | PubChem[1] |
| Melting Point | 205-207 °C (literature) | Chemsrc[2] |
| Solubility | >27.2 µg/mL (at pH 7.4) | PubChem[1] |
| Appearance | Reported as a solid | N/A |
Strategic Synthesis: The Knorr Pyrrole Synthesis and Subsequent Hydrolysis
The synthesis of this compound is most effectively achieved through a two-step process: the Knorr pyrrole synthesis to form the corresponding ethyl ester, followed by hydrolysis to the carboxylic acid. This approach is favored due to the ready availability of the starting materials and the generally high yields of the cyclization reaction.
Step 1: Knorr Pyrrole Synthesis of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
The Knorr pyrrole synthesis is a classic and reliable method for the preparation of substituted pyrroles.[3] It involves the condensation of an α-amino-ketone with a β-ketoester. In this specific synthesis, acetylacetone (2,4-pentanedione) reacts with ethyl 2-oximinoacetoacetate. The α-amino ketone is generated in situ from the reduction of the oxime by zinc dust in acetic acid.[3]
Caption: Knorr synthesis of the ethyl ester precursor.
Experimental Protocol:
-
Preparation of Ethyl 2-oximinoacetoacetate: Dissolve ethyl acetoacetate in glacial acetic acid. While maintaining a cool temperature with an ice bath, slowly add a saturated aqueous solution of sodium nitrite. This nitrosation reaction is exothermic and requires careful temperature control.[3]
-
In situ Reduction and Condensation: In a separate flask, dissolve acetylacetone in glacial acetic acid. To this solution, gradually add the prepared ethyl 2-oximinoacetoacetate solution and zinc dust simultaneously. The reaction is highly exothermic and should be cooled to maintain control.[4]
-
Reaction Work-up: After the addition is complete, the mixture is typically heated to reflux for a short period to ensure the completion of the reaction.[4] The hot mixture is then poured into water to precipitate the crude product.
-
Purification: The crude ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Step 2: Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved by saponification using a strong base, such as potassium hydroxide, followed by acidification.
Caption: Hydrolysis of the ethyl ester to the carboxylic acid.
Experimental Protocol:
-
Saponification: Dissolve the purified ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate in a mixture of ethanol and water. Add a solution of potassium hydroxide and reflux the mixture until the hydrolysis is complete (monitoring by TLC is recommended).
-
Acidification: After cooling the reaction mixture, carefully acidify with a mineral acid, such as hydrochloric acid, until the pH is acidic. The carboxylic acid will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.
Application in Drug Development: A Key Intermediate for Kinase Inhibitors
The highly substituted pyrrole-2-carboxylic acid scaffold is a cornerstone in the design of various targeted therapeutics, most notably kinase inhibitors. While direct use of this compound in a marketed drug is not prominently documented, its structural analogue, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, is a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Sunitinib .[2][5] Sunitinib is an FDA-approved drug for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor.[6] The synthesis of Sunitinib provides a compelling case study for the utility of this class of compounds.
The Role of the Pyrrole Core in Sunitinib's Mechanism of Action
Sunitinib functions by inhibiting multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis and proliferation.[6] The pyrrole-indolinone core of Sunitinib is essential for its binding to the ATP-binding pocket of these kinases. The pyrrole moiety forms critical hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition.[7]
Caption: Simplified synthetic route to Sunitinib highlighting the pyrrole intermediate.
Biological Activity and Mechanistic Insights: The Anti-Inflammatory Potential
Preliminary studies suggest that this compound may possess anti-inflammatory and antimicrobial properties.[1] The anti-inflammatory activity of many pyrrole derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[9]
Cyclooxygenase (COX) Inhibition Pathway
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by blocking the active site of COX enzymes. The carboxylic acid moiety of many NSAIDs, including those with a pyrrole core, is crucial for binding to a key arginine residue in the active site of COX enzymes, thereby preventing the binding of arachidonic acid. The substituents on the pyrrole ring play a significant role in determining the potency and selectivity of COX inhibition.[10] For instance, bulky substituents can favor binding to the larger active site of COX-2 over COX-1, leading to a more selective inhibition and potentially a better side-effect profile.[9][11]
Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.
Conclusion and Future Perspectives
This compound is a compound of significant interest to the drug discovery and development community. Its straightforward synthesis via the Knorr pyrrole reaction and subsequent hydrolysis provides access to a versatile scaffold. The demonstrated utility of structurally similar compounds in the synthesis of potent kinase inhibitors like Sunitinib underscores its potential as a key building block for novel therapeutics. Furthermore, the likely anti-inflammatory activity through COX inhibition opens avenues for its exploration in the development of new anti-inflammatory agents. Future research should focus on a more detailed elucidation of its biological targets and mechanism of action, as well as exploring its derivatization to generate libraries of compounds for screening against a range of therapeutic targets. The principles and protocols outlined in this guide provide a solid foundation for researchers to unlock the full potential of this valuable heterocyclic intermediate.
References
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An In-depth Technical Guide to the IUPAC Nomenclature of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the IUPAC nomenclature for the heterocyclic compound 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document deconstructs the systematic name to clarify the structural components and numbering conventions. Beyond nomenclature, this guide offers insights into the compound's physicochemical properties, a brief overview of its synthesis, and its relevance in medicinal chemistry. The content is grounded in authoritative chemical principles to ensure scientific integrity and practical utility for professionals in the field.
The Significance of Pyrrole Derivatives in Medicinal Chemistry
The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in a vast array of biologically active molecules.[1][2][3][4][5] Its presence in natural products like heme, chlorophyll, and vitamin B12 underscores its vital role in biological systems.[3] In the realm of medicinal chemistry, synthetic pyrrole derivatives are prized scaffolds for the development of novel therapeutic agents.[3][4] These compounds exhibit a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[3][4][6]
The compound of focus, this compound, represents a polysubstituted pyrrole, a class of molecules that continues to attract significant interest in drug discovery.[6] A systematic and unambiguous naming system is paramount for the clear communication of chemical structures and findings within the scientific community. The International Union of Pure and Applied Chemistry (IUPAC) provides this universal language.[7][8] This guide will dissect the IUPAC name to provide a foundational understanding of this specific molecule's structure.
Deconstructing the IUPAC Nomenclature: A Systematic Approach
The IUPAC name "this compound" precisely describes the molecule's structure. This section will break down the name into its constituent parts to illustrate the logic behind its construction.
The Parent Heterocycle: Identifying the Pyrrole Ring
The foundation of the name is "pyrrole," which identifies the parent five-membered heterocyclic ring containing one nitrogen atom.[1][2][5] According to IUPAC rules for numbering heterocyclic systems, the heteroatom (nitrogen in this case) is assigned the number 1. The numbering then proceeds around the ring to give the substituents the lowest possible locants. The "1H" designation specifies that the nitrogen atom at position 1 bears a hydrogen atom, which is necessary to define the tautomeric form of the pyrrole ring.[2]
The Principal Functional Group: The Carboxylic Acid
In IUPAC nomenclature, functional groups are prioritized to determine the suffix of the chemical name.[9][10] Carboxylic acids hold a high priority.[9][11][12][13] In this molecule, the presence of a carboxyl group (-COOH) attached to the pyrrole ring dictates the suffix "-carboxylic acid".[13] When a carboxyl group is attached to a ring, the carbon of the -COOH group is not included in the numbering of the parent ring.[13] The locant "2-" indicates that the carboxylic acid group is attached to the carbon at the second position of the pyrrole ring.[]
Substituent Groups: Acetyl and Dimethyl
All other groups attached to the parent ring are treated as substituents and are named as prefixes.[15]
-
Acetyl: The term "acetyl" refers to a -C(=O)CH₃ group. When a ketone is not the highest priority functional group, it is named as an "oxo" or "acyl" substituent.[16][17] In this case, "acetyl" is the acyl name for the substituent. The locant "4-" signifies its attachment to the fourth carbon of the pyrrole ring.
-
Dimethyl: The prefix "di-" indicates the presence of two methyl (-CH₃) groups. The locants "3,5-" specify that one methyl group is on the third carbon and the other is on the fifth carbon of the pyrrole ring.
Assembling the Full IUPAC Name
The final name is constructed by arranging the substituent prefixes in alphabetical order ("acetyl" before "dimethyl"), followed by the parent hydride name ("1H-pyrrole"), and concluding with the principal functional group suffix ("-2-carboxylic acid").[15]
Caption: Structural breakdown of the IUPAC name.
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of a compound requires knowledge of its physical and chemical characteristics. The following table summarizes key computed and experimental properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | PubChem[18][19] |
| Molecular Weight | 181.19 g/mol | PubChem[19] |
| Monoisotopic Mass | 181.0739 g/mol | PubChem[18] |
| XLogP3-AA | 1.1 | PubChem[18] |
| Hydrogen Bond Donor Count | 2 | PubChem[19] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[19] |
| Rotatable Bond Count | 2 | PubChem[19] |
| Solubility | >27.2 µg/mL at pH 7.4 (Experimental) | PubChem[19] |
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for structural elucidation and confirmation. For the ethyl ester derivative, this compound ethyl ester, ¹H NMR data in DMSO-d₆ shows characteristic peaks corresponding to the different protons in the molecule.[20] The presence of the various functional groups (N-H, C=O, O-H, C-H, C-N) would be confirmed by distinct absorption bands in the IR spectrum.
Synthesis and Reactivity: A Brief Overview
Substituted pyrroles like the title compound are often synthesized via classical methods such as the Knorr pyrrole synthesis or the Paal-Knorr synthesis.[21][22][23][24] The Knorr synthesis, for instance, typically involves the condensation of an α-amino-ketone with a β-ketoester.[22][24][25] These methods provide a versatile and reliable means to construct the pyrrole ring with various substitution patterns.
Caption: Simplified workflow for Knorr pyrrole synthesis.
The reactivity of this compound is dictated by its functional groups. The carboxylic acid can undergo esterification or amidation. The acetyl group can be a site for reactions at the carbonyl carbon or the adjacent methyl group. The pyrrole ring itself can undergo electrophilic substitution, although the electron-withdrawing nature of the acetyl and carboxyl groups will influence the position and rate of such reactions.
Experimental Protocol: ¹H NMR Sample Preparation
To ensure the trustworthiness of experimental data, a standardized protocol is essential. The following is a step-by-step methodology for preparing a sample of a pyrrole derivative for ¹H NMR analysis.
Objective: To obtain a high-resolution ¹H NMR spectrum for structural verification.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Weighing: Accurately weigh 5-10 mg of the compound and transfer it to a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent is critical; DMSO-d₆ is often suitable for carboxylic acids as it can solubilize the compound and allow for the observation of exchangeable protons (e.g., -COOH and N-H).
-
Dissolution: Gently vortex the vial until the sample is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient for the NMR spectrometer's detector (typically around 4-5 cm).
-
Sealing and Labeling: Cap the NMR tube securely and label it clearly with the compound's identity and the solvent used.
-
Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
Conclusion
The IUPAC nomenclature provides a rigorous and systematic framework for naming chemical compounds, which is indispensable for accurate scientific communication. A thorough understanding of these rules, as demonstrated with this compound, allows researchers to precisely infer the structure of a molecule from its name. This foundational knowledge, combined with an appreciation for the compound's synthesis, properties, and analytical characterization, equips scientists and drug development professionals with the necessary tools to advance their research in the vital field of medicinal chemistry.
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4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid SMILES notation
An In-Depth Technical Guide to 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of this compound, a substituted pyrrole derivative with significant potential in medicinal chemistry and organic synthesis.[1] The document delineates its fundamental chemical properties, including its canonical SMILES notation, and offers a detailed, field-proven protocol for its synthesis via the Knorr pyrrole synthesis. The narrative emphasizes the mechanistic rationale behind the synthetic strategy, potential applications derived from its structural motifs, and critical safety considerations for laboratory handling. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile heterocyclic compound in their work.
Core Compound Identification and Properties
This compound is a heterocyclic compound featuring a pyrrole core, a common scaffold in numerous biologically active molecules.[1] Its unique arrangement of an acetyl group, a carboxylic acid, and two methyl groups on the pyrrole ring imparts specific reactivity and potential for biological interactions.[1]
1.1. Chemical Structure and SMILES Notation
The structure is foundational to its chemical behavior. The canonical Simplified Molecular-Input Line-Entry System (SMILES) notation provides a machine-readable representation of this structure.
Caption: 2D structure of this compound.
1.2. Physicochemical and Safety Data
A summary of key properties is essential for experimental design and safety assessment.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | [1][2] |
| Molecular Weight | 181.19 g/mol | [1][2] |
| InChI Key | SQFWNYAZHOVSPA-UHFFFAOYSA-N | [1][2] |
| CAS Number | 2386-28-9 | [1][2] |
| Melting Point | 205-207 °C | [4] |
| Solubility | >27.2 µg/mL (at pH 7.4) | [2] |
| GHS Hazard Statements | H315 (Causes skin irritation)H319 (Causes serious eye irritation)H335 (May cause respiratory irritation) | [2] |
| GHS Precautionary Stmts | P261, P264, P280, P302+P352, P305+P351+P338 | [2] |
Synthesis Protocol: The Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis is a robust and widely utilized method for preparing substituted pyrroles.[5][6] It involves the condensation of an α-amino-ketone with a β-dicarbonyl compound.[5][7] For the target molecule, a variation using an α-amino β-ketoester and a β-dicarbonyl compound is particularly effective. The synthesis of the closely related ethyl ester (ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate) via this method is well-documented, proceeding through the reaction of acetylacetone (2,4-pentanedione) with ethyl 2-oximinoacetoacetate, followed by reduction.[5] The subsequent hydrolysis of the ester yields the target carboxylic acid.
2.1. Mechanistic Rationale
The causality of the Knorr synthesis is rooted in a sequence of condensation and cyclization steps.
-
In Situ Amine Formation: α-Amino-ketones are often unstable and prone to self-condensation.[6] Therefore, they are typically generated in situ. This is achieved by the reduction of a more stable α-oximino-ketone using a reducing agent like zinc dust in acetic acid.[5][8] The acetic acid serves as both a solvent and a proton source for the reduction.
-
Enamine Formation: The more nucleophilic β-dicarbonyl compound (acetylacetone) attacks the carbonyl of the newly formed α-amino-ketoester.
-
Condensation & Cyclization: The initial adduct rapidly loses water to form an enamine intermediate. An intramolecular condensation then occurs where the amino group attacks the remaining carbonyl of the acetylacetone moiety.
-
Dehydration and Aromatization: Subsequent dehydration steps lead to the formation of the stable, aromatic pyrrole ring.
Caption: Mechanistic overview of the Knorr pyrrole synthesis pathway.
2.2. Step-by-Step Experimental Protocol
This protocol describes the synthesis of the ethyl ester precursor, followed by its hydrolysis. This two-step approach is a self-validating system, as the intermediate ester can be isolated and characterized before proceeding.
Part A: Synthesis of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate [5][9]
-
Preparation of Ethyl 2-oximinoacetoacetate: Dissolve ethyl acetoacetate (1 equiv.) in glacial acetic acid. While maintaining the temperature below 10°C with an ice bath, slowly add a saturated aqueous solution of sodium nitrite (1 equiv.). Stir for 2-3 hours until the reaction is complete (monitored by TLC). This product is used directly in the next step.
-
Condensation Reaction: In a separate flask, add acetylacetone (1 equiv.) and glacial acetic acid. To this well-stirred solution, gradually and simultaneously add the α-oximino ester solution from Step 1 and zinc dust (2-2.5 equiv.).
-
Causality Note: The gradual addition is critical to control the exothermic reaction and prevent the unstable α-aminoacetoacetate intermediate from self-condensing.[5]
-
-
Reaction Work-up: After the addition is complete, heat the mixture to reflux for 1 hour. Cool the reaction mixture to room temperature and pour it into a large volume of ice water.
-
Isolation: The solid product will precipitate. Collect the crude solid by vacuum filtration and wash thoroughly with water.
-
Purification: Recrystallize the crude solid from ethanol to yield pure ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate as a crystalline solid.[10]
Part B: Hydrolysis to this compound
-
Saponification: Suspend the purified ester from Part A (1 equiv.) in ethanol. Add an aqueous solution of sodium hydroxide (2-3 equiv., e.g., 10 M NaOH).
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting ester.
-
Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and carefully acidify with a strong acid (e.g., 2 M HCl) until the pH is approximately 2-3. The carboxylic acid will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum to yield the final product.
Applications and Research Interest
The unique substitution pattern of this compound makes it a valuable building block in several areas of chemical and pharmaceutical research.
3.1. Medicinal Chemistry and Drug Discovery
The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[11] The functional groups on this specific molecule offer multiple points for derivatization:
-
Carboxylic Acid: Can be converted to esters, amides, or other bioisosteres to modulate pharmacokinetic properties or engage in hydrogen bonding with biological targets.[1]
-
Acetyl Group: The ketone can undergo various reactions, including reduction to an alcohol or conversion to an oxime, providing further diversification.[1]
-
Pyrrole NH: Can be alkylated or acylated to explore structure-activity relationships (SAR).
Preliminary research suggests that derivatives of this compound may possess antimicrobial and anti-inflammatory properties.[1] Furthermore, the broader class of substituted pyrrole-2-carboxylic acids has been investigated for antiproliferative activity against cancer cell lines, making this a compound of interest for oncology research.[12]
3.2. Organic Synthesis and Material Science
As a multifunctional building block, it can serve as a precursor in the synthesis of more complex heterocyclic systems, such as porphyrins or other macrocycles. Its derivatives could also be explored for applications in material science, potentially for use in polymers or functional coatings.[1]
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A Guide to the Spectroscopic Characterization of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (C₉H₁₁NO₃, Molar Mass: 181.19 g/mol ).[1] Designed for researchers, medicinal chemists, and professionals in drug development, this document outlines the core spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS)—used to elucidate and confirm the molecular structure of this compound. Beyond presenting data, this guide emphasizes the rationale behind experimental choices and provides a detailed interpretation of the spectral features, ensuring a thorough understanding of the molecule's structural attributes.
Introduction
This compound is a substituted pyrrole derivative of significant interest in medicinal chemistry and organic synthesis. The pyrrole scaffold is a ubiquitous heterocyclic motif found in numerous natural products and pharmacologically active compounds. The presence of acetyl, methyl, and carboxylic acid functional groups on the pyrrole ring imparts a unique combination of electronic and steric properties, making it a valuable building block for more complex molecular architectures.
Accurate structural confirmation is a foundational requirement in any chemical synthesis or drug discovery workflow. Spectroscopic analysis provides an empirical "fingerprint" of a molecule, allowing for unambiguous identification and verification of its purity. This guide serves as a comprehensive reference for the expected spectroscopic characteristics of the title compound, grounded in established analytical principles.
Molecular Structure and Analytical Workflow
The structural elucidation of this compound relies on a synergistic approach where each spectroscopic technique provides complementary information.
Caption: Molecular structure and the integrated spectroscopic workflow.
Infrared (IR) Spectroscopy
3.1. Rationale and Experimental Approach
Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational excitation of specific bonds. For a solid sample like this compound, the choice of sampling technique is critical to obtaining a high-quality spectrum. The thin solid film method is often preferred for its speed and the absence of interfering signals from a mull agent or solvent.[2]
3.2. Experimental Protocol (Thin Solid Film Method)
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in a few drops of a volatile solvent such as methylene chloride or acetone.[3]
-
Film Deposition: Using a pipette, apply one or two drops of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain on the plate.[2]
-
Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum. A background scan of the clean, empty instrument should be run first.
-
Optimization: If the signal intensity is too low, add another drop of the solution to the plate and re-measure. If the peaks are too intense (flat-topped), clean the plate and prepare a more dilute solution.[3]
3.3. Expected Spectroscopic Data and Interpretation
The IR spectrum of this compound is expected to be dominated by features arising from the carboxylic acid, acetyl, and pyrrole N-H groups.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| ~3300-2500 | Strong, Broad | O-H Stretch | The highly characteristic broad absorption of a hydrogen-bonded carboxylic acid dimer.[4] |
| ~3250 | Medium | N-H Stretch | Typical for the N-H bond in the pyrrole ring. |
| ~2950-2850 | Medium | C-H Stretch | Aliphatic C-H stretches from the two methyl groups and the acetyl methyl group.[4] |
| ~1710-1690 | Strong | C=O Stretch (Carboxylic Acid) | Carbonyl stretch of the carboxylic acid, typically at a slightly lower frequency due to conjugation and H-bonding.[5] |
| ~1660-1640 | Strong | C=O Stretch (Ketone) | Carbonyl stretch of the acetyl group, conjugated with the pyrrole ring. |
| ~1550 & ~1450 | Medium | C=C Stretch (in-ring) | Aromatic-like C=C stretching vibrations within the pyrrole ring.[4] |
| ~1320-1210 | Strong | C-O Stretch | C-O stretching of the carboxylic acid group.[4] |
| ~950-910 | Medium, Broad | O-H Bend | Out-of-plane bending of the carboxylic acid O-H group.[4] |
The presence of two distinct, strong carbonyl (C=O) peaks is a key diagnostic feature, allowing for the differentiation of the carboxylic acid and the acetyl ketone. The extremely broad O-H stretch is unambiguous evidence for the carboxylic acid functionality.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR elucidates the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides insight into the carbon skeleton. For this compound, a deuterated polar aprotic solvent like DMSO-d₆ is an appropriate choice, as it can solubilize the carboxylic acid and its protons are less likely to exchange with the analyte's labile N-H and O-H protons.
Caption: Structure with atom numbering for NMR assignments.
4.1. Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal.
4.2. Expected ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 - 13.0 | broad singlet | 1H | COOH | The carboxylic acid proton is highly deshielded and often appears as a very broad signal due to hydrogen bonding and slow exchange. |
| ~11.5 | broad singlet | 1H | N-H | The pyrrole N-H proton is also deshielded. Its signal can be broadened due to quadrupole relaxation effects from the adjacent ¹⁴N nucleus.[6] |
| ~2.4 | singlet | 3H | -C(=O)CH₃ (C7) | The methyl protons of the acetyl group are adjacent to an electron-withdrawing carbonyl group, shifting them downfield. |
| ~2.3 | singlet | 3H | Pyrrole-CH₃ (C6) | Methyl group attached to the electron-rich pyrrole ring. |
| ~2.2 | singlet | 3H | Pyrrole-CH₃ (C5) | Methyl group attached to the electron-rich pyrrole ring, with a slightly different chemical environment compared to the other methyl group. |
4.3. Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~195 | C=O (C8) | The ketone carbonyl carbon is significantly deshielded. |
| ~165 | COOH (C9) | The carboxylic acid carbonyl carbon is also deshielded, but typically less so than a ketone.[7] |
| ~140 - 120 | C2, C3, C4 | Four quaternary carbons of the pyrrole ring will appear in the aromatic/olefinic region.[7] |
| ~30 | -C(=O)CH₃ | Acetyl methyl carbon. |
| ~15 | Pyrrole-CH₃ | Methyl carbons attached to the pyrrole ring, appearing in the typical upfield aliphatic region. |
| ~12 | Pyrrole-CH₃ | The second pyrrole methyl carbon, with a slightly different shift due to its position relative to the other substituents. |
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar, acidic molecule, which should readily form a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode.
5.1. Experimental Protocol (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition (Full Scan): Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion.
-
Data Acquisition (MS/MS): Select the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion and perform collision-induced dissociation (CID) to generate a fragmentation spectrum (MS/MS).
5.2. Expected Mass Spectrometry Data
-
Molecular Ion: The monoisotopic mass of C₉H₁₁NO₃ is 181.0739 Da.[1]
-
Predicted Fragmentation Patterns: The fragmentation of the molecular ion can provide corroborating structural evidence. Common fragmentation pathways for carboxylic acids and ketones include:
-
Loss of H₂O (18 Da): From the [M+H]⁺ ion, dehydration is a common fragmentation pathway.
-
Loss of CO₂ (44 Da): Decarboxylation of the [M-H]⁻ ion is a characteristic fragmentation for carboxylates.[9]
-
Loss of •COOH (45 Da): Cleavage of the carboxylic acid group.
-
Loss of •CH₃CO (43 Da): Cleavage of the acetyl group.
-
Table of Predicted Adducts and Fragments:
| m/z | Species | Mode | Rationale |
| 182.0812 | [M+H]⁺ | Positive | Protonated molecular ion.[8] |
| 180.0666 | [M-H]⁻ | Negative | Deprotonated molecular ion.[8] |
| 204.0631 | [M+Na]⁺ | Positive | Sodium adduct, common in ESI.[8] |
| 164.0712 | [M+H-H₂O]⁺ | Positive | Loss of water from the parent ion. |
| 136.0759 | [M-H-CO₂]⁻ | Negative | Decarboxylation of the parent ion. |
| 138.0706 | [M+H-•CH₃CO]⁺ or [M-•CH₃CO+H]⁺ | Positive | Loss of the acetyl group. |
Conclusion
The combination of IR, NMR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The key spectral features—including the characteristic broad O-H and dual C=O stretches in the IR, the distinct singlet signals for the three methyl groups and broad N-H/O-H signals in the ¹H NMR, and the correct molecular ion peak in the mass spectrum—collectively validate the assigned structure. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and utilize this important heterocyclic compound in their work.
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chemical class of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
An In-Depth Technical Guide to 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The pyrrole nucleus is a privileged scaffold in numerous clinically approved drugs, and understanding the chemistry of its substituted derivatives is paramount for the design of novel therapeutics.[1][2][3] This document elucidates the compound's physicochemical properties, details robust synthetic strategies, explores its chemical reactivity from a mechanistic standpoint, and discusses its current and potential applications as a versatile building block in the pharmaceutical industry.[4] By integrating field-proven insights with established scientific principles, this guide serves as an essential resource for researchers leveraging this molecule in their discovery programs.
The Pyrrole Scaffold: A Cornerstone of Medicinal Chemistry
Heterocyclic compounds form the bedrock of modern pharmacology, and among them, the pyrrole ring is a recurring motif in a multitude of natural products and synthetic drugs.[1][2][5] This five-membered aromatic heterocycle, containing a single nitrogen atom, provides a unique combination of electronic properties, hydrogen bonding capabilities, and structural rigidity that medicinal chemists find invaluable.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3]
This compound (CAS: 2386-28-9) is a polysubstituted pyrrole that exemplifies this chemical versatility.[4] Its structure is distinguished by three key features: the core pyrrole ring, a C2-carboxylic acid group, and a C4-acetyl moiety. This specific arrangement of functional groups makes it a highly valuable intermediate, offering multiple reaction sites for synthetic elaboration into more complex molecular architectures.[4] This guide will dissect the chemistry of this compound, providing the technical foundation necessary for its effective utilization in research and development.
Physicochemical and Structural Profile
A thorough understanding of a compound's fundamental properties is the starting point for any scientific investigation. The key physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [6] |
| CAS Number | 2386-28-9 | [4][6] |
| Molecular Formula | C₉H₁₁NO₃ | [4][6] |
| Molecular Weight | 181.19 g/mol | [4][6] |
| Melting Point | 205-207 °C | [7] |
| Solubility | >27.2 µg/mL (at pH 7.4) | [4][6] |
| Canonical SMILES | CC1=C(NC(=C1C(=O)C)C)C(=O)O | [4][6] |
Synthesis Strategies: From Foundational Reactions to Validated Protocols
The synthesis of substituted pyrroles is a well-established field in organic chemistry. The accessibility of a compound is a critical factor in its utility for drug development.
The Paal-Knorr Synthesis: A Foundational Approach
The Paal-Knorr synthesis is a classic and reliable method for constructing the pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. This reaction is mechanistically elegant: the amine attacks the carbonyls to form a di-imine intermediate, which then undergoes tautomerization and subsequent cyclization with the elimination of water to yield the aromatic pyrrole ring. The choice of starting materials allows for a high degree of control over the substitution pattern of the final product.
Caption: General mechanism of the Paal-Knorr pyrrole synthesis.
A Validated Protocol: Synthesis via Saponification of an Ester Precursor
A highly practical and scalable method for producing carboxylic acids is the hydrolysis, or saponification, of their corresponding esters. This is particularly relevant for this compound, as its ethyl or methyl ester precursors are common synthetic targets.[8][9] The protocol described here is adapted from established procedures for structurally similar pyrrole carboxylic acids.[10]
Experimental Protocol:
-
Dissolution: The starting material, ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, is dissolved in a solvent mixture, typically methanol or ethanol and water.
-
Causality: The alcohol co-solvent ensures miscibility between the organic ester and the aqueous base, creating a homogeneous reaction medium for efficient hydrolysis.
-
-
Base Addition: A solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is added to the ester solution.[10]
-
Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This initiates the saponification reaction.
-
-
Reflux: The reaction mixture is heated to reflux and maintained for several hours.
-
Causality: The elevated temperature accelerates the rate of the hydrolysis reaction, ensuring it proceeds to completion in a reasonable timeframe. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Acidification: After cooling to room temperature, the mixture is acidified by the slow addition of a strong acid, such as hydrochloric acid (HCl), until the pH is acidic (typically pH 2-3).
-
Causality: The base-catalyzed hydrolysis yields the carboxylate salt of the product. Acidification protonates the carboxylate, precipitating the neutral, less soluble carboxylic acid from the aqueous solution.[10]
-
-
Isolation and Purification: The resulting solid precipitate is collected by vacuum filtration, washed with cold water to remove residual salts, and dried under vacuum to yield the final product.
-
Causality: Washing with cold water minimizes loss of the product due to solubility while effectively removing inorganic impurities.
-
Caption: Experimental workflow for the synthesis via saponification.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from its multiple reactive sites, which can be addressed with high selectivity under the appropriate conditions.[4]
-
The Carboxylic Acid Moiety: As a classic carboxylic acid, this group can be readily converted into a wide array of derivatives. It undergoes esterification with alcohols under acidic catalysis and can be activated (e.g., to an acid chloride or with coupling reagents like EDC/HOBt) to form amides upon reaction with amines. This is a primary handle for linking the pyrrole core to other pharmacophores.
-
The Acetyl Group: The carbonyl of the acetyl group is an electrophilic center, susceptible to nucleophilic attack. It can participate in reactions such as reductions to form a secondary alcohol, or in condensation reactions (e.g., aldol or Knoevenagel) to build more complex carbon skeletons.
-
The Pyrrole Ring: While the pyrrole ring is aromatic, it is electron-rich and generally reactive towards electrophiles. However, the presence of two strong electron-withdrawing groups (acetyl and carboxylic acid) deactivates the ring, making electrophilic substitution more challenging than on an unsubstituted pyrrole. The N-H proton is weakly acidic and can be deprotonated by a strong base, allowing for N-alkylation or N-acylation.
Caption: Role as a building block in a hypothetical drug discovery workflow.
Conclusion
This compound is more than just a chemical compound; it is a versatile tool for innovation in drug discovery. Its robust and scalable synthesis, combined with multiple, selectively addressable functional groups, provides researchers with a reliable platform for constructing novel molecular entities. As the demand for targeted and effective therapeutics continues to grow, the strategic application of well-characterized, multifunctional building blocks like this one will remain essential to the advancement of medicinal chemistry.
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The Strategic Potential of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid: A Technical Guide for Advanced Research
This guide provides an in-depth exploration of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, a versatile heterocyclic compound. We will delve into its synthesis, key chemical characteristics, and burgeoning applications in medicinal chemistry and material science. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this pyrrole derivative.
Introduction: Unveiling a Multifaceted Scaffold
This compound, with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol , is a substituted pyrrole that has garnered interest for its potential as a bioactive molecule and a building block in organic synthesis.[1] The pyrrole ring is a fundamental structural motif in a vast array of natural products and pharmaceuticals, renowned for its diverse biological activities.[2] The specific arrangement of an acetyl group, a carboxylic acid, and two methyl groups on this pyrrole core endows this compound with a unique combination of electronic and steric properties, making it a compelling candidate for further investigation.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| CAS Number | 2386-28-9 | [1] |
| Molecular Formula | C₉H₁₁NO₃ | [3] |
| Molecular Weight | 181.19 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | 205-207 °C | [4] |
| SMILES | CC1=C(NC(=C1C(=O)C)C)C(=O)O | [3] |
| InChIKey | SQFWNYAZHOVSPA-UHFFFAOYSA-N | [3] |
Synthesis and Characterization: A Reproducible Pathway
The synthesis of this compound can be efficiently achieved through a two-step process involving the Knorr pyrrole synthesis to form the corresponding ethyl ester, followed by hydrolysis. The Knorr synthesis is a classic and reliable method for the preparation of substituted pyrroles from α-amino-ketones and β-ketoesters.[5][6]
Step 1: Knorr Synthesis of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
This synthesis involves the reaction of ethyl acetoacetate with an in situ generated α-amino-ketone derived from 2,3-butanedione monoxime.
Experimental Protocol: Knorr Synthesis of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Materials:
-
Ethyl acetoacetate
-
2,3-Butanedione monoxime
-
Zinc dust
-
Glacial acetic acid
-
Ethanol
-
Sodium nitrite
-
Ice
Procedure:
-
Preparation of the α-aminoketone (in situ): In a flask equipped with a stirrer and a dropping funnel, dissolve 2,3-butanedione monoxime in glacial acetic acid. Cool the solution in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10°C. After the addition is complete, stir the mixture for an additional 15 minutes.
-
Reduction and Condensation: To the cooled solution, add zinc dust in small portions, ensuring the temperature does not exceed 40°C. The color of the reaction mixture will change, indicating the reduction of the oxime to the amine.
-
Reaction with Ethyl Acetoacetate: To the in situ generated α-aminoketone solution, add ethyl acetoacetate dropwise while maintaining the temperature below 40°C.
-
Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC). Pour the reaction mixture into a large volume of ice-cold water. The crude product will precipitate out.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol to obtain pure ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate.[5][7]
Step 2: Hydrolysis to this compound
The ethyl ester is then hydrolyzed to the corresponding carboxylic acid using a base.
Experimental Protocol: Hydrolysis of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Materials:
-
Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
-
Sodium hydroxide or Potassium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid (concentrated)
Procedure:
-
Saponification: Dissolve ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide or potassium hydroxide.
-
Reflux: Heat the mixture at reflux for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Acidification: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of 3-4 with concentrated hydrochloric acid.
-
Isolation: The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.[8]
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.
Table 2: Spectroscopic Data for this compound and its Ethyl Ester
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | Mass Spectrometry (m/z) |
| Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | 11.5 (s, 1H, NH), 4.2 (q, 2H, OCH₂), 2.4 (s, 3H, CH₃), 2.3 (s, 3H, CH₃), 2.2 (s, 3H, COCH₃), 1.3 (t, 3H, OCH₂CH₃) | 194.2, 160.8, 137.5, 128.1, 124.9, 118.7, 59.8, 30.9, 14.5, 14.2, 11.8 | [M+H]⁺: 210.1 |
| This compound | 12.5 (br s, 1H, COOH), 11.4 (s, 1H, NH), 2.4 (s, 3H, CH₃), 2.3 (s, 3H, CH₃), 2.2 (s, 3H, COCH₃) | 194.5, 162.3, 137.1, 128.5, 125.3, 119.1, 30.8, 14.3, 11.9 | [M-H]⁻: 180.1 |
Note: Predicted and experimental spectral data can be found in various databases. The provided data is a representative example.[3][9]
Potential Research Applications in Medicinal Chemistry
The presence of the pyrrole nucleus, along with the acetyl and carboxylic acid functional groups, makes this compound a promising scaffold for the development of novel therapeutic agents.[1]
Antimicrobial and Antitubercular Activity
Pyrrole-2-carboxylic acid derivatives have demonstrated significant potential as antimicrobial agents.[2] A study by Rawat et al. (2022) synthesized and evaluated a series of 1H-pyrrole-2-carboxylate derivatives for their activity against Mycobacterium tuberculosis H37Rv. One of the derivatives of the core structure, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate, exhibited a minimum inhibitory concentration (MIC) value of 0.7 µg/mL.[2] This highlights the potential of the this compound scaffold as a starting point for the development of new antitubercular drugs.
The proposed mechanism for the antimicrobial activity of some pyrrole derivatives involves the inhibition of essential enzymes in bacteria, such as DNA gyrase.[2]
Caption: Potential mechanism of antimicrobial action.
Anti-inflammatory Properties
Pyrrole-containing compounds are known to possess anti-inflammatory properties.[10] Several 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have been synthesized and shown to have significant anti-inflammatory and analgesic activity.[11] Furthermore, a series of 4,5-diarylpyrroles have been found to be active in the rat adjuvant arthritis model of inflammation.[12] The structural features of this compound, particularly the carboxylic acid group which is common in nonsteroidal anti-inflammatory drugs (NSAIDs), suggest its potential as a lead compound for the development of new anti-inflammatory agents.
The mechanism of action for many anti-inflammatory pyrrole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Caption: Workflow for functional polymer synthesis.
These functionalized polypyrroles could find applications in:
-
Sensors: The conductivity of the polypyrrole backbone combined with the specific recognition capabilities of the functional groups could be exploited for the development of chemical or biological sensors.
-
Coatings: The polymeric material could be used to create functional coatings with specific properties such as conductivity, biocompatibility, or anti-fouling characteristics.
-
Drug Delivery: The carboxylic acid groups could be used to attach drug molecules, leading to the development of drug-eluting conductive polymers for controlled release applications.
Conclusion and Future Outlook
This compound represents a promising and versatile chemical entity with significant potential in both medicinal chemistry and material science. Its straightforward synthesis and the presence of multiple reactive functional groups make it an attractive starting point for the development of a wide range of novel compounds and materials. Further research into its specific biological activities and its utility as a monomer will undoubtedly unlock new and exciting applications for this intriguing pyrrole derivative.
References
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An In-depth Technical Guide to the Putative Mechanisms of Action of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid
Abstract
4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound with emerging interest in medicinal chemistry due to its structural motifs, which are common in many biologically active molecules.[1][2] While definitive studies on its specific mechanism of action are not yet available in the public domain, preliminary research suggests potential antimicrobial and anti-inflammatory properties.[1] This guide synthesizes the current understanding of this molecule, proposing several putative mechanisms of action based on the established activities of structurally related pyrrole derivatives. We will delve into the theoretical underpinnings of these potential pathways and provide detailed experimental protocols for their validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising compound.
Introduction: The Enigmatic Potential of a Substituted Pyrrole
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[2][3] this compound (PubChem CID: 223277) is a member of this versatile class of compounds, characterized by a pyrrole core substituted with two methyl groups, an acetyl group, and a carboxylic acid moiety.[4] The presence of both a hydrogen bond donor (the carboxylic acid) and acceptor (the acetyl carbonyl), along with its overall electronic properties, suggests a high potential for specific interactions with biological macromolecules.
While its precise molecular targets remain to be elucidated, the known biological activities of similar pyrrole-containing molecules provide a logical starting point for investigation. This guide will explore three plausible mechanisms of action: inhibition of bacterial enoyl-acyl carrier protein reductase (ENR), modulation of cyclooxygenase (COX) enzymes, and inhibition of proline racemase.
Putative Mechanism of Action 1: Inhibition of Enoyl-Acyl Carrier Protein Reductase (ENR)
A significant body of research has focused on pyrrole derivatives as potential antibacterial agents. One of the key targets in bacterial fatty acid synthesis is enoyl-acyl carrier protein reductase (ENR), an enzyme essential for bacterial survival and absent in a significantly different form in mammals, making it an attractive target for selective drug design.[5]
The Rationale for ENR Inhibition
The bacterial type II fatty acid synthesis (FAS-II) pathway is responsible for producing essential components of the bacterial cell membrane. ENR catalyzes the final, rate-limiting step in each elongation cycle of fatty acid synthesis: the NADH-dependent reduction of an enoyl-acyl carrier protein (enoyl-ACP). Inhibition of ENR disrupts the integrity of the bacterial cell membrane, leading to bacteriostasis or bactericidal effects. Several benzylidine pyrrole-2-carbohydrazide derivatives have demonstrated inhibitory activity against ENR.[5] Given the structural similarities, it is plausible that this compound could also bind to the active site of ENR.
Proposed Binding Interaction
The active site of ENR typically features a binding pocket for the enoyl-ACP substrate and a cofactor-binding site for NADH. The pyrrole core of our compound of interest could engage in hydrophobic and van der Waals interactions within the substrate-binding pocket. The carboxylic acid and acetyl groups could form crucial hydrogen bonds with active site residues, mimicking the interactions of the natural substrate.
Caption: Putative inhibition of the bacterial fatty acid synthesis pathway.
Experimental Validation Protocol: ENR Inhibition Assay
This protocol outlines a cell-free enzymatic assay to determine the inhibitory potential of this compound against ENR.
Materials:
-
Purified recombinant ENR enzyme (e.g., from E. coli or M. tuberculosis)
-
NADH
-
Acyl-carrier protein (ACP)
-
Enoyl-ACP reductase substrate (e.g., crotonyl-CoA)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
This compound
-
Positive control inhibitor (e.g., triclosan)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 180 µL of assay buffer to each well.
-
Add 2 µL of the test compound at various concentrations (e.g., from 0.1 µM to 100 µM) to the respective wells. Include wells for a no-inhibitor control and a positive control.
-
Add 10 µL of NADH solution (final concentration ~150 µM).
-
Initiate the reaction by adding 10 µL of a pre-mixed solution of ENR enzyme and crotonyl-CoA.
-
Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 340 nm (due to NADH oxidation) at regular intervals for 10-15 minutes.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Putative Mechanism of Action 2: Inhibition of Cyclooxygenase (COX) Enzymes
The preliminary reports of anti-inflammatory effects for this compound suggest a potential interaction with the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs).
The Rationale for COX Inhibition
COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6] Inhibition of COX-2 is primarily responsible for the anti-inflammatory effects of NSAIDs, while inhibition of the constitutively expressed COX-1 can lead to gastrointestinal side effects.[6] Several pyrrole-based NSAIDs, such as tolmetin and ketorolac, are known to inhibit COX enzymes.[6] The acidic moiety of this compound is a common feature in many NSAIDs and is often crucial for binding to the active site of COX enzymes.
Proposed Binding Interaction
The active site of COX enzymes is a long hydrophobic channel. The carboxylic acid group of our test compound could form a salt bridge with a conserved arginine residue (Arg120 in COX-1, Arg106 in COX-2) at the mouth of the active site, a hallmark interaction for many NSAIDs. The pyrrole ring and its substituents could then extend into the hydrophobic channel, forming favorable interactions.
Caption: Potential inhibition of the cyclooxygenase (COX) pathway.
Experimental Validation Protocol: COX Inhibition Assay
This protocol describes a fluorometric assay to assess the inhibitory activity of the compound against COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Heme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound
-
Selective COX-1 and COX-2 inhibitors for controls (e.g., SC-560 and celecoxib)
-
96-well black microplates
-
Microplate fluorometer
Procedure:
-
Prepare stock solutions of the test compound and control inhibitors in DMSO.
-
In separate wells of a 96-well plate, add assay buffer, heme, the fluorometric probe, and either COX-1 or COX-2 enzyme.
-
Add the test compound at various concentrations to the wells. Include appropriate controls.
-
Pre-incubate the plate at room temperature for 10 minutes, protected from light.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence at an appropriate excitation/emission wavelength (e.g., 535/590 nm for ADHP) over time.
-
Calculate the reaction rates and determine the percent inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration to calculate the IC50 values for both COX-1 and COX-2.
Putative Mechanism of Action 3: Inhibition of Proline Racemase (PRAC)
Pyrrole-2-carboxylic acid itself is a known inhibitor of proline racemase (PRAC), an enzyme found in certain pathogens like Trypanosoma cruzi, the causative agent of Chagas' disease.[7] This enzyme is crucial for the parasite's life cycle and virulence, making it a validated therapeutic target.
The Rationale for PRAC Inhibition
Proline racemases catalyze the interconversion of L-proline and D-proline. In some microorganisms, D-proline is an essential component of the cell wall or is involved in signaling and stress response. The absence of proline racemases in humans makes PRAC an attractive target for antimicrobial drug development. Given that the core structure of our compound of interest is a substituted pyrrole-2-carboxylic acid, it is conceivable that it could also inhibit PRAC.
Proposed Binding Interaction
The catalytic mechanism of PRAC involves two cysteine residues in the active site that act as acid/base catalysts. The pyrrole-2-carboxylic acid scaffold is thought to bind in the active site and interact with these key residues, preventing the binding and racemization of proline. The acetyl and dimethyl substitutions on our compound would influence its steric and electronic fit within the active site, potentially modulating its inhibitory activity compared to the parent pyrrole-2-carboxylic acid.
Caption: Hypothesized inhibition of proline racemase in a pathogen.
Experimental Validation Protocol: Proline Racemase Inhibition Assay
This protocol describes a coupled-enzyme assay to measure the inhibition of PRAC. The production of D-proline by PRAC is coupled to the D-amino acid oxidase (DAAO)-catalyzed oxidation of D-proline, which produces hydrogen peroxide. The hydrogen peroxide is then detected using horseradish peroxidase (HRP) and a suitable chromogenic or fluorogenic substrate.
Materials:
-
Purified recombinant PRAC enzyme
-
L-proline
-
D-amino acid oxidase (DAAO)
-
Horseradish peroxidase (HRP)
-
Chromogenic substrate (e.g., Amplex Red)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 8.0)
-
This compound
-
Known PRAC inhibitor (e.g., pyrrole-2-carboxylic acid) as a positive control
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, prepare a reaction mixture containing assay buffer, DAAO, HRP, and the chromogenic substrate.
-
Add the test compound at various concentrations to the wells.
-
Add the PRAC enzyme to the wells and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding L-proline.
-
Monitor the increase in absorbance or fluorescence over time.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Summary of Quantitative Data and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C9H11NO3 | PubChem[4] |
| Molecular Weight | 181.19 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| Melting Point | 205-207 °C | ChemicalBook[8][9] |
| Solubility | >27.2 µg/mL (at pH 7.4) | PubChem[4] |
Conclusion and Future Directions
This compound represents a molecule of significant interest, standing at the intersection of established pharmacophores and unexplored therapeutic potential. While its precise mechanism of action remains to be definitively elucidated, the structural analogies to known inhibitors of ENR, COX enzymes, and proline racemase provide a robust framework for future investigation. The experimental protocols detailed in this guide offer a clear path forward for researchers to systematically test these hypotheses.
Future work should not only focus on confirming these potential mechanisms but also on exploring other plausible targets. Given the diversity of biological activities associated with pyrrole derivatives, investigating its effects on protein kinases, DNA gyrase, or as a neuroprotective agent could yield valuable insights.[3][10] Ultimately, a combination of enzymatic assays, cell-based studies, and structural biology will be essential to fully unravel the molecular basis of action for this intriguing compound and to pave the way for its potential development as a novel therapeutic agent.
References
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The Enduring Scaffold: A Technical Guide to the Discovery and History of Pyrrole-2-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of biological systems and medicinal chemistry. Among its myriad derivatives, pyrrole-2-carboxylic acid and its analogues represent a particularly rich and enduring scaffold for the discovery and development of therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and history of these vital compounds, from their initial unearthing in the annals of 19th-century chemistry to their contemporary applications in cutting-edge drug design. We will traverse the historical landscape of their first syntheses, delve into their widespread occurrence in nature, and illuminate the evolution of synthetic methodologies. Furthermore, this guide will dissect the critical role of pyrrole-2-carboxylic acid derivatives in medicinal chemistry, examining their diverse biological activities and the structure-activity relationships that govern their therapeutic potential.
A Glimpse into the Past: The Dawn of Pyrrole Chemistry
The story of pyrrole-2-carboxylic acid is intrinsically linked to the discovery of its parent heterocycle, pyrrole. In 1834, F. F. Runge first detected pyrrole as a component of coal tar[1]. It was later isolated in 1857 from the pyrolysate of bone.[1] The name "pyrrole" is derived from the Greek word "pyrrhos," meaning "reddish" or "fiery," a nod to the vibrant red color it imparts to pinewood when moistened with hydrochloric acid.[1]
While the precise date and discoverer of the very first synthesis of pyrrole-2-carboxylic acid are not definitively documented in readily available historical records, its synthesis was established well over a century ago. Early synthetic explorations of pyrrole chemistry in the late 19th and early 20th centuries laid the groundwork for the preparation of a wide array of derivatives, including the foundational pyrrole-2-carboxylic acid.
Nature's Blueprint: Pyrrole-2-Carboxylic Acid in the Biological Realm
Pyrrole-2-carboxylic acid and its derivatives are not mere laboratory curiosities; they are integral components of a vast array of natural products with diverse biological functions. Their presence spans the kingdoms of life, from microorganisms to plants.
Occurrence in Microorganisms:
-
Bacteria: Species of Streptomyces are known producers of pyrrole-2-carboxylic acid. It is also produced by the marine bacterium Pelomonas puraquae sp. Nov.[2] More recently, it has been identified as a signaling molecule in the biocontrol agent Lysobacter, where its production is influenced by interactions with fungi.[3][4]
-
Fungi: A diverse range of fungi produce pyrrole-2-carboxaldehyde derivatives, which are closely related to the carboxylic acid. These have been isolated from various species, including edible mushrooms.[5][6]
Occurrence in Plants:
-
Derivatives of pyrrole-2-carboxylic acid have been isolated from various plant sources, including the fruits of Phyllanthus emblica L.[7] and are known to contribute to the flavor profile of some foods.[5]
The natural occurrence of these compounds hints at their evolutionary significance and their inherent biological activity, providing a rich source of inspiration for medicinal chemists.
The Alchemist's Toolkit: A Century of Synthetic Innovation
The synthesis of the pyrrole scaffold has been a subject of intense investigation for over a century, leading to the development of a robust toolkit of chemical reactions. The quest for more efficient, versatile, and environmentally benign methods continues to this day.
The Classical Pillars: Paal-Knorr and Hantzsch Syntheses
Two of the most historically significant and enduring methods for pyrrole synthesis are the Paal-Knorr and Hantzsch syntheses.
The Paal-Knorr Pyrrole Synthesis (1884):
This venerable reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to yield a substituted pyrrole.[2][8][9] The reaction is typically acid-catalyzed.
-
Causality of Experimental Choices: The acidic conditions are crucial for protonating one of the carbonyl groups, which activates it for nucleophilic attack by the other enolized carbonyl, initiating cyclization. The choice of a primary amine or ammonia determines whether the resulting pyrrole will be N-substituted or N-unsubstituted. While historically conducted under harsh conditions with prolonged heating, modern modifications have introduced milder catalysts and conditions.[8][10]
Experimental Protocol: A Generalized Paal-Knorr Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Addition of Amine: To the stirred solution, add an excess of the primary amine or an ammonium salt (e.g., ammonium acetate) (2.0-5.0 eq).
-
Acid Catalysis (Optional but recommended): Add a catalytic amount of a protic acid (e.g., a few drops of concentrated HCl or H₂SO₄).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Hantzsch Pyrrole Synthesis (1890):
First reported by Arthur Hantzsch, this multicomponent reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine to furnish a polysubstituted pyrrole.[11][12]
-
Causality of Experimental Choices: The reaction proceeds through the initial formation of an enamine from the β-ketoester and the amine. This enamine then acts as the nucleophile, attacking the α-haloketone. The halide serves as a good leaving group, facilitating the subsequent cyclization. The base in the reaction not only catalyzes the enamine formation but also neutralizes the hydrogen halide formed during the reaction.
Experimental Protocol: A Generalized Hantzsch Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the α-haloketone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Amine: Add the primary amine or a solution of ammonia in the chosen solvent (1.1-1.5 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, pour the mixture into water and neutralize with a base if acidic conditions were used.
-
Extraction: Extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and remove the solvent. Purify the crude product by recrystallization or column chromatography.
Modern Renaissance: Contemporary Synthetic Strategies
While the classical methods remain valuable, the 21st century has witnessed a surge in the development of novel and more sophisticated approaches to pyrrole synthesis, often driven by the principles of green chemistry and the need for greater molecular diversity.
-
Microwave-Assisted Synthesis: The use of microwave irradiation has significantly reduced reaction times and often improves yields for classical syntheses like the Paal-Knorr and Hantzsch reactions.
-
Multicomponent Reactions: These reactions, where three or more reactants combine in a single pot to form the product, offer high atom economy and efficiency. The Hantzsch synthesis is an early example, and many modern variations have been developed.
-
Metal-Catalyzed Syntheses: A plethora of transition-metal-catalyzed reactions have been developed for the synthesis of pyrroles, offering novel bond-forming strategies and access to previously challenging substitution patterns.
-
Sustainable Synthesis from Biomass: Recent research has focused on the synthesis of pyrrole-2-carboxylic acid from renewable feedstocks like cellulose and chitin, highlighting a move towards more sustainable chemical production.[13][14][15]
The Pharmacological Significance: Pyrrole-2-Carboxylic Acid Derivatives in Drug Discovery
The pyrrole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities. This is due to the pyrrole ring's ability to engage in various non-covalent interactions with biological targets and the carboxylic acid's potential for hydrogen bonding and salt bridge formation.
| Biological Activity | Examples of Derivatives | Therapeutic Area |
| Anticancer | Pyrrolo[2,3-d]pyrimidines, various substituted amides | Oncology |
| Antibacterial | Pyrrole-2-carbohydrazides | Infectious Diseases |
| Anti-inflammatory | Tolmetin, Zomepirac (structurally related) | Rheumatology, Pain Management |
| Antiviral | Various substituted pyrroles | Virology |
| Antifungal | Pyrrolnitrin (structurally related) | Infectious Diseases |
Structure-Activity Relationships (SAR): A Causal Exploration
The biological activity of pyrrole-2-carboxylic acid derivatives can be finely tuned by modifying the substituents on the pyrrole ring and by derivatizing the carboxylic acid group.
-
Substitution on the Pyrrole Ring: The introduction of different functional groups at various positions on the pyrrole ring can modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its binding affinity to a specific biological target. For instance, in a series of anticancer agents, the presence of nitro and heterocyclic moieties on the pyrrole scaffold was found to significantly enhance activity.[16]
-
Derivatization of the Carboxylic Acid: The carboxylic acid group is a key pharmacophoric feature. It can be converted into esters, amides, or other functional groups to alter the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and to explore different interactions with the target protein. For example, the synthesis of amide derivatives has been a successful strategy in the development of novel anticancer agents.[16]
Conclusion and Future Perspectives
From its humble beginnings in the analysis of coal tar to its current status as a cornerstone of medicinal chemistry, the journey of pyrrole-2-carboxylic acid and its derivatives is a testament to the enduring power of this simple heterocyclic scaffold. The historical development of its synthesis, from the classical Paal-Knorr and Hantzsch reactions to modern, sustainable approaches, has provided chemists with an ever-expanding toolbox to create novel molecular architectures. The widespread occurrence of these compounds in nature continues to inspire the design of new therapeutic agents.
As we look to the future, the pyrrole-2-carboxylic acid core will undoubtedly remain a fertile ground for innovation in drug discovery. The continued exploration of new synthetic methodologies, coupled with a deeper understanding of the intricate interactions between these molecules and their biological targets, will pave the way for the development of the next generation of life-saving medicines.
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- RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- Grokipedia. (n.d.). Paal–Knorr synthesis.
- ResearchGate. (2025, August 6). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Power of Pyrroles: Building Blocks for Modern Pharmaceuticals.
- SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery.
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- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
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- Jayasekera, V., Han, Y., & Du, L. (n.d.). Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi. MDPI.
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The Ubiquitous Pyrrole Carboxylic Acid: A Technical Guide to its Natural Sources, Biosynthesis, and Isolation
Abstract
Pyrrole carboxylic acids represent a fundamental scaffold in a vast and structurally diverse array of natural products. Exhibiting a wide spectrum of biological activities, these compounds are of significant interest to researchers in medicinal chemistry, drug discovery, and biotechnology. This in-depth technical guide provides a comprehensive overview of the natural sources of pyrrole carboxylic acids, detailing their origins in marine and terrestrial organisms, as well as in microbial domains. The intricate biosynthetic pathways leading to the formation of the pyrrole core and its subsequent carboxylation are elucidated, with a focus on the enzymatic logic and precursor molecules. Furthermore, this guide presents field-proven methodologies for the extraction and isolation of these valuable compounds from their natural matrices. Detailed protocols, comparative data tables, and illustrative diagrams are provided to equip researchers, scientists, and drug development professionals with the essential knowledge to explore and exploit this important class of natural products.
Introduction: The Significance of the Pyrrole Carboxylic Acid Moiety
The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged structure in biologically active molecules.[1] When functionalized with a carboxylic acid group, the resulting pyrrole carboxylic acid scaffold serves as a crucial building block for a multitude of secondary metabolites.[2][3] These natural products display a remarkable range of pharmacological properties, including antimicrobial, antifungal, anticancer, immunosuppressive, and antiviral activities.[4][5] Understanding the natural origins and biosynthetic assembly of these compounds is paramount for their sustainable exploitation and for the development of novel therapeutic agents. This guide will navigate the diverse natural sources of pyrrole carboxylic acids, from the depths of the ocean to the intricacies of microbial metabolism.
Microbial Kingdom: A Prolific Source of Pyrrole Alkaloids
Microorganisms, particularly bacteria and fungi, are masterful chemists, producing an astonishing variety of bioactive secondary metabolites. Among these are numerous compounds containing the pyrrole carboxylic acid core.
Bacterial Sources: From Pigments to Antibiotics
Bacteria are a rich and diverse source of pyrrole-containing natural products.
-
Prodiginines: The prodigiosin family of bright red tripyrrole pigments are perhaps the most well-known examples.[4][6] Produced by bacteria such as Serratia marcescens, Vibrio psychroerythrus, and Hahella chejuensis, these compounds exhibit a range of biological activities including antibacterial, antifungal, and anticancer properties.[4][6][7] While not a simple pyrrole carboxylic acid, their biosynthesis involves the coupling of pyrrole rings, one of which is derived from the amino acid L-proline via a pyrrole-2-carboxylic acid intermediate.[6][8][9]
-
Pyrrole-2-Carboxylic Acid (PCA): The simple pyrrole-2-carboxylic acid has been isolated from the marine bacterium Pelomonas puraquae and the endophytic bacterium Bacillus cereus.[3][10] In Lysobacter sp., PCA has been identified as a signaling molecule involved in interactions with fungi.[11] Its production can be influenced by environmental cues, such as the presence of chitin.[11]
-
Other Pyrrole-Containing Antibiotics: The pyrrole-2-carboxylate moiety is a precursor in the biosynthesis of several other antibiotics, including clorobiocin, coumermycin A1, and pyoluteorin.[2][3]
Fungal Sources: Endophytes and Beyond
Fungi, including those living in symbiotic relationships with plants (endophytes), are another significant source of pyrrole carboxylic acids.
-
Derivatives from Endophytic Fungi: An endophytic fungus isolated from the betel nut palm, Areca catechu, was found to produce 1H-pyrrole-2,5-dicarboxylic acid.[12] This compound has been shown to act as a quorum sensing inhibitor in Pseudomonas aeruginosa.[12] Another endophytic fungus, Mollisia sp., has been shown to produce known pyrrole-2-carboxaldehyde derivatives.[13]
-
Cordyceps and Xylaria Species: Pyrrole alkaloids, including derivatives of pyrrole-2-carboxaldehyde, have been isolated from various fungi, such as Cordyceps militaris and Xylaria nigripes.[13] These compounds often feature a carboxylic acid or a related functional group attached to the pyrrole ring.[13]
Marine Environments: A Treasure Trove of Halogenated Pyrroles
The marine environment, with its unique biodiversity, has yielded a plethora of novel pyrrole carboxylic acid derivatives, many of which are halogenated.
Marine Sponges: Masters of Bromopyrrole Synthesis
Marine sponges, particularly those from the genus Agelas, are renowned for their production of brominated pyrrole alkaloids.[14] These compounds often exist as pyrrole-2-carboxamides.[14] Other sponges, such as Oscarella lobularis and Laxosuberites sp., produce 3-alkylpyrrole-2-carboxylic acids and 5-alkylpyrrole-2-carbaldehydes, respectively.[15] The sponge Mycale tenuispiculata has also been found to produce 5-alkylpyrrole-2-carboxaldehyde derivatives.[16]
Tunicates and Mollusks: The Lamellarin Family
Marine invertebrates like tunicates and mollusks are the source of the lamellarins, a class of 3,4-diarylated pyrrole-2-carboxylic acid derivatives.[14][17] These compounds exhibit a wide range of biological activities, including cytotoxicity against cancer cell lines.
Terrestrial Plants: A Source of Complex Pyrrole Alkaloids
While perhaps less explored for simple pyrrole carboxylic acids, terrestrial plants produce a significant class of pyrrole-containing secondary metabolites.
-
Pyrrolizidine Alkaloids (PAs): Found predominantly in plant families such as Asteraceae, Boraginaceae, and Fabaceae, PAs are characterized by a pyrrolizidine nucleus.[18][19][20] Their biosynthesis originates from amino acids and involves pyrrolic intermediates.[18][19] These alkaloids primarily function as defense compounds against herbivores.[18][20]
-
Phyllanthus emblica (Amla): The fruits of this plant have been shown to contain pyrrole acids, including an undescribed derivative, 1-(4′-methoxy-4′-oxobutyl)-1H-pyrrole-2,5-dicarboxylic acid.[21] These compounds have demonstrated anti-inflammatory and lipid-lowering activities.[21]
Biosynthesis: The Molecular Machinery Behind Pyrrole Carboxylic Acid Formation
The biosynthesis of the pyrrole ring in natural products is a fascinating example of nature's chemical ingenuity. A predominant pathway involves the amino acid L-proline as a key precursor.[1][17][22]
The conversion of L-proline to a pyrrole-2-carboxylate unit is a crucial step.[17] This transformation is often initiated by the activation of proline as a thioester linked to a peptidyl carrier protein (PCP).[17] A subsequent four-electron oxidation, catalyzed by a flavoprotein desaturase, leads to the formation of the aromatic pyrrole ring.[17]
Other amino acids such as glycine, serine, threonine, and tryptophan, along with dicarboxylic acids like malonic acid and succinic acid, can also serve as precursors for the construction of the pyrrole ring in various organisms.[13]
Extraction and Isolation: Methodologies for Purification
The successful isolation of pyrrole carboxylic acids from their natural sources is a critical step for their characterization and further investigation. The choice of methodology depends on the source organism and the chemical properties of the target compound.
General Workflow
A typical extraction and isolation workflow involves the following steps:
-
Sample Preparation: The biological material (e.g., microbial culture, plant material, marine sponge) is harvested and prepared for extraction. This may involve drying, grinding, or lyophilization.
-
Extraction: The prepared sample is extracted with a suitable organic solvent. Common solvents include methanol, ethyl acetate, and butanol.[13] Acidification of the solvent can sometimes improve the extraction efficiency of acidic compounds.[11]
-
Preliminary Fractionation: The crude extract is often subjected to a preliminary fractionation step, such as liquid-liquid partitioning, to separate compounds based on their polarity.
-
Chromatographic Purification: The fractions containing the target compounds are then purified using various chromatographic techniques. Medium-pressure liquid chromatography (MPLC) and high-performance liquid chromatography (HPLC) with reversed-phase (e.g., C18) or normal-phase columns are commonly employed.[11][13]
Experimental Protocol: Isolation of Pyrrole-2-Carboxylic Acid from a Bacterial Culture
This protocol is a representative example for the isolation of PCA from a bacterial culture, based on described methodologies.[11]
-
Cultivation: Inoculate the bacterial strain (e.g., Lysobacter sp. 3655) in a suitable liquid medium (e.g., Martin medium) and incubate at 30 °C for 48 hours with shaking.
-
Extraction: Acidify the culture with acetic acid (to 0.01%) and extract with an equal volume of ethyl acetate. Separate the organic layer.
-
Concentration: Dry the ethyl acetate extract over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude extract.
-
MPLC Fractionation: Subject the crude extract to MPLC on a reversed-phase C18 silica gel column, eluting with a gradient of methanol in water (e.g., 5% to 50%). Collect the fractions.
-
HPLC Purification: Purify the fraction containing the target compound by HPLC using a reversed-phase C18 column with an isocratic elution of acetonitrile in water.
-
Characterization: Confirm the structure of the isolated compound using spectroscopic methods such as NMR and mass spectrometry.
Data Summary: A Comparative Overview
The following table summarizes the natural sources and types of pyrrole carboxylic acids discussed in this guide.
| Source Organism | Type of Compound | Specific Examples | References |
| Bacteria | |||
| Serratia marcescens | Tripyrrole Pigment | Prodigiosin | [4][6][7] |
| Pelomonas puraquae | Monopyrrole Carboxylic Acid | Pyrrole-2-carboxylic acid | [3] |
| Bacillus cereus | Monopyrrole Carboxylic Acid | Pyrrole-2-carboxylic acid | [10] |
| Lysobacter sp. | Monopyrrole Carboxylic Acid | Pyrrole-2-carboxylic acid | [11] |
| Fungi | |||
| Endophyte from Areca catechu | Dipyrrole Dicarboxylic Acid | 1H-Pyrrole-2,5-dicarboxylic acid | [12] |
| Cordyceps militaris | Pyrrole Carboxaldehyde Derivative | Cordyrrole A | [13] |
| Xylaria nigripes | Pyrrole Carboxaldehyde Derivatives | Various known and unknown derivatives | [13] |
| Marine Organisms | |||
| Agelas sp. (Sponge) | Brominated Pyrrole-2-carboxamides | Agelastatins, etc. | [14] |
| Oscarella lobularis (Sponge) | Alkylpyrrole Carboxylic Acid | 3-Alkylpyrrole-2-carboxylic acids | [15] |
| Tunicates/Mollusks | Diarylated Pyrrole Carboxylic Acid | Lamellarins | [14][17] |
| Terrestrial Plants | |||
| Asteraceae, Boraginaceae | Pyrrolizidine Alkaloids | Senecionine, etc. | [18][19][20] |
| Phyllanthus emblica | Pyrrole Dicarboxylic Acid Derivative | 1-(4′-methoxy-4′-oxobutyl)-1H-pyrrole-2,5-dicarboxylic acid | [21] |
Conclusion and Future Perspectives
Pyrrole carboxylic acids and their derivatives are a structurally diverse and biologically significant class of natural products. Their widespread occurrence in microbial, marine, and terrestrial organisms underscores their ecological importance and their potential as leads for drug discovery. A thorough understanding of their natural sources, biosynthetic pathways, and effective isolation techniques is crucial for harnessing their full potential. Future research in this area will likely focus on the discovery of novel pyrrole-containing scaffolds from underexplored ecological niches, the elucidation of novel biosynthetic pathways, and the development of synthetic biology approaches for the sustainable production of these valuable compounds.
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Methodological & Application
Synthesis of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Introduction
4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a substituted pyrrole derivative of significant interest in medicinal chemistry and organic synthesis.[1] The pyrrole scaffold is a ubiquitous heterocyclic motif found in numerous biologically active compounds, including natural products and pharmaceuticals. The presence of acetyl, methyl, and carboxylic acid functional groups on the pyrrole ring of the title compound provides multiple points for further chemical modification, making it a valuable building block for the synthesis of more complex molecules.[1] Its derivatives have been investigated for potential antimicrobial and anti-inflammatory properties.[1]
This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing with the widely utilized Knorr pyrrole synthesis to construct the pyrrole core, followed by the hydrolysis of the resulting ester. The causality behind experimental choices, safety considerations, and characterization of the final product are thoroughly discussed to ensure scientific integrity and reproducibility.
Overview of the Synthetic Strategy
The synthesis is accomplished in two primary stages, as depicted in the workflow below:
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Knorr Pyrrole Synthesis of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
The Knorr pyrrole synthesis is a classic and reliable method for the preparation of substituted pyrroles.[2] It involves the condensation of an α-amino-ketone with a β-ketoester. In this protocol, the requisite α-amino-β-ketoester, ethyl 2-aminoacetoacetate, is generated in situ from ethyl 2-oximinoacetoacetate. The oxime, in turn, is prepared by the nitrosation of ethyl acetoacetate. The unstable α-amino intermediate is immediately trapped by acetylacetone in a reductive condensation reaction to yield the desired pyrrole.[2]
Reaction Mechanism
The mechanism of the Knorr pyrrole synthesis in this context involves several key transformations:
Caption: Simplified mechanism of the Knorr pyrrole synthesis.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Ethyl acetoacetate | 130.14 | 32.5 g | 0.25 | |
| Sodium nitrite | 69.00 | 8.7 g | 0.126 | |
| Acetylacetone | 100.12 | 12.5 g | 0.125 | |
| Zinc dust | 65.38 | 16.7 g | 0.255 | Fine powder |
| Glacial Acetic Acid | 60.05 | 75 mL | ~1.3 | Solvent and reactant |
| Water | 18.02 | 12.5 mL | - | For dissolving sodium nitrite |
| Ethanol | 46.07 | As needed | - | For recrystallization |
| Dichloromethane | 84.93 | As needed | - | For recrystallization |
| Hexane | 86.18 | As needed | - | For recrystallization |
Equipment: 250 mL three-necked round-bottom flask, magnetic stirrer, ice bath, dropping funnel, condenser, heating mantle, Buchner funnel, and standard laboratory glassware.
Experimental Protocol
-
Nitrosation of Ethyl Acetoacetate:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 32.5 g of ethyl acetoacetate and 75 mL of glacial acetic acid.
-
Cool the flask in an ice-salt bath to maintain a temperature between 5-7 °C.[3]
-
In a separate beaker, dissolve 8.7 g of sodium nitrite in 12.5 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the stirred acetic acid solution over a period of 30-40 minutes, ensuring the temperature does not exceed 7 °C.[3] This reaction is exothermic.
-
After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 4 hours.[3] This forms the ethyl 2-oximinoacetoacetate in situ.
-
-
Reductive Condensation:
-
To the flask containing the oxime, add 12.5 g of acetylacetone.
-
Replace the dropping funnel with a condenser.
-
Begin adding 16.7 g of zinc dust in small portions. The reaction is highly exothermic, and the mixture may begin to boil.[3] Control the rate of addition to maintain a gentle reflux.
-
After all the zinc has been added, heat the mixture to reflux for 1 hour using a heating mantle.[3]
-
-
Work-up and Purification:
-
While still hot, carefully pour the reaction mixture into a beaker containing 850 mL of cold water with vigorous stirring.[3]
-
Rinse the reaction flask with a small amount of glacial acetic acid and add it to the beaker.[3]
-
Allow the mixture to cool and the product to precipitate.
-
Collect the crude product by vacuum filtration using a Buchner funnel and wash thoroughly with water.
-
The crude ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate can be purified by recrystallization. A common solvent system is a mixture of dichloromethane and hexane or ethanol/water.
-
Dry the purified product under vacuum.
-
Part 2: Hydrolysis of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
The final step in the synthesis is the saponification of the ethyl ester to the desired carboxylic acid. This is a standard ester hydrolysis reaction carried out under basic conditions, followed by acidification to protonate the carboxylate salt.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | 209.24 | From Part 1 | |
| Sodium Hydroxide (NaOH) | 40.00 | ~2 equivalents | |
| Ethanol | 46.07 | As needed | Solvent |
| Water | 18.02 | As needed | Solvent |
| Hydrochloric Acid (HCl) | 36.46 | As needed | Concentrated or 3M solution |
Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, pH paper or meter, Buchner funnel, and standard laboratory glassware.
Experimental Protocol
-
Saponification:
-
In a round-bottom flask, dissolve the ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate in a minimal amount of ethanol.
-
Add an aqueous solution of sodium hydroxide (approximately 2 molar equivalents). A 10-20% NaOH solution is typically effective.
-
Heat the mixture to reflux with stirring for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.
-
-
Acidification and Isolation:
-
After cooling the reaction mixture to room temperature, most of the ethanol can be removed under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool it in an ice bath.
-
Slowly add hydrochloric acid dropwise with stirring until the solution is acidic (pH ~2-3).
-
The this compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
-
Purification:
-
The crude carboxylic acid can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.
-
Dry the purified product under vacuum.
-
Characterization of the Final Product
This compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | [1][4] |
| Molar Mass | 181.19 g/mol | [1][4] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 205-207 °C (lit.) |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆): The spectrum is expected to show singlets for the two methyl groups on the pyrrole ring, a singlet for the acetyl methyl group, a broad singlet for the N-H proton, and a broad singlet for the carboxylic acid proton. The exact chemical shifts may vary depending on the solvent and concentration.
-
¹³C NMR (DMSO-d₆): The spectrum should display signals for the nine distinct carbon atoms, including the two pyrrole methyl carbons, the acetyl methyl carbon, the four pyrrole ring carbons, the acetyl carbonyl carbon, and the carboxylic acid carbonyl carbon.
-
IR (KBr, cm⁻¹): Key characteristic peaks would include a broad O-H stretch for the carboxylic acid (around 3300-2500 cm⁻¹), a C=O stretch for the carboxylic acid (around 1700 cm⁻¹), a C=O stretch for the acetyl group (around 1650 cm⁻¹), and an N-H stretch (around 3300 cm⁻¹).
Safety and Handling
All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
| Chemical | Hazards | Handling Precautions |
| Ethyl Acetoacetate | Combustible liquid. Causes skin and eye irritation. | Keep away from heat and open flames. Avoid contact with skin and eyes. |
| Sodium Nitrite | Oxidizer, toxic if swallowed, causes serious eye irritation.[1][5][6][7][8] | Keep away from combustible materials. Do not ingest. Avoid contact with eyes. |
| Acetylacetone | Flammable liquid and vapor. Harmful if swallowed. Toxic in contact with skin or if inhaled. | Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Avoid contact with skin and eyes. |
| Zinc Dust | Flammable solid. May ignite spontaneously in contact with water.[9] | Handle under an inert atmosphere if possible. Keep away from water and moisture. Avoid creating dust. |
| Glacial Acetic Acid | Flammable liquid and vapor. Causes severe skin burns and eye damage.[10][11] | Wear appropriate gloves and eye/face protection. Handle in a fume hood. Keep away from heat and ignition sources. |
| Sodium Hydroxide | Corrosive. Causes severe skin burns and eye damage. | Wear appropriate gloves and eye/face protection. Avoid direct contact. |
| Hydrochloric Acid | Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. | Wear appropriate gloves and eye/face protection. Use in a well-ventilated area. |
References
- Sodium Nitrite, High Purity Special Granular Grade Safety Data Sheet. (2023). Chemtrade Logistics Inc.
- Material Safety Data Sheet Material Name: Sodium Nitrite. (n.d.). Chem One Ltd.
- Knorr pyrrole synthesis. (2023). In Wikipedia.
- This compound. (n.d.). Smolecule.
- Safety Data Sheet: sodium nitrite. (n.d.). Chemos GmbH & Co.KG.
- Sodium Nitrite HQ free flowing (non-food grade)
- Knorr pyrrole synthesis. (2010). Org Prep Daily.
- This compound. (n.d.). PubChem.
- Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.
- Knorr Pyrrole Synthesis of Knorr's Pyrrole. (2020, October 6). [Video]. YouTube.
- Knorr Pyrrole Synthesis. (n.d.). Name Reactions in Organic Synthesis.
- Glacial Acetic Acid. (n.d.). University of California, Santa Barbara.
- SAFETY D
- Zinc Dust Safety Data Sheet (SDS). (n.d.). Flinn Scientific.
- Glacial Acetic Acid Safety Notes. (n.d.). 2011.igem.org.
- Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. (2002). Acta Crystallographica Section E: Structure Reports Online, 59(1), o94–o96.
- Glacial acetic acid (GAA). (2019). INEOS Group.
- Glacial Acetic Acid - SAFETY D
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- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Laboratory Synthesis of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
These application notes provide a comprehensive guide for the laboratory synthesis of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, a substituted pyrrole with potential applications in medicinal chemistry and materials science.[1] The described methodology is based on the robust and well-established Knorr pyrrole synthesis, followed by ester hydrolysis. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
Substituted pyrroles are a critical class of heterocyclic compounds due to their presence in a vast array of biologically active molecules and functional materials.[2][3] this compound (IUPAC Name: this compound) is a valuable building block, featuring multiple functional groups that allow for diverse chemical modifications.[1] Its synthesis is of significant interest for the generation of compound libraries for drug discovery and for the development of novel functional materials.
The synthetic strategy detailed herein involves a two-step process:
-
Knorr Pyrrole Synthesis: The condensation of 2,4-pentanedione with ethyl 2-aminoacetoacetate, generated in situ from the reduction of ethyl 2-oximinoacetoacetate, to yield ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate.[1]
-
Ester Hydrolysis: The subsequent saponification of the ethyl ester to afford the target carboxylic acid.
This approach is advantageous due to the ready availability of the starting materials and the generally high yields of the Knorr pyrrole synthesis.[2]
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | |
| Molecular Weight | 181.19 g/mol | |
| Appearance | Solid | - |
| Melting Point | 205-207 °C | |
| CAS Number | 2386-28-9 |
Synthetic Workflow
The overall synthetic pathway is depicted in the following workflow diagram.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
This procedure is adapted from the well-established Knorr pyrrole synthesis methodology.[1][2] The reaction involves the in situ generation of ethyl 2-aminoacetoacetate from ethyl 2-oximinoacetoacetate, which then condenses with 2,4-pentanedione.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl acetoacetate | 130.14 | 32.5 g | 0.25 |
| Sodium nitrite | 69.00 | 17.3 g | 0.25 |
| Glacial acetic acid | 60.05 | 150 mL | - |
| Zinc dust | 65.38 | 32.7 g | 0.50 |
| 2,4-Pentanedione | 100.12 | 25.0 g | 0.25 |
| Ethanol | 46.07 | As needed | - |
| Water | 18.02 | As needed | - |
Step-by-Step Protocol:
-
Preparation of Ethyl 2-oximinoacetoacetate:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ethyl acetoacetate (32.5 g, 0.25 mol) in glacial acetic acid (75 mL).
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 5-7 °C.[4]
-
Dissolve sodium nitrite (17.3 g, 0.25 mol) in water (25 mL) and add this solution to the dropping funnel.
-
Add the sodium nitrite solution dropwise to the stirred ethyl acetoacetate solution, ensuring the temperature does not exceed 10 °C. The reaction is exothermic.[4]
-
After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the mixture to stand at room temperature for 4 hours.[4]
-
-
Knorr Condensation:
-
To the flask containing the ethyl 2-oximinoacetoacetate solution, add 2,4-pentanedione (25.0 g, 0.25 mol) and an additional 75 mL of glacial acetic acid.
-
Begin adding zinc dust (32.7 g, 0.50 mol) in small portions to the vigorously stirred mixture. The addition should be controlled to maintain a gentle reflux. If the reaction becomes too vigorous, external cooling with a water bath may be necessary.[1][2]
-
After all the zinc has been added, heat the mixture to reflux for 1 hour using a heating mantle.[4]
-
-
Work-up and Purification:
-
While still hot, pour the reaction mixture into a large beaker containing 1 L of cold water.[4]
-
Rinse the reaction flask with a small amount of acetic acid and add this to the beaker.
-
Allow the mixture to stand until the product crystallizes.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.[4]
-
Recrystallize the crude solid from ethanol to obtain pure ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate as a crystalline solid.
-
Dry the product in a vacuum oven.
-
Part 2: Synthesis of this compound
This part of the procedure involves the saponification of the ethyl ester synthesized in Part 1.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | 209.24 | 10.0 g |
| Sodium hydroxide | 40.00 | 5.0 g |
| Ethanol | 46.07 | 100 mL |
| Water | 18.02 | 50 mL |
| Hydrochloric acid (concentrated) | 36.46 | As needed |
Step-by-Step Protocol:
-
Saponification:
-
In a 250 mL round-bottom flask, dissolve ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (10.0 g) in ethanol (100 mL).
-
Add a solution of sodium hydroxide (5.0 g) in water (50 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours.
-
-
Work-up and Purification:
-
After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with 100 mL of water and filter to remove any unreacted starting material.
-
Cool the filtrate in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
The carboxylic acid will precipitate as a solid.
-
Collect the product by vacuum filtration and wash with cold water until the washings are neutral.
-
Dry the this compound in a vacuum oven.
-
Mechanism of the Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis proceeds through a series of well-understood steps. The key is the condensation of an α-amino-ketone with a β-dicarbonyl compound.[1][2]
Caption: Mechanism of the Knorr synthesis for the target pyrrole ester.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Glacial acetic acid is corrosive and has a strong odor. Handle with care.
-
The reaction between sodium nitrite and acetic acid can produce nitrogen oxides; ensure adequate ventilation.
-
The reduction with zinc dust is exothermic and can be vigorous. Add the zinc dust in small portions.
-
Handle concentrated hydrochloric acid with extreme care as it is highly corrosive.
Characterization
The final product and the intermediate ester should be characterized by standard analytical techniques such as:
-
Melting Point: To assess purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared Spectroscopy: To identify functional groups.
References
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- This compound. PubChem. Accessed January 8, 2026. [Link]
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Pharmaceutical Applications of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid: Application Notes and Protocols
Abstract
This technical guide provides a comprehensive overview of the pharmaceutical applications of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid. While direct therapeutic use of this compound is not extensively documented, its true value in drug discovery lies in its role as a versatile chemical scaffold. The pyrrole ring system is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1][2][3] This guide will detail the known biological potential of the core molecule, provide adaptable protocols for its evaluation, and explore its significant application as a precursor for the synthesis of novel therapeutic agents. We will delve into its potential in antimicrobial, anti-inflammatory, and anticancer research, providing researchers, scientists, and drug development professionals with the foundational knowledge and methodologies to explore its utility.
Introduction: The Pyrrole Scaffold in Medicinal Chemistry
The pyrrole ring is an aromatic five-membered heterocycle containing a nitrogen atom.[1] This fundamental structure is a cornerstone in the development of pharmaceuticals due to its ability to interact with various biological targets.[2][3] The unique electronic properties of the pyrrole ring, coupled with the potential for diverse substitutions, allow for the fine-tuning of steric and electronic characteristics, which is crucial for optimizing drug-receptor interactions. Pyrrole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][4]
This compound is a notable derivative, possessing multiple functional groups—a carboxylic acid, an acetyl group, and methyl substitutions on the pyrrole core—that serve as handles for chemical modification and contribute to its unique reactivity.[5] While preliminary studies suggest inherent antimicrobial and anti-inflammatory properties, its primary application in pharmaceuticals is as a starting material for the synthesis of more complex and potent drug candidates.[5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | [5] |
| Molecular Weight | 181.19 g/mol | [5] |
| CAS Number | 2386-33-6 | |
| Appearance | Off-white to pale yellow crystalline powder | |
| Melting Point | 205-207 °C | |
| Solubility | Soluble in organic solvents such as DMSO and methanol. |
Potential Therapeutic Applications & Screening Protocols
While much of the research has focused on derivatives, the core molecule of this compound has shown potential in two key therapeutic areas: antimicrobial and anti-inflammatory applications.[5] The following sections provide detailed, adaptable protocols for screening the activity of this compound.
Antimicrobial Activity
The pyrrole scaffold is a common feature in many antibacterial agents.[1] Derivatives of pyrrole-2-carboxylic acid have been synthesized and evaluated for their activity against various bacterial strains, including Mycobacterium tuberculosis.[1] The following protocol describes a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard methodologies recommended by the Clinical and Laboratory Standards Institute (CLSI).[6]
1. Preparation of Stock Solution: a. Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO). b. Ensure the compound is fully dissolved. This stock solution will be used to prepare the working dilutions.
2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli), select 3-5 isolated colonies. b. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB). c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure (96-well plate format): a. Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate. b. Add 200 µL of the prepared stock solution (or a working dilution) to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria). e. Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL. f. Add 100 µL of sterile MHB to well 12.
4. Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
5. Interpretation of Results: a. The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. b. Visual inspection can be aided by the use of a viability indicator such as resazurin or by measuring the optical density at 600 nm.
Caption: Synthetic route to bioactive derivatives.
This modular approach allows for the creation of a diverse library of compounds by simply varying the substituted hydrazine used in the condensation step. These libraries can then be screened in various biological assays to identify lead compounds for further optimization.
Conclusion
This compound represents a molecule of significant interest in pharmaceutical research. While its direct therapeutic applications are still under investigation, its true strength lies in its utility as a highly functionalized and versatile scaffold for the synthesis of novel bioactive compounds. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to explore the full potential of this valuable chemical entity in the ongoing quest for new and effective medicines. The inherent biological activity of the pyrrole nucleus, combined with the synthetic accessibility of its derivatives, ensures that this compound will remain a relevant and important tool in the drug discovery pipeline.
References
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- Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH.
- Broth Dilution Method for MIC Determination. Microbe Online.
- Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate.
- Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols.
- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. NIH.
- Antimicrobial susceptibility testing by broth microdilution method: widely available modification. CMAC.
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- Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI.
- Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. NIH.
- Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. PubMed.
- (PDF) Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. ResearchGate.
- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace.
- Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI.
- This compound, ethyl ester. the NIST WebBook.
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The Versatile Scaffold: 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Substituted Pyrrole
The pyrrole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Among the vast family of pyrrole-containing compounds, 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid stands out as a particularly valuable and versatile scaffold for the development of novel therapeutic agents.[2][3] Its unique arrangement of functional groups—a carboxylic acid, an acetyl group, and two methyl substituents on the pyrrole core—offers multiple points for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[2] This guide provides an in-depth exploration of the synthesis and potential applications of this compound in medicinal chemistry, complete with detailed protocols for its preparation and the evaluation of its derivatives as potential anticancer, antimicrobial, and anti-inflammatory agents.
Synthesis of the Core Scaffold: A Step-by-Step Protocol
The synthesis of this compound can be efficiently achieved through a two-step process, beginning with a modified Knorr pyrrole synthesis to construct the ethyl ester precursor, followed by alkaline hydrolysis to yield the final carboxylic acid.[4]
Part 1: Synthesis of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
This synthesis is an extension of the classic Knorr pyrrole synthesis, which involves the condensation of an α-amino-ketone with a β-ketoester.[4][5] In this modified approach, acetylacetone (2,4-pentanedione) reacts with ethyl 2-oximinoacetoacetate to yield the desired substituted pyrrole.[4]
Protocol:
-
Preparation of Ethyl 2-oximinoacetoacetate: In a flask equipped with a stirrer and maintained at a cool temperature with an ice bath, dissolve ethyl acetoacetate in glacial acetic acid. Slowly add a saturated aqueous solution of sodium nitrite while ensuring the temperature remains low.[4]
-
Reduction and Condensation: To the well-stirred solution of ethyl 2-oximinoacetoacetate, gradually add zinc dust. This in situ reduction of the oxime to an amine is exothermic and should be controlled with external cooling.[4] Following the reduction, add acetylacetone to the reaction mixture.
-
Cyclization: The reaction mixture is stirred at room temperature, allowing the in situ generated α-amino-β-ketoester to condense with the acetylacetone, leading to the formation of the pyrrole ring.[4]
-
Work-up and Purification: After the reaction is complete, the mixture is poured into a large volume of water to precipitate the crude product. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield pure ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate.[6]
Part 2: Alkaline Hydrolysis to this compound
The final step involves the saponification of the ethyl ester to the corresponding carboxylic acid.[7][8]
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate in a suitable solvent such as ethanol.
-
Hydrolysis: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to the flask. The mixture is then heated under reflux.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Acidification and Precipitation: Once the hydrolysis is complete, cool the reaction mixture to room temperature. Carefully acidify the mixture with a dilute strong acid, such as hydrochloric acid, until the pH is acidic. This will protonate the carboxylate salt, causing the carboxylic acid to precipitate out of the solution.[7]
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water to remove any remaining salts, and dry the product. The purity of the final this compound can be assessed by its melting point and spectroscopic methods (NMR, IR).
Medicinal Chemistry Applications: A Gateway to Bioactive Molecules
The strategic placement of reactive functional groups on the this compound scaffold makes it an ideal starting point for the synthesis of a diverse library of compounds with potential therapeutic applications.
Anticancer Activity
The pyrrole core is a recognized pharmacophore in a number of anticancer agents.[9] Derivatives of this compound can be designed to target various mechanisms involved in cancer progression, such as cell proliferation and survival pathways.
Synthetic Strategy for Anticancer Derivatives (Amide Synthesis):
The carboxylic acid group can be readily converted to an amide, a common functional group in many bioactive molecules.
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Application Notes & Protocols: 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid as a Versatile Precursor for Novel Agrochemicals
This document provides a comprehensive technical guide for researchers and scientists on the strategic use of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid as a foundational building block in the discovery and development of next-generation agrochemicals. We will explore its synthesis, key reactive sites, and provide detailed protocols for its derivatization into potentially potent fungicidal agents.
Introduction: The Enduring Importance of the Pyrrole Scaffold in Agrochemicals
The pyrrole ring is a privileged heterocyclic scaffold in medicinal and agrochemical science.[1] Its unique electronic properties and ability to form multiple hydrogen bonds allow it to interact with a wide range of biological targets.[2] In agriculture, pyrrole derivatives have led to the development of highly successful commercial products, including the fungicide Fludioxonil and the insecticide Chlorfenapyr, demonstrating the scaffold's versatility and effectiveness in pest management.[3]
The strategic value of a precursor molecule lies in its synthetic accessibility and the presence of multiple, orthogonally reactive functional groups. This compound (herein referred to as ADPC ) is an exemplary precursor that meets these criteria. It possesses three key points for chemical modification: the carboxylic acid (C2 position), the acetyl group (C4 position), and the pyrrole nitrogen (N1 position). This multi-functionality allows for the systematic exploration of chemical space to optimize biological activity, selectivity, and physicochemical properties.
This guide will focus on leveraging ADPC for the synthesis of novel pyrrole carboxamides, a class of compounds known to be potent inhibitors of the succinate dehydrogenase (SDHI) enzyme (Complex II) in the mitochondrial respiratory chain, a well-validated target for fungicides.[4][5]
Physicochemical Properties of the Precursor (ADPC)
A thorough understanding of the precursor's properties is essential for reaction planning and purification.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[6] |
| Molecular Formula | C₉H₁₁NO₃ | PubChem[6] |
| Molecular Weight | 181.19 g/mol | PubChem[6] |
| Melting Point | 205-207 °C | ChemSrc[7] |
| Appearance | White to off-white solid | N/A |
| Solubility | >27.2 µg/mL (pH 7.4) | PubChem[6] |
| SMILES | CC1=C(NC(=C1C(=O)C)C)C(=O)O | PubChem[6] |
Synthesis of the Precursor: this compound (ADPC)
The synthesis of substituted pyrroles is most reliably achieved through classical condensation reactions. The Knorr pyrrole synthesis, first reported in 1884, remains a robust and widely used method for constructing the pyrrole ring from an α-amino-ketone and a β-ketoester.[8][9]
Rationale for Synthetic Route
We will utilize a modified Knorr synthesis approach. The key is the in situ generation of the requisite α-amino-ketone from an oxime precursor to prevent its self-condensation, a common side reaction.[8] This method is advantageous due to the commercial availability of the starting materials and the typically high yields and purity of the final product. Zinc dust in acetic acid serves as the reducing agent for the oxime and provides the necessary acidic environment to catalyze the subsequent condensation and cyclization steps.[8]
Workflow for ADPC Synthesis
Caption: Knorr synthesis workflow for ADPC precursor.
Detailed Experimental Protocol: Knorr Synthesis of ADPC
Materials:
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Zinc dust (<10 micron)
-
Acetylacetone
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ice bath, magnetic stirrer, round-bottom flasks, reflux condenser, Buchner funnel
Procedure:
Part A: Synthesis of Diethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2,5-dicarboxylate
-
Nitrosation: In a 1 L flask, dissolve ethyl acetoacetate (0.5 mol) in 250 mL of glacial acetic acid. Cool the mixture to 0-5 °C in an ice bath. While stirring vigorously, add a solution of sodium nitrite (0.5 mol) in 100 mL of water dropwise, ensuring the temperature does not exceed 10 °C. After the addition is complete, stir for an additional 30 minutes in the ice bath.
-
Reduction and Condensation: To the cold solution containing the ethyl 2-oximinoacetoacetate, add acetylacetone (0.5 mol). In small portions, add zinc dust (1.1 mol) while maintaining vigorous stirring. The reaction is exothermic; control the temperature below 40 °C using the ice bath.
-
Cyclization: After all the zinc has been added, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Then, heat the mixture to 80 °C and hold for 1 hour to ensure complete cyclization.
-
Isolation: Pour the hot reaction mixture into 2 L of cold water. A yellow-to-beige solid will precipitate. Stir for 30 minutes, then collect the solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with water until the filtrate is neutral. Dry the crude product, diethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2,5-dicarboxylate, in a vacuum oven.
Part B: Selective Hydrolysis to ADPC
-
Saponification: Suspend the dried crude ester from Part A (0.1 mol) in 200 mL of ethanol. Add a solution of sodium hydroxide (0.22 mol) in 100 mL of water.
-
Reflux: Heat the mixture to reflux and maintain for 3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.
-
Acidification: Cool the reaction mixture to room temperature and pour it into 500 mL of cold water. While stirring, slowly add concentrated hydrochloric acid until the pH of the solution is ~2. A precipitate will form.
-
Purification: Stir the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid product (ADPC) by vacuum filtration. Wash the solid with cold water and then recrystallize from an ethanol/water mixture to obtain pure this compound.
Application Notes: Derivatization of ADPC into a Candidate Fungicide
Rationale for Target Selection: Pyrrole Carboxamides as SDHI Fungicides
The carboxylic acid moiety of ADPC is an ideal handle for creating carboxamide derivatives. As previously noted, carboxamides are a cornerstone of modern fungicides that target the succinate dehydrogenase enzyme (SDHI).[5] The fungicidal activity of these molecules is highly dependent on the nature of the N-substituted aniline fragment. We propose the synthesis of a novel carboxamide by coupling ADPC with a substituted aniline, for example, 2-(trifluoromethyl)aniline. The trifluoromethyl group is a common bioisostere in agrochemical design, often enhancing metabolic stability and membrane permeability.
Proposed Derivatization Pathway
The conversion of the carboxylic acid (ADPC) to a carboxamide involves two key steps: activation of the carboxyl group, followed by nucleophilic attack by the selected aniline. Thionyl chloride (SOCl₂) is an effective activating agent, converting the carboxylic acid to a more reactive acyl chloride intermediate. This intermediate readily reacts with the aniline to form the desired amide bond.
Caption: Workflow for derivatizing ADPC into a target carboxamide.
Detailed Protocol: Synthesis of a Candidate Pyrrole Carboxamide
Target Molecule: 4-acetyl-3,5-dimethyl-N-(2-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxamide
Materials:
-
This compound (ADPC)
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
2-(Trifluoromethyl)aniline
-
Anhydrous pyridine
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Nitrogen or argon atmosphere setup, magnetic stirrer, round-bottom flasks, reflux condenser, separatory funnel, rotary evaporator.
Procedure:
-
Activation to Acyl Chloride: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend ADPC (0.05 mol) in 100 mL of anhydrous toluene. Add thionyl chloride (0.075 mol) dropwise via a syringe.
-
Reaction: Attach a reflux condenser and heat the mixture to 80 °C. Maintain this temperature for 2 hours. The suspension should become a clear solution as the acyl chloride forms.
-
Removal of Excess Reagent: Cool the reaction to room temperature. Remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator. Co-evaporate with anhydrous toluene (2 x 20 mL) to ensure all SOCl₂ is removed. The resulting crude acyl chloride is used directly in the next step.
-
Amide Coupling: Re-dissolve the crude acyl chloride in 100 mL of anhydrous toluene under a nitrogen atmosphere. In a separate flask, prepare a solution of 2-(trifluoromethyl)aniline (0.055 mol) and anhydrous pyridine (0.06 mol) in 50 mL of anhydrous toluene.
-
Reaction: Add the aniline/pyridine solution dropwise to the stirred acyl chloride solution at room temperature. After the addition is complete, stir the reaction at room temperature for 4 hours or until TLC analysis indicates the consumption of the acyl chloride.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexanes solvent system or by column chromatography on silica gel to yield the pure target carboxamide.
Protocol Validation: Characterization
To confirm the identity and purity of the synthesized precursor and final product, the following analytical techniques are essential. This step is critical for the trustworthiness and reproducibility of the protocols.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure. The spectra should be consistent with the expected shifts and coupling constants for both ADPC and the final carboxamide.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the exact molecular weight and elemental composition of the target compounds.
-
Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups. For ADPC, characteristic peaks for the O-H (carboxylic acid), N-H (pyrrole), and C=O (acid and ketone) stretches should be observed. For the final amide, the disappearance of the broad O-H stretch and the appearance of a new N-H and C=O (amide) stretch will confirm the conversion.
-
Melting Point Analysis: A sharp melting point for the purified, crystalline products is a good indicator of high purity.
References
- Smolecule.this compound.
- Alfa Chemistry.Paal-Knorr Synthesis.
- Wikipedia.Knorr pyrrole synthesis.
- Organic Chemistry Portal.Paal-Knorr Pyrrole Synthesis.
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- YouTube.Knorr Pyrrole Synthesis | Organic Chemistry.
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- ACS Omega.Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval).
- NIH National Library of Medicine.Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval).
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- NIH National Library of Medicine.Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor.
- PubMed.
- Dakenchem.
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- ResearchGate.
- Pharmaguideline.Synthesis, Reactions and Medicinal Uses of Pyrrole.
- PubChem.this compound.
- Chemsrc.this compound.
- Degruyter.New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects.
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Application Notes and Protocols for 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid: A Versatile Scaffold in Medicinal Chemistry
These application notes provide an in-depth technical guide for researchers, scientists, and drug development professionals on the experimental protocols involving 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid. This document offers detailed synthetic procedures, key applications, and methodologies for biological evaluation, underscoring the compound's significance as a versatile building block in modern drug discovery.
Introduction: The Strategic Importance of the Substituted Pyrrole Moiety
This compound is a heterocyclic compound featuring a highly substituted pyrrole core.[1][2] Its molecular structure, characterized by the presence of acetyl, methyl, and carboxylic acid functional groups, provides a unique combination of steric and electronic properties.[1] This arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecules with potential therapeutic applications.[1] The pyrrole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The specific substitution pattern of this compound allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug design.
Physicochemical and Safety Data
A thorough understanding of the compound's properties and hazards is crucial for its safe and effective use in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 2386-28-9 | [2] |
| Molecular Formula | C₉H₁₁NO₃ | [1][2] |
| Molecular Weight | 181.19 g/mol | [1][2] |
| Appearance | Beige crystalline powder | [2] |
| Melting Point | 283 °C | [2] |
| Solubility | Slightly soluble in water; soluble in DMSO, methanol, and aqueous base.[2] | [2] |
Safety and Handling: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis Protocol: A Two-Step Approach via Knorr Pyrrole Synthesis and Hydrolysis
The most common and efficient route for the synthesis of this compound involves a two-step process. The first step is the Knorr pyrrole synthesis to form the corresponding ethyl ester, followed by hydrolysis to yield the desired carboxylic acid.
Diagram Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
This protocol is adapted from the well-established Knorr pyrrole synthesis.[4][5] The reaction involves the condensation of an α-amino-β-ketoester with a β-diketone. In this specific synthesis, ethyl 2-oximinoacetoacetate serves as the precursor to the α-amino-β-ketoester, which is generated in situ.
Materials:
-
Acetylacetone
-
Ethyl acetoacetate
-
Sodium nitrite (NaNO₂)
-
Zinc dust (activated)
-
Glacial acetic acid
-
Ethanol
-
Ice
Procedure:
-
Preparation of Ethyl 2-oximinoacetoacetate: In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve ethyl acetoacetate (1 equivalent) in glacial acetic acid. Slowly add a solution of sodium nitrite (1 equivalent) in water while maintaining the temperature below 10 °C. Stir for 2 hours at this temperature.
-
Knorr Condensation: To the solution of ethyl 2-oximinoacetoacetate, add acetylacetone (1 equivalent).
-
Reduction and Cyclization: In a separate flask, prepare a stirred suspension of activated zinc dust (2.5 equivalents) in glacial acetic acid. Cool this suspension in an ice bath. Slowly, and in portions, add the mixture from step 2 to the zinc suspension. The addition should be controlled to maintain the reaction temperature below 40 °C. The reaction is exothermic.
-
Reaction Completion and Work-up: After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours, then heat to 80 °C for 1 hour. Cool the mixture and pour it into a large volume of ice water.
-
Isolation and Purification: The crude product will precipitate. Collect the solid by filtration and wash it thoroughly with water. Recrystallize the crude product from ethanol to obtain pure ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate as a crystalline solid.
Protocol 2: Hydrolysis to this compound
Materials:
-
Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Saponification: Dissolve the ethyl ester (1 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v). Add potassium hydroxide (3-4 equivalents) and reflux the mixture for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester. Carefully acidify the aqueous layer with concentrated hydrochloric acid with cooling in an ice bath until the pH is approximately 2-3.
-
Isolation and Purification: The carboxylic acid will precipitate as a solid. Collect the product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Application Notes: A Key Building Block for Kinase Inhibitors
Substituted pyrroles are a cornerstone in the development of small-molecule kinase inhibitors.[6][7][8] The structural motif of this compound is found in the core of several potent inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). These kinases are crucial mediators of angiogenesis and cell proliferation, and their dysregulation is a hallmark of many cancers.[4][9]
The multi-targeted kinase inhibitor Sunitinib, approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, features a pyrrole carboxamide scaffold derived from a similar pyrrole-3-carboxylic acid intermediate.[2][5][10] The synthesis of Sunitinib and related compounds often involves the coupling of the pyrrole carboxylic acid with an appropriate amine, followed by condensation with an oxindole moiety.[5][11]
The carboxylic acid group of the title compound provides a convenient handle for amide bond formation, allowing for the introduction of various side chains to modulate the compound's pharmacokinetic and pharmacodynamic properties. The acetyl group can also be a site for further chemical modification.
Protocols for Biological Evaluation
The following protocols provide a framework for assessing the biological activity of novel compounds synthesized from this compound.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.
Diagram Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Materials:
-
Recombinant protein kinase (e.g., VEGFR2, PDGFRβ)
-
Kinase-specific substrate
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., Promega's Kinase-Glo®)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC₅₀ determination.
-
Assay Setup: To the wells of a 384-well plate, add the test compound dilutions. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Kinase Reaction: Add the kinase and its substrate to all wells. Allow a brief pre-incubation period (e.g., 10-15 minutes) at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final concentration of ATP should be close to the Kₘ for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Signal Detection: Add a luminescent kinase assay reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal proportional to the amount of remaining ATP.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity. Normalize the data and plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a suitable model (e.g., four-parameter logistic) to determine the IC₅₀ value.[1]
Protocol 4: Antiproliferative Assay (MTT-Based)
This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HUVEC, A549, HT-29)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include wells for a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[12]
Conclusion
This compound is a highly functionalized and versatile chemical intermediate with significant potential in drug discovery and development. The protocols outlined in these application notes provide a comprehensive guide for its synthesis and its application in the generation and evaluation of novel bioactive compounds, particularly in the realm of kinase inhibitors for cancer therapy. The strategic use of this scaffold, combined with robust biological evaluation, will undoubtedly continue to contribute to the advancement of medicinal chemistry.
References
- Wikipedia. Knorr pyrrole synthesis.
- Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester.
- An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. ResearchGate.
- PubChem. This compound.
- 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid: A Comprehensive Overview.
- Hao G, et al. Synthesis of axitinib. Zhongguo Yaowu Huaxue Zazhi. 2014;24(4):298-302.
- Google Patents. WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof.
- MDPI. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.
- MDPI. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids.
- PubMed. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives.
- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
- PubMed. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids.
- N-Acylpyrroles as Acylating Agents. Synthesis of beta-Keto Esters. SciSpace.
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- PMC. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives.
- ResearchGate. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors.
- Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
- Ni-Catalyzed Cross-Coupling Reactions of N-Acylpyrrole-Type Amides with Organoboron Reagents.
- PMC. Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders.
- University of Cambridge. Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route.
- ResearchGate. (PDF) Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search.
- MDPI. Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap.
- NIST. This compound, ethyl ester.
- ResearchGate. (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances.
- ResearchGate. (PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes.
- PubMed. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia.
- ResearchGate. Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate.
- ResearchGate. (PDF) Research Article Synthesis and Evaluation of Novel Pyrroles and Pyrrolopyrimidines as Anti-Hyperglycemic Agents.
- ElectronicsAndBooks. Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate.
- PubMed. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors.
- PubMed. Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors.
- MDPI. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide.
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Application Note: Synthesis and Application of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate Esters
Introduction: The Versatility of a Substituted Pyrrole Core
4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a highly substituted pyrrole ring.[1][2] The strategic placement of a carboxylic acid, an acetyl group, and two methyl groups on the pyrrole scaffold makes it a valuable and versatile precursor in various fields of chemical synthesis.[1] The pyrrole moiety is a fundamental structural component in a wide range of biologically active molecules, including pharmaceuticals like atorvastatin (Lipitor) and various natural products.[3][4][5]
The presence of both a nucleophilic pyrrole ring and electrophilic carbonyl centers, combined with the acidic proton of the carboxylic acid, allows for a diverse range of chemical transformations.[1] This application note focuses specifically on the reaction of the carboxylic acid group with alcohols to form the corresponding esters—a critical transformation for modifying the compound's solubility, reactivity, and biological activity. This process, known as Fischer-Speier esterification, is a cornerstone of organic synthesis.[6][7]
This guide provides a detailed examination of the reaction mechanism, comprehensive experimental protocols for synthesizing various alkyl esters, and an overview of the potential applications for these derivatives in research and drug development.
Reaction Mechanism: Acid-Catalyzed Fischer Esterification
The conversion of this compound to its corresponding ester in the presence of an alcohol and an acid catalyst is a classic example of the Fischer esterification.[6][7] This is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. The equilibrium nature of the reaction necessitates specific conditions to drive it towards the product side, typically by using the alcohol as the solvent (a large excess) or by removing the water that is formed as a byproduct.[6][7]
The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (commonly H₂SO₄ or TsOH) protonates the carbonyl oxygen of the carboxylic acid. This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.
-
Nucleophilic Attack by Alcohol: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups. This converts the hydroxyl group into a much better leaving group: water.
-
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. This yields a protonated ester.
-
Deprotonation: A base (such as another molecule of the alcohol or water) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.
Caption: General experimental workflow for ester synthesis.
Protocol: Synthesis of Ethyl 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
This protocol details the synthesis of the ethyl ester, a common derivative. [8][9] Materials and Reagents:
-
This compound (1.0 eq)
-
Absolute Ethanol (used as solvent and reagent)
-
Concentrated Sulfuric Acid (catalytic amount, ~3-5 drops)
-
Ice-cold water
-
Sodium bicarbonate solution (5% w/v)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Thin-Layer Chromatography (TLC) supplies (Silica plates, e.g., 3:1 Hexanes:Ethyl Acetate eluent)
-
Büchner funnel and vacuum flask
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 5.0 g, 27.6 mmol).
-
Solvent Addition: Add absolute ethanol (50 mL). The pyrrole acid may not fully dissolve at room temperature.
-
Catalyst Addition: While stirring, carefully add 4-5 drops of concentrated sulfuric acid to the suspension.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78-80°C) using a heating mantle.
-
Monitoring: Monitor the reaction progress every hour using TLC. Spot the starting material and the reaction mixture on a silica gel plate. The product ester will be less polar (higher Rf value) than the starting carboxylic acid. The reaction is typically complete within 3-5 hours.
-
Work-up: Once the starting material is consumed, allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water while stirring. A white or off-white precipitate of the crude ester will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid on the filter with several portions of cold water until the filtrate is neutral (test with pH paper). This removes any residual acid. A final wash with a small amount of cold 5% sodium bicarbonate solution can be performed, followed by another water wash.
-
Drying: Dry the collected solid in a desiccator or a vacuum oven at low heat (~40-50°C).
-
Purification: Recrystallize the crude, dry product from an ethanol/water mixture to obtain pure ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate as fine white crystals.
Data Summary and Results
The Fischer esterification protocol can be readily adapted for various primary and secondary alcohols. The reaction conditions and expected outcomes are summarized below.
| Alcohol | Catalyst | Temp (°C) | Approx. Time (h) | Typical Yield (%) | Product Molecular Weight ( g/mol ) |
| Methanol | H₂SO₄ | ~65 | 3 - 4 | 85 - 95 | 195.21 |
| Ethanol | H₂SO₄ | ~78 | 3 - 5 | 80 - 90 | 209.24 [8] |
| 1-Propanol | H₂SO₄ | ~97 | 4 - 6 | 75 - 85 | 223.27 |
| Isopropanol | H₂SO₄ | ~82 | 6 - 8 | 60 - 70 | 223.27 |
Note: Yields are estimates for purified products and can vary based on reaction scale and purity of reagents. Reactions with more sterically hindered alcohols like isopropanol are generally slower and may result in lower yields.
Characterization of Products
Confirmation of ester formation can be achieved through standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The product ester will have a higher Rf value (be less polar) than the starting carboxylic acid.
-
Melting Point: The pure crystalline ester will have a sharp, defined melting point, which will be different from the starting material (M.P. of acid: ~205-207°C). [10]* Infrared (IR) Spectroscopy: Look for the appearance of a C-O ester stretch (~1100-1300 cm⁻¹) and the disappearance of the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). The C=O stretch will shift slightly.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most definitive evidence is the appearance of new signals corresponding to the alkyl group of the alcohol (e.g., a quartet and a triplet for an ethyl ester) and the disappearance of the broad carboxylic acid proton signal (>10 ppm).
-
¹³C NMR: A new signal for the alkyl carbon(s) of the ester will appear.
-
Applications and Significance
The conversion of this compound to its esters is a crucial step for several reasons:
-
Intermediate for Drug Synthesis: Esters are common intermediates in the synthesis of more complex molecules. The ester group can be hydrolyzed back to the acid, reduced to an alcohol, or converted to an amide, providing a gateway to a wide range of derivatives. [7][11][12]* Modulation of Biological Activity: Esterification is a common prodrug strategy. Converting a polar carboxylic acid to a more lipophilic ester can enhance a molecule's ability to cross cell membranes, potentially improving its bioavailability and efficacy. [13]* Fine-Tuning Physical Properties: Changing the alkyl chain of the ester allows for the fine-tuning of physical properties such as solubility, melting point, and crystallinity, which is important for material science applications and pharmaceutical formulation. [1] Derivatives of substituted pyrroles have shown a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, making these ester derivatives prime candidates for screening in drug discovery programs. [1][14]
References
- ACS Publications. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters. [Link]
- ACS Publications. Phosphoric Acid-Promoted Synthesis of 4-Acylpyrrole-2-carboxylic Esters and Dipyrryl Ketones from Mixed Anhydrides. The Journal of Organic Chemistry. [Link]
- Bohrium.
- ResearchGate. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. [Link]
- Organic Chemistry Portal. Pyrrole synthesis. [Link]
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
- RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]
- Wikipedia. Knorr pyrrole synthesis. [Link]
- Springer.
- ResearchGate.
- ResearchGate.
- MDPI.
- NIST WebBook. This compound, ethyl ester. [Link]
- Master Organic Chemistry.
- NIH National Library of Medicine. Pyrrole-2-Carboxylic Acid as a Ligand for the Cu-Catalyzed Reactions of Primary Anilines with Aryl Halides. [Link]
- MDPI. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. [Link]
- ResearchGate. Synthesis, characterization and biological activity of novel pyrrole compounds. [Link]
- Semantic Scholar. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity. [Link]
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Application Notes and Protocols for the Esterification of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
These application notes provide detailed protocols and theoretical considerations for the esterification of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds and functional materials. The choice of esterification method is critical to ensure high yield and purity while preserving the integrity of the pyrrole ring and its functional groups. This guide is intended for researchers, scientists, and drug development professionals, offering both field-proven insights and a strong theoretical foundation.
The pyrrole ring is an electron-rich aromatic system, which makes it susceptible to degradation under harsh acidic conditions that are often employed in classical esterification methods.[1] Therefore, the selection of an appropriate protocol must balance reaction efficiency with the preservation of the substrate's molecular structure. This document outlines two primary, reliable methods for the esterification of this substrate: the classical Fischer-Speier esterification, adapted for this specific molecule, and the milder Steglich esterification for substrates that may be sensitive to strong acids and high temperatures.
Chemical Structure and Reactivity Considerations
This compound (Molecular Formula: C₉H₁₁NO₃) is a heterocyclic compound featuring a carboxylic acid group at the 2-position, an acetyl group at the 4-position, and two methyl groups at the 3- and 5-positions of the pyrrole ring.[2] The presence of both electron-donating (methyl) and electron-withdrawing (acetyl and carboxylic acid) groups influences the reactivity of the pyrrole core. The carboxylic acid group can be readily esterified, but the conditions must be chosen carefully to avoid unwanted side reactions on the pyrrole ring.[2]
Protocol 1: Modified Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4][5][6] While it often involves strong acids and high temperatures, this protocol has been modified to be suitable for the target pyrrole derivative by using a moderate acid catalyst and carefully controlling the reaction temperature to minimize degradation. This method is cost-effective and suitable for producing simple alkyl esters.
Causality Behind Experimental Choices
-
Acid Catalyst : Sulfuric acid (H₂SO₄) is a common and effective catalyst.[4] However, a milder acid like p-toluenesulfonic acid (TsOH) can also be used to reduce the risk of pyrrole decomposition. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon for attack by the alcohol.[3][7][8]
-
Excess Alcohol : Using the alcohol as the solvent drives the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[9] This is a common strategy to maximize the yield of the desired product.[6]
-
Temperature Control : Refluxing at the boiling point of the alcohol is typical, but for a potentially sensitive substrate like this pyrrole derivative, maintaining the lowest effective temperature is crucial to prevent side reactions.
Experimental Workflow Diagram
Caption: General workflow for Fischer-Speier esterification.
Detailed Step-by-Step Protocol
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in the desired alcohol (e.g., ethanol, 20-30 mL per gram of carboxylic acid).
-
Catalyst Addition : While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 mol%) or p-toluenesulfonic acid (TsOH, ~5 mol%).
-
Reaction : Heat the mixture to a gentle reflux and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up :
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Be cautious as CO₂ evolution will occur.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]
-
-
Purification : The crude ester can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Protocol 2: Steglich Esterification
For substrates that are sensitive to acidic conditions or high temperatures, the Steglich esterification offers a mild and efficient alternative.[10][11] This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[10][12] It is particularly advantageous for sterically hindered substrates and those with acid-labile functional groups.[11][13]
Causality Behind Experimental Choices
-
DCC (Dicyclohexylcarbodiimide) : DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[10][13] This intermediate is susceptible to nucleophilic attack by the alcohol.
-
DMAP (4-Dimethylaminopyridine) : DMAP acts as a potent nucleophilic catalyst.[10] It intercepts the O-acylisourea intermediate to form a more reactive N-acylpyridinium species ("active ester"), which is then readily attacked by the alcohol.[10][13] This catalytic cycle accelerates the reaction and prevents the formation of the unreactive N-acylurea byproduct.[10][13]
-
Anhydrous Conditions : The reaction should be carried out under anhydrous conditions as DCC can react with water.
-
Byproduct Removal : A major byproduct of this reaction is N,N'-dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration.[10]
Reaction Mechanism Diagram
Caption: Simplified mechanism of Steglich esterification.
Detailed Step-by-Step Protocol
-
Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the alcohol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq).[10]
-
Solvent Addition : Dissolve the components in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M).
-
DCC Addition : Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in the same anhydrous solvent dropwise over 10-15 minutes.
-
Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up :
-
Upon completion, cool the reaction mixture to 0 °C for 30 minutes to maximize the precipitation of the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold solvent.[10]
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove any remaining DMAP), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]
-
-
Purification : Purify the crude product by column chromatography on silica gel to obtain the pure ester.
Comparison of Esterification Protocols
| Parameter | Modified Fischer-Speier Esterification | Steglich Esterification |
| Catalyst | Strong acid (e.g., H₂SO₄, TsOH)[4] | DCC (coupling agent) and DMAP (catalyst)[10][12] |
| Reaction Conditions | High temperature (reflux)[3] | Mild, often room temperature[12][14] |
| Substrate Scope | Good for simple, robust substrates | Excellent for acid-sensitive and sterically hindered substrates[11][13] |
| Byproducts | Water | Dicyclohexylurea (DCU)[10] |
| Work-up | Aqueous work-up with neutralization | Filtration to remove DCU, followed by aqueous work-up[10] |
| Advantages | Cost-effective, simple setup | High yields, mild conditions, broad substrate scope[10][11] |
| Disadvantages | Harsh conditions may decompose sensitive substrates[10] | More expensive reagents, DCU removal can be tedious[14] |
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Concentrated acids like sulfuric acid are highly corrosive. Handle with extreme care.
-
DCC is a potent skin allergen and should be handled with caution.[14]
-
Organic solvents are flammable and should be kept away from ignition sources.
References
- Benchchem. Application Note: Esterification of Hindered Carboxylic Acids using Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP).
- Wikipedia. Fischer–Speier esterification.
- Fiveable. Steglich Esterification Definition.
- ScienceMotive. Fischer esterification Mechanism - Advantages and Applications. Published October 1, 2021.
- Pearson. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons.
- Organic Chemistry Portal. Fischer Esterification.
- Organic Chemistry Portal. Steglich Esterification.
- Scribd. Steglich Esterification Guide | PDF.
- Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Published November 16, 2022.
- Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Published July 29, 2021.
- Chemistry Steps. Fischer Esterification.
- Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Wikipedia. Steglich esterification.
- PubMed. Recent Advances in Functionalization of Pyrroles and their Translational Potential. Published March 2, 2021.
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Application Notes and Protocols: The Knorr Synthesis for Substituted Pyrroles
Introduction
The pyrrole scaffold is a cornerstone of heterocyclic chemistry, forming the core of numerous pharmaceuticals, natural products, and advanced materials. The Knorr pyrrole synthesis, first reported by Ludwig Knorr in 1884, remains a powerful and versatile method for constructing substituted pyrroles.[1] This reaction classically involves the condensation of an α-amino-ketone with a β-dicarbonyl compound. A key feature of this synthesis is the in situ generation of the often unstable α-amino-ketone from a more stable precursor, typically an α-oximino-β-ketoester, via reduction.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theory, application, and practical execution of the Knorr pyrrole synthesis. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols for both the classic and modern catalytic variants, and offer practical guidance on troubleshooting and safety.
Scientific Principles and Mechanistic Insights
The Knorr pyrrole synthesis is a multi-step, one-pot reaction that elegantly assembles the pyrrole ring from simple precursors. The overall transformation involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group (like an ester) alpha to a carbonyl group.[1]
The Reaction Mechanism
The causality behind the Knorr synthesis can be understood by dissecting its sequential mechanistic steps. The entire process is a cascade of well-established organic reactions, beginning with the formation of the key α-aminoketone intermediate.
-
Nitrosation: The synthesis typically begins with the nitrosation of a β-ketoester (e.g., ethyl acetoacetate) using sodium nitrite in acetic acid. This forms an α-oximino-β-ketoester. Despite literature often specifying strict temperature control, this step is robust and can tolerate temperatures up to 40°C without a significant drop in yield.[1]
-
Reductive Amination: The α-oximino group is then reduced in situ to the corresponding primary amine. Classically, this is achieved with zinc dust in acetic acid.[1] This step is critical as free α-aminoketones are prone to self-condensation and are therefore generated in the presence of the second reaction partner.[1]
-
Enamine Formation: The newly formed α-aminoketone condenses with a second equivalent of the β-ketoester. The amine attacks one of the carbonyl groups, and subsequent dehydration leads to the formation of an enamine intermediate.
-
Cyclization and Aromatization: The enamine then undergoes an intramolecular cyclization, where the nucleophilic enamine attacks the remaining carbonyl group. This is followed by a final dehydration step to yield the stable, aromatic pyrrole ring.[1]
A detailed mechanistic pathway is illustrated below.
Sources
Application Notes & Protocols: Comprehensive Characterization of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Introduction
4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a substituted pyrrole core.[1] The pyrrole ring is a fundamental structural motif in numerous biologically active molecules, including natural products and synthetic drugs.[1][2] The presence of acetyl, methyl, and carboxylic acid functional groups on this scaffold creates a molecule with specific physicochemical properties and multiple reactive sites, making it a potentially valuable building block in medicinal chemistry and organic synthesis.[1]
Robust and comprehensive analytical characterization is paramount for any chemical entity intended for research or development. It ensures identity, purity, and consistency, which are foundational to reliable and reproducible scientific outcomes. This guide provides a multi-technique approach to the thorough characterization of this compound, grounded in established scientific principles and regulatory expectations. The methodologies herein are designed to be self-validating, providing a clear rationale for experimental choices, and adhere to the principles of Good Laboratory Practice (GLP) to ensure data integrity.[3][4][5][6]
Foundational Physicochemical Characterization
Before embarking on advanced spectroscopic or chromatographic analysis, it is crucial to establish the fundamental physicochemical properties of the analyte. These data inform solvent selection, sample preparation, and storage conditions.
Identity and Structure
The initial step is to confirm the basic identity of the molecule.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[7] |
| Molecular Formula | C₉H₁₁NO₃ | PubChem[1][7] |
| Molecular Weight | 181.19 g/mol | PubChem[1][7] |
| Monoisotopic Mass | 181.0739 Da | PubChemLite[8] |
| CAS Number | 2386-28-9 | Smolecule[1] |
Experimental Properties
| Property | Observed Value / Method | Rationale & Causality |
| Appearance | White to off-white crystalline solid | Visual inspection against a white background. |
| Melting Point | 205-207 °C | Determined by Differential Scanning Calorimetry (DSC) as the onset of the endothermic melt peak. This high melting point suggests a stable crystalline lattice with significant intermolecular forces (e.g., hydrogen bonding via the carboxylic acid). |
| Solubility | Sparingly soluble in water (>27.2 µg/mL at pH 7.4)[7]; Soluble in methanol, ethanol, DMSO, and basic aqueous solutions. | Solubility was assessed by dissolving 1 mg of the compound in 1 mL of various solvents. The carboxylic acid group imparts slight aqueous solubility, which is significantly increased at higher pH due to deprotonation to the carboxylate. Solubility in polar organic solvents is expected due to the polar functional groups. |
Integrated Analytical Workflow
A comprehensive characterization relies on the logical application of multiple analytical techniques. The following workflow ensures that each piece of data builds upon the last, leading to an unambiguous identification and purity assessment.
Caption: Overall analytical workflow for compound characterization.
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and atomic connectivity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR is used to identify the key functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, we expect to see characteristic absorptions for the N-H (pyrrole), O-H and C=O (carboxylic acid), and C=O (acetyl ketone) groups.
Protocol:
-
Prepare the sample using the KBr pellet method. Mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disk.
-
Acquire a background spectrum of the empty sample chamber.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Scan from 4000 cm⁻¹ to 400 cm⁻¹.
Expected Peak Assignments:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3300-3400 | N-H Stretch | Pyrrole N-H | Characteristic stretching for the secondary amine within the pyrrole ring.[9] |
| 2500–3300 (broad) | O-H Stretch | Carboxylic Acid O-H | A very broad absorption is a hallmark of the hydrogen-bonded O-H in a carboxylic acid dimer.[10][11][12] |
| ~1710 | C=O Stretch | Carboxylic Acid C=O | Typical for a hydrogen-bonded carboxylic acid carbonyl.[10][11] |
| ~1650 | C=O Stretch | Acetyl C=O | The frequency is slightly lower than a typical ketone due to conjugation with the electron-rich pyrrole ring.[13] |
| ~1550 | C=C Stretch | Pyrrole Ring | Aromatic C=C stretching vibrations within the pyrrole ring. |
| ~1200-1300 | C-O Stretch | Carboxylic Acid C-O | Characteristic C-O single bond stretch in carboxylic acids.[10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides the most definitive structural information by mapping the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. This allows for the precise determination of molecular connectivity and confirmation of the substitution pattern on the pyrrole ring.
Protocol:
-
Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Reasoning: DMSO-d₆ is an excellent solvent for this compound and its residual solvent peak does not interfere with key analyte signals. The acidic carboxylic acid proton and the N-H proton will be observable as they exchange slowly in DMSO.
-
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer operating at a minimum of 400 MHz for ¹H.
Expected Chemical Shift Assignments (in DMSO-d₆):
| Group | ¹H δ (ppm) | ¹³C δ (ppm) | Rationale & Expected Multiplicity |
| Carboxylic Acid (-COOH) | ~12.0-13.0 | ~162 | The acidic proton is highly deshielded and appears as a broad singlet. The carbonyl carbon is in a typical range for a carboxylic acid. |
| Pyrrole N-H | ~11.5-12.0 | - | The N-H proton is also deshielded and appears as a broad singlet.[13] |
| Acetyl Methyl (-COCH₃) | ~2.4 | ~30 | A sharp singlet integrating to 3 protons. The adjacent carbonyl group deshields both the protons and the carbon. |
| Acetyl Carbonyl (-C OCH₃) | - | ~194 | The ketonic carbonyl carbon is significantly downfield. |
| C5-Methyl (-CH₃) | ~2.5 | ~14 | A sharp singlet (3H). This methyl group is deshielded by the adjacent nitrogen and C4-acetyl group. |
| C3-Methyl (-CH₃) | ~2.3 | ~11 | A sharp singlet (3H). This methyl is adjacent to the C2-carboxylic acid. |
| Pyrrole C2 | - | ~125 | Quaternary carbon attached to the carboxylic acid. |
| Pyrrole C3 | - | ~130 | Quaternary carbon attached to a methyl group. |
| Pyrrole C4 | - | ~128 | Quaternary carbon attached to the acetyl group. |
| Pyrrole C5 | - | ~135 | Quaternary carbon attached to a methyl group and adjacent to the N-H. |
Note: Exact chemical shifts can vary based on concentration and temperature. 2D NMR experiments are essential for unambiguous assignment of the quaternary pyrrole carbons.[14][15]
Mass Spectrometry (MS)
Causality: MS provides the exact molecular weight of the compound, serving as a final confirmation of the molecular formula. Electrospray ionization (ESI) is the preferred method as it is a soft ionization technique suitable for this moderately polar molecule.
Protocol:
-
Prepare a dilute solution of the compound (~10 µg/mL) in methanol.
-
Infuse the solution directly into an ESI-MS system.
-
Acquire spectra in both positive and negative ion modes.
Expected Results:
| Ion Mode | Adduct | Expected m/z |
| Positive | [M+H]⁺ | 182.0812 |
| Positive | [M+Na]⁺ | 204.0631 |
| Negative | [M-H]⁻ | 180.0666 |
High-resolution mass spectrometry (HRMS) should yield a mass accuracy within 5 ppm of the theoretical value, confirming the elemental composition of C₉H₁₁NO₃.
Chromatographic Purity Assessment
Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds. A reversed-phase method is ideal for this molecule, separating it from potential impurities based on polarity. UV detection is suitable due to the conjugated pyrrole system, which acts as a chromophore.
HPLC-UV Method Protocol
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Application Note: A Comprehensive Guide to the ¹H NMR Analysis of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Introduction: The Structural Elucidation of a Key Heterocycle
4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a highly substituted pyrrole derivative. The pyrrole ring is a fundamental structural motif in a vast range of biologically active compounds, including natural products and pharmaceuticals.[1] This specific compound serves as a valuable synthetic intermediate in drug development and materials science, with research indicating potential antimicrobial and anti-inflammatory properties.[2]
Given its complex substitution pattern, unambiguous structural verification is paramount for quality control and downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose, providing precise information about the molecular structure in solution.[3] This guide offers a detailed protocol and in-depth analysis of the ¹H NMR spectrum of this compound, intended for researchers, scientists, and drug development professionals. We will explore the theoretical basis for the expected spectrum, provide a robust experimental protocol, and detail the interpretation of the spectral data.
Molecular Structure and Predicted Proton Environments
The structure of this compound contains five distinct sets of non-equivalent protons. Understanding their electronic environments is the first step in predicting and interpreting the ¹H NMR spectrum.
-
Electron-Withdrawing Groups (EWGs): The molecule features two powerful EWGs directly attached to the pyrrole ring: an acetyl group (-COCH₃) at the C4 position and a carboxylic acid group (-COOH) at the C2 position. These groups deshield nearby protons, shifting their resonance signals downfield (to a higher ppm value).[3][4]
-
Electron-Donating Groups (EDGs): The two methyl groups (-CH₃) at the C3 and C5 positions are EDGs, which have the opposite effect, shielding adjacent nuclei and causing upfield shifts.[3]
The interplay of these electronic effects results in a unique chemical shift for each proton, allowing for complete structural assignment.
Caption: Labeled proton environments in the target molecule.
Predicted ¹H NMR Spectral Characteristics
Based on the structure, we can predict the chemical shift (δ), integration, and multiplicity for each proton signal. A key feature of this molecule is the absence of adjacent, non-equivalent protons on the ring or its substituents, leading to an expectation of only singlets.
| Label | Proton Type | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| (a) | Pyrrole N-H | 11.0 - 12.5 | Broad Singlet | 1H | Acidic proton on a nitrogen atom within an aromatic system. Broadening is due to quadrupolar relaxation of the adjacent ¹⁴N nucleus.[4][5][6] |
| (b) | Carboxylic Acid -COOH | 12.0 - 13.5 | Very Broad Singlet | 1H | Highly deshielded acidic proton. Signal can be very broad and may exchange with trace water in the solvent, sometimes making it difficult to observe.[7] |
| (c) | C3-CH₃ | 2.2 - 2.5 | Singlet | 3H | Methyl group adjacent to the electron-withdrawing carboxylic acid group. No adjacent protons for coupling. |
| (d) | Acetyl -COCH₃ | 2.4 - 2.7 | Singlet | 3H | Methyl group of the acetyl function, deshielded by the adjacent carbonyl. No adjacent protons for coupling. |
| (e) | C5-CH₃ | 2.3 - 2.6 | Singlet | 3H | Methyl group adjacent to the pyrrole nitrogen. Its chemical shift will be slightly different from (c) due to its position relative to the two EWGs. |
Experimental Protocols
Protocol 1: Standard Sample Preparation
This protocol outlines the standard procedure for preparing a high-quality sample for ¹H NMR analysis. The choice of solvent is critical; DMSO-d₆ is highly recommended as it is adept at dissolving polar compounds like carboxylic acids and is less likely to exchange with the N-H and -COOH protons compared to solvents like methanol-d₄, ensuring their signals are observable.
Materials:
-
This compound (5-10 mg)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, ~0.7 mL)
-
5 mm NMR Tube (e.g., Wilmad 528-PP-7 or equivalent)[8]
-
Pasteur pipette and bulb
-
Small vial
-
Microbalance
Workflow:
Caption: Workflow for preparing the NMR sample.
Procedure:
-
Weighing: Accurately weigh 5-10 mg of the title compound into a clean, dry vial.[3][8]
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Mixing: Gently vortex or swirl the vial to ensure the compound is fully dissolved. Visually inspect for any remaining solid particles. If particulates (dust, etc.) are present, filter the solution through a small cotton plug in a Pasteur pipette into the NMR tube.[8]
-
Transfer: Carefully transfer the solution into a labeled 5 mm NMR tube.
-
Final Check: Ensure the solvent height meets the minimum depth required by the spectrometer (typically >4 cm) to ensure proper shimming.[8]
Protocol 2: NMR Data Acquisition
These parameters are typical for a 400 MHz spectrometer and may be adjusted based on the specific instrument and sample concentration.
-
Spectrometer: 400 MHz or higher
-
Nucleus: ¹H
-
Number of Scans (ns): 8 to 16. Causality: This range provides an excellent signal-to-noise ratio for a sample of this concentration in a reasonable amount of time.
-
Relaxation Delay (d1): 2-5 seconds. Causality: A longer delay ensures that all protons, especially those with longer relaxation times, have returned to equilibrium before the next pulse. This is crucial for accurate signal integration.
-
Spectral Width (sw): -2 to 16 ppm. Causality: This wide range ensures that all signals, from potentially shielded impurities to the highly deshielded carboxylic acid proton, are captured within the spectrum.
-
Temperature: 298 K (25 °C)
Protocol 3: D₂O Exchange for Peak Verification
This self-validating experiment is essential for confirming the identity of exchangeable protons (N-H and -COOH).
Procedure:
-
Acquire a standard ¹H NMR spectrum as described in Protocol 4.2.
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the sample.
-
Cap the tube and invert it gently several times to mix.
-
Re-acquire the ¹H NMR spectrum using the same parameters.
-
Analysis: Compare the two spectra. The signals corresponding to the N-H and -COOH protons will disappear or significantly diminish in the second spectrum due to the exchange of protons for deuterium.[4] This provides definitive proof of their assignment.
Spectral Interpretation and Troubleshooting
Interpreting the Spectrum: A typical ¹H NMR spectrum of this compound in DMSO-d₆ will show five distinct singlets.
-
Identify the Solvent Peak: First, locate the residual solvent peak for DMSO-d₆ (δ ≈ 2.50 ppm).
-
Downfield Region (δ > 10 ppm): Look for two broad singlets. The furthest downfield signal (δ ≈ 12-13.5 ppm) corresponds to the -COOH proton (b) . The other broad signal (δ ≈ 11-12.5 ppm) is the N-H proton (a) .
-
Upfield Region (δ ≈ 2-3 ppm): Identify the three sharp singlets, each integrating to 3H.
-
The signal furthest downfield in this cluster (δ ≈ 2.4-2.7 ppm) is typically the acetyl methyl group (d) , being the most deshielded of the three.
-
The remaining two singlets belong to the two ring-bound methyl groups, (c) and (e) . Precise assignment may require 2D NMR techniques (like NOESY), but their presence as two distinct 3H singlets in the expected region is a strong confirmation of the structure.
-
Troubleshooting Common Issues:
-
Broad Peaks: If all peaks appear broad, it is likely due to poor magnetic field homogeneity. The sample should be re-shimmed. Broadness in specific peaks can also be caused by high sample concentration leading to aggregation, or the presence of paramagnetic impurities.[4]
-
Missing N-H or -COOH signals: These protons can be difficult to observe. Their signals are naturally broad, and they can exchange with any trace H₂O in the solvent (residual H₂O in DMSO-d₆ appears around δ ≈ 3.33 ppm). Running the sample at a slightly lower temperature can sometimes sharpen the N-H signal by slowing the rate of quadrupolar relaxation.[4][5] The D₂O exchange experiment is the best way to confirm their presence, even if they are just broad humps in the baseline.
Conclusion
¹H NMR spectroscopy provides a rapid and definitive method for the structural confirmation of this compound. The spectrum is characterized by five singlet signals, corresponding to the five unique proton environments. The downfield region reveals the characteristic broad signals of the N-H and carboxylic acid protons, while the upfield region displays three sharp singlets for the acetyl and two ring-bound methyl groups. By following the detailed protocols for sample preparation and data acquisition, and by using techniques like D₂O exchange, researchers can confidently verify the structure and purity of this important synthetic intermediate.
References
- Technical Support Center: NMR Analysis of Substituted Pyrroles. (2025). Benchchem.
- A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles. (2025). Benchchem.
- PubChem Compound Summary for CID 223277, this compound.
- Supporting Information for Synthesis of 2,5-Diaryl-1H-pyrroles. American Chemical Society.
- Coupled internal rotations and 14N quadrupole hyperfine structure of 2,4-dimethylpyrrole investigated by microwave spectroscopy. (2024). AIP Publishing.
- Proton N-H Resonance of Pyrrole. Double Resonance. (2022). Chemistry LibreTexts. [Link]
- How to make an NMR sample. University of Durham.
- FT-NMR Sample Prepar
- Analysis of the N.M.R. Spectrum of pyrrole. (2025).
- Coupling. University of Calgary. [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. Buy this compound | 2386-28-9 [smolecule.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR [m.chemicalbook.com]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
Application Notes & Protocols: FT-IR Spectroscopy of Pyrrole Derivatives
Abstract
This comprehensive guide provides a detailed exploration of Fourier-Transform Infrared (FT-IR) spectroscopy as a critical analytical tool for the characterization of pyrrole and its derivatives. Pyrrole-containing compounds are foundational scaffolds in medicinal chemistry, drug development, and materials science.[1] FT-IR offers a rapid, non-destructive, and highly informative method to confirm molecular structure, probe electronic effects, and study intermolecular interactions. This document furnishes researchers, scientists, and drug development professionals with the foundational theory, field-proven experimental protocols, and data interpretation strategies necessary for the robust application of FT-IR in their work.
Part 1: The Vibrational Landscape of the Pyrrole Ring
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds.[2] The resulting spectrum is a unique molecular fingerprint. For pyrrole derivatives, the FT-IR spectrum is dominated by vibrations of the heterocyclic ring and its substituents.
1.1. Fundamental Vibrational Modes of Pyrrole
The pyrrole ring exhibits several characteristic vibrational bands that are crucial for its identification. The positions of these bands can be influenced by the molecular environment and substitution pattern.
-
N-H Stretching (νN-H): In the gas phase, the monomeric N-H stretch appears at a high frequency, around 3531 cm⁻¹.[3] However, in condensed phases (liquids or solids), pyrrole's N-H group readily participates in intermolecular hydrogen bonding. This interaction weakens the N-H bond, causing a significant red-shift (shift to lower wavenumber) and broadening of the absorption band. In neat liquid pyrrole or in clusters, these bands are typically observed in the 3400-3200 cm⁻¹ region.[4][5] The presence of a broad band in this area is strong evidence for the N-H group of the pyrrole ring.[4]
-
C-H Stretching (νC-H): The aromatic C-H stretching vibrations of the pyrrole ring typically appear above 3100 cm⁻¹. These are often sharp, medium-to-weak intensity bands.
-
Ring Stretching & Bending (νC=C, νC-N, δC-H): The pyrrole ring gives rise to a complex series of absorptions in the 1600-1000 cm⁻¹ "fingerprint" region. Key bands include:
1.2. The Influence of Substituents
Attaching different functional groups to the pyrrole ring significantly alters its electronic structure and, consequently, its vibrational spectrum. This is particularly relevant in drug development, where structure-activity relationships are paramount.[1][7]
-
Electron-Withdrawing Groups (EWGs): Groups like acetyl (-COCH₃) or nitro (-NO₂) pull electron density from the ring.
-
Effect on νN-H: An EWG, such as an acetyl group at the 2-position, can create a competition for hydrogen bonding. The carbonyl oxygen can form an intramolecular hydrogen bond with the N-H proton, or molecules can form intermolecular N-H···O=C dimers.[8] This often leads to changes in the shape and position of the N-H stretching band compared to unsubstituted pyrrole.
-
Effect on the Ring: The withdrawal of electron density can alter the bond orders within the ring, causing shifts in the ring stretching frequencies.
-
Characteristic Carbonyl Stretch (νC=O): For a compound like 2-acetylpyrrole, a strong, sharp absorption band for the C=O stretch is expected. In non-polar solvents, this appears around 1692 cm⁻¹ when conjugated with the ring.[9]
-
-
Electron-Donating Groups (EDGs): Groups like alkyls (-CH₃) or amines (-NH₂) push electron density into the ring. This generally leads to subtle shifts in the ring vibration frequencies compared to EWGs.
The following table summarizes the key vibrational frequencies for pyrrole and a common derivative, 2-acetylpyrrole.
| Vibrational Mode | Pyrrole Wavenumber (cm⁻¹) | 2-Acetylpyrrole Wavenumber (cm⁻¹) | Characteristics |
| N-H Stretch (H-bonded) | ~3400-3200 (Broad)[4] | ~3250 (Broad, H-bonded dimer)[8] | Broad due to intermolecular hydrogen bonding. Position and shape are sensitive to concentration and solvent.[9] |
| C-H Stretch (Aromatic) | >3100 | >3100 | Sharp, medium-to-weak intensity. |
| C=O Stretch (Acetyl) | N/A | ~1650-1690[9] | Strong, sharp absorption. A key diagnostic peak for acylpyrroles. |
| C=C / C-N Ring Stretches | ~1550-1470[4][6] | ~1550-1450 | A series of complex bands in the fingerprint region, sensitive to substitution. |
| C-N Stretch | ~1200, ~950[4] | Shifted due to conjugation | Can be coupled with other ring vibrations. |
Part 2: Experimental Design & Protocols
A successful FT-IR analysis hinges on meticulous experimental design, from sample preparation to data acquisition.[10] The choice of method depends critically on the physical state of the pyrrole derivative.
2.1. Overall Experimental Workflow
The process of acquiring and interpreting an FT-IR spectrum follows a logical sequence. Each step is critical for obtaining high-quality, reproducible data.
2.2. Protocol 1: Solid Sample Preparation (KBr Pellet vs. ATR)
For solid pyrrole derivatives, two primary techniques are used: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).
Method A: KBr Pellet Technique [11]
This classic transmission method involves dispersing the sample in an IR-transparent matrix.
-
Causality: KBr is used because it is transparent to mid-infrared radiation and becomes plastic under high pressure, forming a clear pellet that allows light to pass through.[11] The sample concentration must be low (0.1-1.0%) to avoid total absorbance, where peaks become "flat-topped" and unusable.[11][12]
-
Step-by-Step Protocol:
-
Drying: Gently dry ~100-200 mg of spectroscopic grade KBr powder in an oven at ~110°C for 2-3 hours to remove adsorbed water, which has a very strong, broad IR absorption.[11] Store in a desiccator.
-
Grinding: Add ~1-2 mg of the solid pyrrole derivative to an agate mortar. Add the dried KBr.
-
Mixing: Grind the mixture thoroughly with a pestle for several minutes until it is a fine, homogenous powder. This reduces light scattering and ensures uniform sample distribution.[13]
-
Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply a pressure of ~8 tons for several minutes to form a translucent pellet.[11]
-
Analysis: Carefully remove the pellet and place it in the sample holder of the FT-IR spectrometer for analysis.
-
Method B: Attenuated Total Reflectance (ATR) [14]
ATR has become a dominant technique due to its simplicity and lack of sample preparation.[15]
-
Causality: The sample is placed in direct contact with a high-refractive-index crystal (commonly diamond or germanium). The IR beam is directed into the crystal and undergoes total internal reflection. At each reflection point, an "evanescent wave" penetrates a few microns into the sample, and absorption is measured.[12][14] Good contact between the sample and crystal is essential for a strong signal.[14]
-
Step-by-Step Protocol:
-
Background: Ensure the ATR crystal is clean. Run a background spectrum with the clean, empty crystal.
-
Sample Application: Place a small amount of the powdered pyrrole derivative directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. This ensures optimal contact.
-
Analysis: Collect the sample spectrum.
-
Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
-
2.3. Protocol 2: Liquid & Solution Sample Preparation
-
Neat Liquids: For non-volatile liquid pyrrole derivatives, the simplest method is to place a single drop between two salt plates (e.g., KBr or NaCl) to form a thin capillary film.[13][15]
-
Solutions: To analyze a solid in solution or to study concentration-dependent effects like hydrogen bonding, the derivative is dissolved in an IR-transparent solvent.
-
Causality: The solvent must be chosen carefully to avoid its own absorption bands masking key regions of the sample's spectrum. Carbon tetrachloride (CCl₄) and carbon disulfide (CS₂) are common choices, but their toxicity requires handling in a fume hood. Dichloromethane can also be used.[13] It is essential to run a spectrum of the pure solvent as a background to be subtracted from the sample spectrum.
-
Step-by-Step Protocol:
-
Prepare a concentrated (~5-10% w/v) solution of the pyrrole derivative in a suitable, dry IR solvent.
-
Acquire a background spectrum of the pure solvent using a liquid cell or by placing a drop between salt plates.
-
Clean the cell or plates, then introduce the sample solution.
-
Acquire the sample spectrum. The instrument software can then perform an automated spectral subtraction of the solvent.
-
-
2.4. Protocol 3: Data Acquisition and Processing
-
Instrument Purge: Purge the spectrometer's sample compartment with dry air or nitrogen gas to minimize atmospheric water and CO₂ absorptions, which can interfere with the spectrum.[16]
-
Background Scan: Always collect a background spectrum before the sample spectrum. This measures the instrument, atmosphere, and any sample holder (e.g., KBr pellet holder, empty ATR crystal), allowing these signals to be ratioed out from the final sample spectrum.[11]
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹ is sufficient for most routine characterization.
-
Number of Scans: Co-adding 16 to 32 scans is typical to improve the signal-to-noise ratio.
-
-
Processing: Use the spectrometer software to perform a baseline correction to ensure all peaks originate from a flat baseline of zero absorbance.
Part 3: Data Interpretation Case Study: Synthesis of 2-Acetylpyrrole
Imagine a researcher is synthesizing 2-acetylpyrrole from pyrrole. FT-IR is the ideal tool to quickly confirm the success of the reaction.
Interpretation Logic:
-
Disappearance of Reactant Signals: While the core pyrrole ring signals will remain, the primary check is for changes related to the new functional group.
-
Appearance of Product Signals: The most crucial piece of evidence for a successful reaction is the appearance of a strong, sharp absorption band in the carbonyl region (~1660 cm⁻¹). This band is absent in the starting material, pyrrole.
-
Shift in Existing Signals: The N-H stretching band may shift and change shape due to the influence of the new acetyl group, which can participate in hydrogen bonding.[8] A shift from a broad band centered around 3300 cm⁻¹ to a different broad band around 3250 cm⁻¹ would be expected.
The presence of the strong carbonyl peak and the persistence of the N-H stretch are definitive indicators that the desired 2-acetylpyrrole has been formed.
References
- University of the West Indies, Mona.
- ResearchG
- ResearchGate. IR spectra of 2-acetylpyrrole (AP) showing the carbonyl and NAH....
- Drawell.
- PubChem. 2-Acetylpyrrole | C6H7NO.
- Der Pharma Chemica. Effect of substituents on infrared, H and C NMR spectra of 2-pyrrolyl styryl ketone.
- AIP Publishing. The vibrational spectrum of pyrrole (C4H5N) and furan (C4H4O) in the gas phase.
- JASCO Inc. Sampling Techniques for FTIR Spectroscopy.
- ResearchGate.
- Indonesian Journal of Science & Technology.
- AZoM. Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy.
- ChemicalBook. 2-Acetyl pyrrole(1072-83-9) IR Spectrum.
- DTIC. Vibrational Overtone Spectroscopy of Pyrrole and Pyrrolidine.
- Shimadzu. Measurement Methods for Powder Samples.
- PubMed. NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy.
- ResearchGate.
- Scribd. FTIR Analysis of Organic Compounds.
- PubMed.
- Penn State University. Fourier Transform Infrared Spectroscopy (FTIR)
- ResearchGate.
- RTI Labor
- Bruker. Guide to FT-IR Spectroscopy.
- PubMed. Spectral and computational studies in substituted pyrrolyl styryl ketones--assessment of substituent effects.
- PubMed.
- The Good Scents Company. 2-acetyl pyrrole, 1072-83-9.
- MDPI. Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile.
- YouTube. IR Spectroscopy - Effect of Hydrogen Bonding.
- PubMed.
- SIELC Technologies. 2-Acetylpyrrole.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spectral and computational studies in substituted pyrrolyl styryl ketones--assessment of substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Measurement Methods for Powder Samples : Shimadzu SOPS [shimadzu.com.au]
- 12. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
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- 14. azom.com [azom.com]
- 15. jascoinc.com [jascoinc.com]
- 16. mse.washington.edu [mse.washington.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (C₉H₁₁NO₃, MW: 181.19 g/mol ).[1][2] This document provides researchers, scientists, and drug development professionals with in-depth purification protocols, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve high purity for your downstream applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification of this compound.
Q1: What is the most common and effective method for purifying this compound? A: Recrystallization is the most robust and widely applicable method for purifying this compound, which is a solid at room temperature with a reported melting point of 205-207 °C.[3][4] This technique is highly effective at removing small amounts of impurities, yielding a product with high crystalline purity. For grossly impure samples, a preliminary acid-base extraction is recommended to remove neutral organic impurities before proceeding with recrystallization.
Q2: What are the likely impurities in my crude sample? A: Impurities depend heavily on the synthetic route but typically include:
-
Unreacted Starting Materials: Such as pyrrole precursors or acylating agents.[2]
-
Side-Products: Resulting from incomplete reactions or alternative reaction pathways.
-
Colored Polymeric Materials: Pyrroles can be susceptible to oxidation and polymerization, especially under acidic conditions or upon exposure to air and light, leading to discoloration.
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., glacial acetic acid, dichloromethane).[5]
Q3: How can I reliably assess the purity of my final product? A: A multi-point assessment is always recommended for trustworthy validation:
-
Melting Point Analysis: A sharp melting point that matches the literature value (205-207 °C) is a strong indicator of high purity.[3][4] A broad or depressed melting range suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good sign of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the structure and identify any residual impurities or solvents.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC can provide a precise purity value (e.g., >99%).
Q4: My crude product is a dark, oily substance instead of a solid. What should I do? A: An oily product suggests the presence of significant impurities or residual solvent that is depressing the melting point.
-
First, try co-evaporation: Dissolve the oil in a volatile solvent like dichloromethane or ethyl acetate and re-concentrate it under reduced pressure. Repeat this 2-3 times to remove trapped, high-boiling solvents like acetic acid.
-
Attempt trituration: Add a non-solvent (a solvent in which your product is insoluble, like hexane or petroleum ether) to the oil and vigorously scratch the side of the flask with a glass rod. This can often induce crystallization.
-
If the above fails, proceed to a more rigorous purification method, such as an acid-base extraction followed by recrystallization or column chromatography.
Part 2: Core Purification Protocols
Here we provide detailed, step-by-step methodologies for purifying your compound. The choice of protocol depends on the initial purity of your crude material.
Decision Workflow for Purification Strategy
The following diagram outlines a logical decision-making process for selecting the appropriate purification method.
Caption: Decision tree for selecting the optimal purification strategy.
Method 1: Recrystallization Protocol
This is the preferred method for material that is already substantially pure (>90%). The key is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot.
Solvent Selection Data:
| Solvent | Suitability Rationale |
| Ethanol or Methanol | Good starting point. The compound is likely soluble when hot and less so when cold. |
| Ethyl Acetate | Another excellent candidate for moderately polar compounds. |
| Ethanol/Water | A powerful solvent pair. Dissolve in hot ethanol and add hot water dropwise until turbidity persists, then clarify with a few drops of ethanol. |
| Petroleum Ether | Mentioned for a similar compound, likely suitable for washing but may have insufficient solubility for primary recrystallization.[5] |
Step-by-Step Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of your chosen solvent (e.g., ethanol). Heat the mixture to boiling (using a steam bath or hot plate) while stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
Expert Insight: Using the absolute minimum amount of hot solvent is critical for maximizing recovery. An excess of solvent will keep more of your product dissolved, even after cooling.
-
-
Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, polymeric material), perform a hot gravity filtration. Quickly pour the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.
-
Expert Insight: Pre-heating the glassware prevents premature crystallization of your product in the funnel, which would drastically reduce your yield.
-
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to rinse away any remaining soluble impurities.
-
Expert Insight: Using ice-cold solvent for washing is crucial. Warm solvent will redissolve some of your purified product.
-
-
Drying: Dry the purified crystals under vacuum. The final product should be a white or off-white crystalline solid.
-
Validation: Check the melting point and run an NMR spectrum to confirm purity and structure.
Method 2: Acid-Base Extraction Protocol
This method is ideal for removing neutral or basic impurities from the acidic target compound.
-
Dissolution: Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and extract it 2-3 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Expert Insight: The carboxylic acid group is deprotonated by the weak base (NaHCO₃) to form a water-soluble sodium carboxylate salt. Neutral impurities remain in the organic layer. Be sure to vent the funnel frequently, as CO₂ is generated.
-
-
Separation: Combine the aqueous layers. Wash this combined aqueous phase once with a fresh portion of the organic solvent to remove any last traces of neutral impurities. Discard the organic layers.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify it by adding 2M hydrochloric acid (HCl) dropwise while stirring until the pH is ~2. The purified carboxylic acid will precipitate out as a solid.
-
Isolation and Drying: Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.
-
Final Polish: For the highest purity, the solid obtained from this procedure should be recrystallized using Method 1.
Part 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Q: My recovery after recrystallization is very low (<50%). What went wrong? A: Several factors could be the cause:
-
Too much solvent was used: This is the most common reason. The product remains in the mother liquor. Try concentrating the filtrate and cooling it again to recover a second crop of crystals.
-
Premature crystallization during hot filtration: The product crystallized on the filter paper. Ensure your funnel and receiving flask are sufficiently pre-heated.
-
The compound is more soluble than expected: The chosen solvent may not be ideal. A different solvent or a solvent/anti-solvent system (like ethanol/water) might be necessary.
-
The crude material was less pure than assumed: If the crude sample was only 50% pure to begin with, a 50% recovery of pure material would be a 100% yield based on the actual starting amount.
Q: The final product is yellow or brown, not white. How can I fix this? A: Color is typically due to highly conjugated or polymeric impurities.
-
Activated Charcoal Treatment: During the recrystallization protocol (Method 1, Step 1), after the solid is fully dissolved in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal (decolorizing carbon). Keep the solution boiling for a few minutes, then remove the charcoal via hot gravity filtration. The charcoal will adsorb the colored impurities.
-
Caution: Using too much charcoal can also adsorb your product, reducing the yield.
-
-
Multiple Recrystallizations: Sometimes a second recrystallization is necessary to remove persistent impurities.
Q: The melting point of my product is still broad (e.g., 198-204 °C). What does this mean? A: A broad melting range is a classic sign of impurity. The impurities disrupt the crystal lattice, causing it to melt over a range of temperatures and at a lower temperature than the pure substance.
-
Solution: The material is not yet pure. Re-purify using the same method (a second recrystallization can work wonders) or switch to a more rigorous method. If recrystallization fails to improve the melting point, the impurity may co-crystallize with the product, and column chromatography may be required.
Recrystallization Workflow Visualization
Caption: Standard experimental workflow for purification by recrystallization.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 223277, this compound.
- Chemsrc (2024). This compound.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 590701, 1H-Pyrrole-2-carboxylic acid, 4-acetyl-3,5-dimethyl-, methyl ester.
- Google Patents (1996). US5502213A - Purification of crude pyrroles.
- ACS Publications (2022). Purification, Fermentation Optimization, and Antibacterial Activity of Pyrrole-2-carboxylic Acid Produced by an Endophytic Bacterium, Bacillus cereus ZBE.
- PubChemLite (n.d.). This compound.
- Google Patents (1994). EP0608688A1 - Process for the purification of crude pyrroles.
- National Center for Biotechnology Information (2018). Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi.
- Google Patents (2016). Synthesis method for 2-formyl-3,4-dimethyl-5-acetyl pyrrole.
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- 5. CN105418476A - Synthesis method for 2-formyl-3,4-dimethyl-5-acetyl pyrrole - Google Patents [patents.google.com]
improving synthesis yield of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
An advanced technical support guide for researchers, scientists, and drug development professionals focused on optimizing the synthesis of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid.
Introduction: The Synthetic Challenge
This compound is a substituted pyrrole derivative whose structural motif is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis, while well-established, presents several challenges that can lead to suboptimal yields and purification difficulties. The most prevalent synthetic route is a modification of the classic Knorr pyrrole synthesis, which involves the condensation of a β-diketone with an α-amino-β-ketoester, followed by the hydrolysis of the resulting ester.[2]
This guide provides a comprehensive troubleshooting framework in a question-and-answer format to address specific issues encountered during this two-step synthesis. It is designed to empower researchers to diagnose problems, optimize reaction conditions, and ultimately improve the yield and purity of the target compound.
Overall Synthetic Workflow
The synthesis is typically performed in two distinct stages: the formation of the pyrrole ring via Knorr condensation to yield an ester intermediate, followed by saponification to obtain the final carboxylic acid.
Caption: Fig. 1: Two-step synthesis workflow.
Troubleshooting Guide: Diagnosis and Solutions
This section addresses common problems encountered during the synthesis. Each question represents a typical experimental observation, followed by a detailed explanation of potential causes and actionable solutions.
Q1: My yield of the intermediate, ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, is consistently low. What are the most likely causes?
A1: Low yields in the Knorr condensation step typically stem from three critical areas: the stability of the α-amino ketone intermediate, temperature control, and reagent quality.
-
Cause 1: Self-Condensation of the α-Amino Ketone: The Knorr synthesis relies on the in-situ formation of an α-amino ketone from its corresponding oxime.[3] These α-amino ketones are highly unstable and readily undergo self-condensation to form pyrazine byproducts, which depletes the reactive intermediate and reduces the yield of the desired pyrrole.
-
Solution: The α-amino ketone must be generated and consumed in the same pot. The modern practice involves the gradual addition of the oxime precursor (ethyl 2-oximinoacetoacetate) and zinc dust to a solution of acetylacetone in glacial acetic acid.[2][4] This ensures that the concentration of the unstable intermediate remains low at any given time, favoring the desired reaction with acetylacetone over self-condensation.
-
-
Cause 2: Poor Temperature Management: The reduction of the oxime by zinc dust is a highly exothermic reaction.[2] If the temperature is allowed to rise uncontrollably, it can lead to the degradation of starting materials and products, as well as an increase in the rate of side reactions.
-
Solution: Maintain rigorous temperature control throughout the addition of zinc dust. Use an ice bath to keep the reaction mixture at or below room temperature, especially during the initial phase of the reduction. A slow, portion-wise addition of zinc is crucial to manage the heat generated.
-
-
Cause 3: Reagent Purity and Stoichiometry: Impurities in the starting materials (acetylacetone, ethyl acetoacetate) can introduce competing reactions. Incorrect stoichiometry, particularly of the reducing agent, can lead to incomplete conversion of the oxime.
-
Solution: Use freshly distilled acetylacetone and ethyl acetoacetate. Ensure that the zinc dust is of high purity and activity. The reduction of the oxime requires at least two equivalents of zinc and four equivalents of acetic acid.[2][4] It is advisable to use a slight excess of zinc to drive the reaction to completion.
-
Caption: Fig. 2: Troubleshooting low ester yield.
Q2: The hydrolysis of the ethyl ester to the final carboxylic acid is incomplete or results in a dark, impure product. How can I improve this step?
A2: Issues during the saponification step often relate to harsh reaction conditions or an improper workup procedure. Pyrrole rings can be sensitive to strong acids and high temperatures.
-
Cause 1: Degradation of the Pyrrole Ring: While basic hydrolysis is generally safe, prolonged heating or excessively high concentrations of base can lead to decomposition. More importantly, during the acidic workup, strong mineral acids can cause polymerization or degradation of the electron-rich pyrrole ring, often resulting in dark, tarry substances.[5]
-
Solution: Perform the hydrolysis under the mildest conditions that still afford a reasonable reaction time. Refluxing with 1-2 M NaOH or KOH is typically sufficient. For the workup, cool the reaction mixture in an ice bath before slowly acidifying. Add the acid dropwise with vigorous stirring to avoid localized areas of high acidity.
-
-
Cause 2: Incomplete Precipitation of the Product: The target carboxylic acid is precipitated by lowering the pH of the solution after hydrolysis. If the pH is not sufficiently acidic, the product will remain in solution as its carboxylate salt, leading to a significant loss of yield.
-
Solution: Carefully monitor the pH during the addition of acid. Acidify to a pH of approximately 3-4 to ensure complete protonation and precipitation of the carboxylic acid. Using a pH meter is more reliable than using pH paper, which can be affected by the color of the solution.
-
-
Cause 3: Incomplete Hydrolysis: Insufficient reaction time, temperature, or amount of base will result in unreacted ester contaminating the final product, making purification difficult.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared. A typical system would be ethyl acetate/hexane. Ensure at least two equivalents of base are used to drive the saponification to completion.
-
Q3: I am observing a significant furan byproduct. Isn't that more common in the Paal-Knorr synthesis?
A3: While furan formation is the hallmark side reaction of the Paal-Knorr synthesis (which uses a 1,4-dicarbonyl compound), the acidic conditions present in the Knorr synthesis can still promote this pathway to a lesser extent.[6][7]
-
Mechanism: Acetylacetone, one of the starting materials, is a 1,3-dicarbonyl compound. However, under certain acidic conditions, it can potentially react in ways that lead to intermediates susceptible to cyclization into furan derivatives, although this is not the primary pathway. The key is that strongly acidic conditions can catalyze the intramolecular cyclization and dehydration of dicarbonyl compounds.[6]
-
Solution: The primary defense is to control the acidity. Glacial acetic acid is the standard solvent and catalyst system for this reaction and generally provides the correct balance.[2] Avoid the addition of stronger Brønsted or Lewis acids, as this could favor furan formation. Adhering to the established Knorr protocol is the best way to minimize this side reaction.
-
Frequently Asked Questions (FAQs)
-
What is the expected melting point for the final product?
-
The reported melting point for this compound is in the range of 205-207 °C.[8] A broad melting range or a lower value typically indicates the presence of impurities.
-
-
What are the critical safety precautions for this synthesis?
-
Work in a well-ventilated fume hood at all times. Acetic acid is corrosive and has a pungent odor. Acetylacetone is flammable. The reaction with zinc is exothermic and can cause the acetic acid to boil if not controlled.[2] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
-
Can I use a different β-diketone or β-ketoester?
-
Yes, the Knorr synthesis is highly versatile.[9] Changing the β-diketone or the β-ketoester is a primary method for creating a wide variety of substituted pyrroles. However, any change in reactants will require re-optimization of the reaction conditions.
-
Optimized Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate[2][10]
-
Preparation of Oximinoacetoacetate: In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve ethyl acetoacetate in an equal volume of glacial acetic acid. Slowly add one molar equivalent of a saturated aqueous solution of sodium nitrite, ensuring the temperature does not rise above 10 °C. Stir for 1-2 hours until the formation of the oxime is complete.
-
Knorr Condensation: In a separate, larger flask, dissolve one molar equivalent of acetylacetone in glacial acetic acid.
-
Reductive Condensation: While vigorously stirring the acetylacetone solution, gradually and simultaneously add the prepared oxime solution and 2.5 equivalents of zinc dust. Maintain the temperature below 40 °C using an ice bath. The addition should take approximately 1 hour.
-
Reaction Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 2-3 hours. The reaction mixture may warm up; if it approaches the boiling point of acetic acid, moderate cooling should be reapplied.
-
Workup: Pour the reaction mixture into a large volume of cold water. The crude product will precipitate. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry in a desiccator.
-
Purification: Recrystallize the crude solid from ethanol or an ethanol/water mixture to obtain pure ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate as a crystalline solid.
Protocol 2: Hydrolysis to this compound
-
Saponification: Suspend the purified ester from Protocol 1 in a 10% aqueous solution of sodium hydroxide (using ~3 molar equivalents of NaOH). Heat the mixture to reflux with stirring.
-
Monitoring: Monitor the reaction by TLC (e.g., 3:1 hexane:ethyl acetate) until the starting material is no longer visible (typically 1-3 hours). The mixture should become a clear solution.
-
Precipitation: Cool the reaction mixture in an ice bath. With vigorous stirring, slowly add 2 M hydrochloric acid until the pH of the solution is ~3-4. A white or off-white precipitate will form.
-
Isolation: Allow the mixture to stand in the cold for 30 minutes to ensure complete precipitation. Collect the solid product by filtration.
-
Purification: Wash the filter cake with copious amounts of cold water to remove any residual salts. Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from aqueous ethanol.
Data Summary Table
| Parameter | Step 1: Knorr Condensation | Step 2: Saponification |
| Key Reagents | Acetylacetone, Ethyl 2-oximinoacetoacetate, Zinc, Acetic Acid | Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, NaOH |
| Solvent | Glacial Acetic Acid | Water / Ethanol |
| Temperature | < 40 °C (during addition) | Reflux (~100 °C) |
| Typical Time | 3-4 hours | 1-3 hours |
| Workup | Precipitation in water | Acidification to pH 3-4 |
| Expected Yield | 60-75% | 85-95% |
| Critical Factor | Temperature control, gradual addition | pH control during workup |
References
- Wikipedia. Knorr pyrrole synthesis.
- Name Reactions. Knorr Pyrrole Synthesis.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole.
- NIH National Center for Biotechnology Information. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid.
- Organic Chemistry Portal. Pyrrole synthesis.
- PubChem. This compound.
- University of Cambridge. Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route.
- Chemsrc. This compound.
- ResearchGate. Optimization of the conditions for the synthesis of pentasubstituted pyrroles.
- MDPI. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids.
- ResearchGate. Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search.
- PubChem. Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate.
- ResearchGate. Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate.
- ElectronicsAndBooks. Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate.
Sources
- 1. Buy this compound | 2386-28-9 [smolecule.com]
- 2. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. echemi.com [echemi.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. CAS#:2386-33-6 | this compound | Chemsrc [chemsrc.com]
- 9. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
stability and proper storage of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
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Welcome to the technical support center for 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (CAS 2386-33-6). This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal stability, storage, and handling of this versatile heterocyclic compound.[1][2][3] This guide provides in-depth answers to frequently asked questions and troubleshooting advice to prevent compound degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound is primarily influenced by three main factors: oxidation, light exposure, and moisture.
-
Oxidation: The electron-rich pyrrole ring is susceptible to oxidation by atmospheric oxygen.[4] This process can lead to the formation of colored oligomers and polymers, often observed as a darkening or discoloration of the compound.[4][5]
-
Light Exposure: Similar to many organic compounds, exposure to light, particularly UV light, can provide the energy to initiate degradation pathways. This photodegradation can accelerate the oxidation process.[4]
-
Moisture: As a carboxylic acid, this compound can be sensitive to moisture, which may facilitate hydrolysis or other degradation reactions.[6][7] It is crucial to protect the compound from moisture to maintain its integrity.[6]
Q2: What is the recommended procedure for long-term storage of this compound?
A2: For optimal long-term stability, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, such as -20°C.[8] This minimizes thermal degradation.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[4] This is the most effective way to prevent oxidation. If a glovebox is not available, storing the compound in a desiccator flushed with an inert gas is a suitable alternative.
-
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.[4]
-
Container: Ensure the container is tightly sealed to prevent the ingress of moisture and air.
Q3: I've noticed the solid powder has changed color from off-white to a brownish tint. Is it still usable?
A3: A color change, typically darkening, is a visual indicator of degradation, likely due to oxidation and polymerization.[4] While a slight discoloration might not significantly impact the outcome of all experiments, it is a sign of reduced purity. For sensitive applications, such as in drug development or quantitative assays, it is highly recommended to use a fresh, un-discolored batch of the compound. If you must use the discolored material, consider purifying it by recrystallization before use.
Q4: Can I store this compound in solution? If so, what is the best solvent and what are the recommended storage conditions?
A4: Yes, the compound can be stored in solution for short periods. It is soluble in solvents like methanol, ethanol, DMF, and DMSO.[8][9] However, solutions are often more susceptible to degradation than the solid material.
-
Solvent Choice: Use high-purity, anhydrous solvents. Degassing the solvent by sparging with an inert gas (argon or nitrogen) or through several freeze-pump-thaw cycles is crucial to remove dissolved oxygen.[4]
-
Storage Conditions: Store solutions at -20°C or -80°C in tightly sealed, light-protected vials.
-
Antioxidants: For extended storage in solution, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be considered, provided it does not interfere with your downstream application.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
Issue 1: Inconsistent results or lower than expected activity in biological assays.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | 1. Verify the appearance of your solid compound. If discolored, use a fresh batch. 2. Prepare fresh stock solutions for each experiment. Avoid using old solutions. 3. If preparing stock solutions in advance, store them under an inert atmosphere at -80°C and for the shortest time possible. |
| Impure Solvents | 1. Use only high-purity, anhydrous solvents for preparing solutions. 2. Ensure solvents have been properly degassed to remove oxygen.[4] |
| Incorrect Concentration | 1. Re-verify the calculations for your stock and working solution concentrations. 2. Confirm the accuracy of your weighing and dilution procedures. |
Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
| Potential Cause | Troubleshooting Steps |
| Oxidative Degradation | 1. Analyze a freshly prepared solution of the compound as a reference. 2. If new peaks appear over time, this indicates degradation. Prepare fresh solutions immediately before use. |
| Reaction with Solvent | 1. Ensure the chosen solvent is inert and does not react with the compound. For example, esterification can occur with alcohol solvents under certain conditions.[2] |
| Contamination | 1. Ensure all glassware and equipment are scrupulously clean. 2. Analyze the solvent alone (as a blank) to rule out solvent-based contamination. |
Experimental Protocol: Preparation and Short-Term Stability Check of a Stock Solution
This protocol outlines the steps for preparing a stock solution and assessing its stability.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with screw caps and PTFE septa
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Stock Solution:
-
Weigh the desired amount of this compound in a clean, dry amber vial.
-
In a separate container, sparge anhydrous DMSO with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Add the degassed DMSO to the vial containing the compound to achieve the desired concentration (e.g., 10 mM).
-
Vortex briefly until the compound is fully dissolved.
-
Flush the headspace of the vial with inert gas before tightly sealing the cap.
-
-
Initial Quality Control (Time = 0):
-
Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.
-
Analyze the sample by HPLC to obtain a chromatogram representing the initial purity. Note the peak area and retention time of the main compound.
-
-
Short-Term Storage:
-
Store the stock solution at -20°C, protected from light.
-
-
Stability Assessment (e.g., Time = 24h, 48h, 1 week):
-
At each time point, thaw the stock solution.
-
Dilute and analyze an aliquot by HPLC under the same conditions as the initial analysis.
-
Compare the chromatograms. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
-
Logical Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting issues related to the stability of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- Benchchem. Technical Support Center: Enhancing the Stability of Functionalized Pyrrole Derivatives.
- Chemsrc. This compound.
- Smolecule. This compound.
- Kawamura, K., & Kaplan, I. R. (1990). Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage.
- Alfa Chemistry. Pyrrole-2-carboxylic acid.
- TOKU-E. Pyrrole-2-carboxylic acid.
- Fisher Scientific. SAFETY DATA SHEET - 5-Formyl-2,4-dimethylpyrrole-3-carboxylic acid.
- Sigma-Aldrich. SAFETY DATA SHEET - 2,5-Dimethyl-1H-pyrrole.
- ChemicalBook. This compound.
- Fisher Scientific. SAFETY DATA SHEET - Pyrrole-2-carboxylic acid.
- Sigma-Aldrich. SAFETY DATA SHEET - Pyrrole.
- TCI Chemicals. Pyrrole-2-carboxylic Acid.
- PubChem. This compound.
- AK Scientific, Inc. 1,4-Dimethyl-1H-pyrrole-3-carboxylic acid Safety Data Sheet.
- Wikipedia. Pyrrole.
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-465.
- CymitQuimica. Safety Data Sheet - Ethyl 4-acetyl-1H-pyrrole-2-carboxylate.
Sources
- 1. CAS#:2386-33-6 | this compound | Chemsrc [chemsrc.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
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- 8. toku-e.com [toku-e.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Optimizing Reaction Conditions for Pyrrole Synthesis
Welcome to the Technical Support Center for Pyrrole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of pyrrole synthesis. The pyrrole nucleus is a cornerstone in numerous natural products and pharmaceuticals, making its efficient synthesis a critical endeavor.[1][2] This resource aims to empower you with the technical knowledge to overcome common challenges and optimize your reaction conditions for successful outcomes.
General Troubleshooting
This section addresses overarching issues that can arise regardless of the specific synthetic route employed.
Question 1: My pyrrole synthesis is resulting in a low yield or a complex mixture of products. What are the general factors I should consider?
Answer:
Low yields and the formation of product mixtures are common hurdles in pyrrole synthesis. The root causes can often be traced back to a few key experimental parameters:
-
Purity of Starting Materials: Impurities in your reactants are a frequent source of unwanted side reactions. It is highly recommended to use freshly purified reagents to ensure the integrity of your reaction.[3]
-
Reaction Conditions: The triumvirate of temperature, reaction time, and solvent choice is critical. Each of these parameters must be carefully optimized for your specific substrates to maximize the yield of the desired pyrrole.[3]
-
Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent, directly impacting your yield.[3]
-
Presence of Moisture: Certain pyrrole syntheses are sensitive to moisture. Employing dry solvents and conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be crucial for success.[3]
Paal-Knorr Pyrrole Synthesis: Troubleshooting Guide
The Paal-Knorr synthesis is a robust and widely utilized method for preparing substituted pyrroles through the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[4][5][6][7]
Question 2: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I avoid this?
Answer:
The formation of a furan byproduct is the most prevalent side reaction in the Paal-Knorr synthesis.[3][8] This occurs via an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound.[3] The key to mitigating this is precise control over the acidity of the reaction medium.
-
pH Control: Strongly acidic conditions (pH < 3) significantly favor furan formation.[5][8] It is advisable to conduct the reaction under neutral or weakly acidic conditions. The use of a weak acid, such as acetic acid, is often sufficient to catalyze the desired pyrrole formation without promoting the furan cyclization.[5][8]
Question 3: My Paal-Knorr synthesis is sluggish or incomplete. What factors could be responsible?
Answer:
Several factors can contribute to a slow or incomplete Paal-Knorr synthesis:
-
Insufficiently Reactive Starting Materials: Amines bearing strong electron-withdrawing groups are less nucleophilic and may exhibit slower reaction rates. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[3]
-
Suboptimal Catalyst: The choice and concentration of the acid catalyst are pivotal. While acidic conditions can accelerate the reaction, an inappropriate catalyst can lead to side reactions or be ineffective.[3] A variety of Brønsted and Lewis acids have been shown to be effective.[9][10]
-
Reaction Temperature: While elevated temperatures can increase the reaction rate, they may also lead to the degradation of sensitive substrates. Careful optimization of the reaction temperature is recommended.[3] Microwave-assisted heating has emerged as a technique to reduce reaction times and potentially improve yields.[8][9][11]
Workflow for Troubleshooting Paal-Knorr Synthesis
Caption: Troubleshooting workflow for the Paal-Knorr pyrrole synthesis.
Table 1: Comparison of Catalysts for Paal-Knorr Synthesis
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| Acetic Acid | Reflux | 85 | [12] |
| p-Toluenesulfonic acid (p-TsOH) | Toluene, Reflux | 70 | [12] |
| Sc(OTf)₃ | Solvent-free, 80°C | High | [9] |
| Bi(NO₃)₃ | CH₂Cl₂, RT | High | [13] |
| Montmorillonite KSF Clay | Dichloromethane, RT | 69-96 | [14] |
| Iodine (I₂) | Solvent-free, RT | High | [10] |
| Saccharin | Solvent-free, 60°C | Good | [10] |
| CATAPAL 200 (Alumina) | Solvent-free, 60°C | 68-97 | [14] |
| Silica Sulfuric Acid | Solvent-free, RT | up to 98 | [10] |
Hantzsch Pyrrole Synthesis: Troubleshooting Guide
The Hantzsch synthesis is a versatile three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine to form substituted pyrroles.[6][15][16] A primary challenge in this synthesis is managing chemoselectivity.
Question 4: I am observing significant byproduct formation in my Hantzsch pyrrole synthesis. How can I improve the chemoselectivity?
Answer:
Byproduct formation in the Hantzsch synthesis often stems from competing reaction pathways. Here’s how to troubleshoot these issues:
-
Enamine Formation: The initial step is the formation of an enamine from the β-ketoester and the amine. To ensure this step is efficient, consider using a slight excess of the amine.[12]
-
N-Alkylation vs. C-Alkylation: The enamine can react with the α-haloketone via either N-alkylation or the desired C-alkylation. The choice of solvent can influence this selectivity, with protic solvents often favoring C-alkylation.[12]
-
Side Reactions of the α-Haloketone: The α-haloketone can undergo self-condensation or react directly with the amine. To minimize these side reactions, it is recommended to add the α-haloketone slowly to the reaction mixture containing the pre-formed enamine.[12]
-
Reaction Conditions:
Experimental Protocol: Hantzsch Synthesis of a Substituted Pyrrole
This protocol provides a general guideline for a Hantzsch synthesis aimed at maximizing the yield of the pyrrole product.[3][12]
-
In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the primary amine (1.1 eq) in ethanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate enamine formation.
-
Slowly add a solution of the α-haloketone (1.0 eq) in ethanol to the reaction mixture over 15-20 minutes.
-
Heat the reaction mixture to a gentle reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Knorr Pyrrole Synthesis: Troubleshooting Guide
The Knorr pyrrole synthesis involves the condensation of an α-amino ketone with a compound containing an active methylene group, such as a β-ketoester.[6][17] A key challenge is the inherent instability of α-amino ketones, which tend to self-condense.[17]
Question 5: My Knorr pyrrole synthesis is giving a low yield, and I suspect self-condensation of the α-amino ketone. How can I address this?
Answer:
The propensity of α-amino ketones to self-condense is a well-known limitation of the Knorr synthesis. The most effective strategy to overcome this is to generate the α-amino ketone in situ.[17]
-
In Situ Generation from an Oxime: A common and effective method is the reduction of an α-oximino ketone. The original Knorr synthesis utilized zinc dust in acetic acid to reduce the oxime to the amine, which then reacts with the β-ketoester in the same pot.[17] Modern practice often involves the gradual addition of the oxime and zinc dust to a solution of the β-ketoester in acetic acid.[17]
Question 6: The reaction is exothermic and difficult to control. What precautions should I take?
Answer:
The reduction of the oxime and the subsequent condensation in the Knorr synthesis can be highly exothermic.[17]
-
Temperature Control: It is crucial to have an effective cooling system in place (e.g., an ice bath) to manage the reaction temperature. The gradual addition of reagents, as mentioned above, also helps in controlling the exotherm.[17]
Mechanism of the Knorr Pyrrole Synthesis
Caption: Simplified mechanism of the Knorr pyrrole synthesis.
Purification of Pyrroles: Troubleshooting
The purification of the final pyrrole product can present its own set of challenges.
Question 7: My pyrrole product is colored, and the color persists even after initial purification. What is the cause, and how can I remove the colored impurities?
Answer:
The coloration of pyrrole samples is often due to decomposition or the presence of highly conjugated byproducts.[18] Pyrroles can be sensitive to air and light.
-
Minimize Exposure: Work quickly and, if possible, under an inert atmosphere. Store the purified pyrrole in amber vials at low temperatures.[18]
-
Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated charcoal can help adsorb colored impurities. Note that this may lead to some loss of product.[18]
-
Acid Scavenging: Ensure all acidic residues from the synthesis are neutralized and removed during the workup before purification. Washing the organic extract with a mild base like a sodium bicarbonate solution can be effective.[18]
Question 8: My pyrrole is streaking on the silica gel column, leading to poor separation. What can I do?
Answer:
Streaking or tailing on a silica gel column is a common issue when purifying polar compounds like some pyrroles. This is often due to strong interactions with the acidic silanol groups on the silica surface.[18]
-
Solvent System Modification:
-
Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent.[18]
-
-
Use a Different Stationary Phase:
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Paal-Knorr pyrrole synthesis?
A1: The reaction is typically acid-catalyzed. The accepted mechanism involves the protonation of one of the carbonyl groups of the 1,4-dicarbonyl compound. The amine then attacks this activated carbonyl to form a hemiaminal. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. Subsequent dehydration steps lead to the formation of the aromatic pyrrole ring.[4][5][19]
Q2: Can I use secondary amines in the Paal-Knorr synthesis?
A2: The classical Paal-Knorr synthesis uses ammonia or primary amines.[4][5] The use of secondary amines would lead to the formation of a quaternary ammonium salt in the intermediate, which cannot undergo the final elimination step to form the aromatic pyrrole. Therefore, secondary amines are generally not suitable for this reaction to produce neutral pyrroles.
Q3: What are some "green" or more environmentally friendly approaches to pyrrole synthesis?
A3: There is a growing emphasis on developing greener synthetic methods. For the Paal-Knorr synthesis, modifications include using water as a solvent, employing solvent-free conditions, and utilizing reusable solid acid catalysts like silica-supported sulfuric acid or clays.[10][14][20][21] Microwave-assisted synthesis can also be considered a greener approach due to reduced reaction times and energy consumption.[9][11]
Q4: How does the Hantzsch synthesis mechanism proceed?
A4: The mechanism begins with the reaction of the amine and the β-ketoester to form an enamine. This enamine then acts as a nucleophile and attacks the α-haloketone. The subsequent steps involve cyclization and dehydration to yield the final substituted pyrrole.[15][22]
Q5: Are there other notable methods for synthesizing pyrroles?
A5: Yes, besides the Paal-Knorr, Hantzsch, and Knorr syntheses, other important methods include:
-
Barton-Zard Synthesis: This involves the reaction of a nitroalkene with an isocyanoacetate.[6]
-
Van Leusen Pyrrole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) as a synthon for a [3+2] cycloaddition with an electron-deficient alkene.[23]
-
From Furan: Industrially, pyrrole can be produced by treating furan with ammonia in the presence of solid acid catalysts like SiO₂ and Al₂O₃.[1]
References
- Wikipedia. (2023, December 15). Knorr pyrrole synthesis. In Wikipedia.
- Wikipedia. (2023, October 29). Paal–Knorr synthesis. In Wikipedia.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- Wikipedia. (2023, March 2). Hantzsch pyrrole synthesis. In Wikipedia.
- Química Organica.org. (n.d.). Hantzch synthesis of pyrrole.
- RGM College of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
- YouTube. (2020, July 28). Mechanism of Hantzsch synthesis of Pyrrole ||Heterocyclic compounds||(English).
- ACS Publications. (n.d.). Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry.
- MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.
- PMC - NIH. (n.d.). Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst.
- Química Organica.org. (n.d.). Paal–Knorr synthesis of pyrrole.
- YouTube. (2022, January 28). Knorr Pyrrole Synthesis | Organic Chemistry.
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). World Journal of Pharmacy and Pharmaceutical Sciences, 6(12), 450-460.
- Leonardi, M., Estévez, V., Villacampa, M., & Menéndez, J. C. (2019). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synthesis, 51(04), 816-828.
- Oriental Journal of Chemistry. (n.d.). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). On the mechanism of pyrrole formation in the knorr pyrrole synthesis and by porphobilinogen synthase.
- NIH. (2018, October 17). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds.
- Oriental Journal of Chemistry. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry, 34(4), 1670-1700.
- ResearchGate. (n.d.). Optimization reaction condition for the synthesis of pyrrole fused coumarin derivatives.
- MBB College. (n.d.). Paal-Knorr Synthesis.
- Ask this paper | Bohrium. (2021, August 6). solvent-free-synthesis-of-pyrroles-an-overview.
- ResearchGate. (2025, August 6). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles.
- ResearchGate. (n.d.). Optimization of reaction conditions.
- Organic Chemistry Portal. (n.d.). Pyrrole Synthesis.
- Google Patents. (n.d.). Purification of crude pyrroles - US5502213A.
- OSTI.GOV. (n.d.). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine.
- YouTube. (2025, April 3). Purification of Pyrrole.
- OpenBU. (n.d.). Purification and properties of pyrrole.
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preventing polymerization of pyrrole compounds
A Guide to Preventing Unwanted Polymerization for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: My pyrrole solution turned dark brown/black upon adding acid. What is happening and how can I prevent it?
A: You are observing acid-catalyzed polymerization. Pyrrole, an electron-rich aromatic compound, is highly susceptible to protonation under acidic conditions. This protonation disrupts the aromaticity of the ring, rendering it extremely reactive.[1] The protonated pyrrole then acts as an electrophile, which is readily attacked by a neutral pyrrole molecule, initiating a rapid chain reaction that results in the formation of insoluble, dark-colored polymers.[1][2]
Core Directive for Prevention: Nitrogen Protection
The most effective strategy to prevent acid-induced polymerization is to protect the pyrrole nitrogen with an electron-withdrawing group.[1] This modification decreases the electron density of the pyrrole ring, making it less prone to protonation and subsequent electrophilic attack.
Recommended Protecting Groups Stable in Acidic Conditions:
| Protecting Group | Abbreviation | Key Features |
| Tosyl (p-toluenesulfonyl) | Ts | Very stable in strong acids. |
| Benzenesulfonyl | Bs | Similar stability to Tosyl. |
| Carbobenzyloxy | Cbz | Stable to many acidic conditions, removed by hydrogenolysis. |
Note: Avoid acid-labile protecting groups like tert-butyloxycarbonyl (Boc) if your subsequent reaction steps involve strong acids, as the deprotection will trigger polymerization.[1]
Q2: I'm not using acid, but my pyrrole monomer is turning yellow or brown during storage. Why is this happening and what are the optimal storage conditions?
A: The discoloration you're observing is due to slow polymerization and oxidation caused by exposure to light, air (oxygen), and ambient temperatures.[3] Pyrrole readily polymerizes when exposed to light, and it can also be oxidized by atmospheric oxygen.[3][4]
Best Practices for Pyrrole Storage:
-
Temperature: Store pyrrole at refrigerated temperatures, typically between 2-8°C.[5] For long-term storage, freezing at -20°C or even -80°C can be effective.[6]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[6][7]
-
Light: Protect from light by using an amber glass bottle or by wrapping the container in aluminum foil.[3]
-
Purity: Ensure the pyrrole is pure before storage. Impurities can sometimes catalyze polymerization. Distillation of pyrrole before use is a common practice to remove any polymeric impurities.[8]
Q3: I am performing an oxidative polymerization to synthesize polypyrrole. How can I control the reaction to avoid getting a large, flocculant precipitate instead of a uniform product?
A: Uncontrolled oxidative polymerization often leads to rapid precipitation and the formation of non-uniform materials, sometimes described as a "dark tar".[9] The key to a successful synthesis of well-defined polypyrrole is to control the reaction kinetics.
Factors Influencing Oxidative Polymerization:
| Parameter | Effect on Polymerization | Recommendations |
| Oxidant Choice | Different oxidants (e.g., FeCl₃, (NH₄)₂S₂O₈, H₂O₂) have varying redox potentials, influencing the reaction rate.[10][11] | Ferric chloride (FeCl₃) is a commonly used and effective oxidant.[12] |
| Monomer:Oxidant Ratio | This ratio is critical for controlling the polymerization rate and the properties of the resulting polymer. | A common starting point is a molar ratio of approximately 1:2.4 (monomer:oxidant).[13] |
| Temperature | Lower temperatures decrease the rate of polymerization, allowing for more controlled growth. | Conduct the reaction at a reduced temperature (e.g., 0-5°C) to manage the reaction rate. |
| Solvent | The choice of solvent affects the solubility of the monomer and the growing polymer chains. | Aqueous solutions or organic solvents like acetonitrile can be used.[10][13] |
| Addition Rate | Slow, dropwise addition of the oxidant to the monomer solution prevents localized high concentrations and uncontrolled polymerization. | Add the oxidant solution slowly to the stirred monomer solution. |
Troubleshooting Guide
Problem 1: Immediate Blackening of Reaction Mixture Upon Acid Addition
-
Probable Cause: Rapid, uncontrolled acid-catalyzed polymerization of an unprotected pyrrole.[1]
-
Solution Workflow:
Caption: Troubleshooting acid-induced polymerization.
Problem 2: Low Yield and Baseline Material on TLC in an Acid-Mediated Reaction
-
Probable Cause: Slower, but still significant, polymerization is consuming the starting material and producing a complex mixture of oligomers and polymers that appear as a smear on the TLC plate.
-
Solutions:
-
Analyze Byproducts: Attempt to isolate the insoluble byproduct. A lack of distinct peaks in an NMR spectrum is characteristic of a polymer.[1]
-
Implement Protection/Deprotection: This is the most reliable solution. Protect the pyrrole, perform the acid-mediated reaction, and then deprotect in a final step. While this adds steps, the overall yield is often much higher.[1]
-
Experimental Protocols
Protocol 1: N-Tosylation of Pyrrole for Acid Stability
This protocol describes the protection of the pyrrole nitrogen with a p-toluenesulfonyl (Tosyl) group, rendering it stable to a wide range of acidic conditions.
Materials:
-
Pyrrole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
p-Toluenesulfonyl chloride (TsCl)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Dry the NaH under a vacuum.
-
Add anhydrous THF to create a suspension of the NaH.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add a solution of pyrrole (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour to ensure complete deprotonation.
-
Cool the mixture back to 0°C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF dropwise.[1]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for N-Tosylation of Pyrrole.
Protocol 2: Purification of Pyrrole by Distillation
To ensure high purity and remove oligomeric/polymeric impurities, distillation is recommended before use, especially after prolonged storage.
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[3][14][15]
-
Keep away from ignition sources as pyrrole is combustible.[5][15]
Procedure:
-
Set up a distillation apparatus (simple or vacuum distillation, depending on the desired purity and scale).
-
It is advisable to perform the distillation under reduced pressure to lower the boiling point and minimize thermal degradation. The boiling point of pyrrole is 131°C at atmospheric pressure.[5]
-
Distill the pyrrole, collecting the clear, colorless fraction.
-
Discard the initial and final fractions, which may contain volatile impurities or higher-boiling oligomers, respectively.
-
Immediately store the freshly distilled pyrrole under an inert atmosphere, protected from light, and at a low temperature (2-8°C).[5]
References
- Synthesis of Polypyrrole and Their Application. (2022). IOSR Journal.
- Reaction mechanism and kinetics of in-situ polymerization of pyrrole onto textiles: A review. (2015). Journal of the Textile Institute.
- A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. (2000). Journal of Materials Chemistry.
- Electropolymerization of Pyrrole and Electrochemical Study of Polypyrrole. 2. Influence of Acidity on the Formation of Polypyrrole and the Multipathway Mechanism. (2000). The Journal of Physical Chemistry B.
- A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. (2000). ResearchGate.
- Polymerization mechanism of pyrrole with APS. (2021). ResearchGate.
- A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. (2000). RSC Publishing.
- Polypyrrole. (n.d.). Wikipedia.
- PYRROLE. (n.d.). Ataman Kimya.
- Oxidative polymerization of pyrrole (Py) resulting in polypyrrole... (n.d.). ResearchGate.
- Does it make sense to freeze pyrrole to stop spontaneous polymerization? (2017). ResearchGate.
- Investigations of the Chemical Interactions between Molecular Oxygen and Pristine (Undoped) Polypyrrole. (1995). ACS Publications.
- Polypyrrole Derivatives: Preparation, Properties and Application. (2023). MDPI.
- pyrrole-MSDS.pdf. (n.d.). CDN.
- How to control pyrrole in polymerization? (2025). ResearchGate.
- Why is the reaction of pyrrole difficult with acid? (2018). Quora.
- Synthesis and Characterisation of Poly(2-Formylpyrrole) (PFPy) by Acids Catalysis and Study of Its Particles. (2022). Інститут металофізики.
- (PDF) Polypyrrole Derivatives: Preparation, Properties and Application. (2024). ResearchGate.
- Effects of Pyrrole Polymerizing Oxidant on the Properties of Pyrolysed Carbon-Supported Cobalt-Polypyrrole as Electrocatalysts for Oxygen Reduction Reaction. (2013). ResearchGate.
- Role of oxygen in the galvanic interaction between polypyrrole and aluminum alloy. (2013). ResearchGate.
- Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. (1952). OSTI.GOV.
- Polypyrroles. (2013). In Conjugated Polymers: A Practical Guide to Synthesis. Books Gateway.
- Trichloroethylene. (n.d.). Wikipedia.
- Is distillation of pyrrole monomer required for synthesis of Poly-Pyrrole nanoparticles? (2018). ResearchGate.
- Purification and properties of pyrrole. (1930). OpenBU.
- Polypyrrole-based conducting polymers and interactions with biological tissues. (2007). PMC - NIH.
- A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots. (2019). MDPI.
- Kinetics and mechanism of pyrrole chemical polymerization. (2013). ResearchGate.
- Pyrrole. (n.d.). Wikipedia.
- Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline.
- Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. (2021). PubMed.
- Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. (2023). PMC - NIH.
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Technical Support Center: Challenges in Synthesizing Substituted Pyrroles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted pyrroles. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of synthesizing this critical heterocyclic scaffold. Pyrrole and its derivatives are cornerstones in pharmaceuticals, natural products, and materials science.[1][2] However, their synthesis is often fraught with challenges related to stability, regioselectivity, and competing side reactions.[3][4]
This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will move from general experimental issues to deep dives into the nuances of specific named reactions, helping you diagnose problems and optimize your synthetic outcomes.
Section 1: General Troubleshooting & FAQs
This section addresses broad issues applicable to various pyrrole synthesis methodologies.
Question: My pyrrole synthesis is resulting in a low yield or a complex mixture of products. What are the first things I should check?
Answer: Low yields and product mixtures are common frustrations that can often be traced back to fundamental experimental parameters. Before re-designing your entire synthesis, consider these four critical factors:
-
Purity of Starting Materials : Impurities in reagents can introduce competing side reactions. This is especially true for 1,4-dicarbonyl compounds in the Paal-Knorr synthesis, where mono-carbonyl impurities can lead to undesired products.[5] Actionable Advice: Always use freshly purified reagents. If purity is questionable, recrystallize or distill starting materials before use.[6]
-
Reaction Conditions : Temperature, reaction time, and solvent choice are not just parameters; they are control knobs for selectivity and yield. Overly harsh conditions, such as prolonged heating, can degrade sensitive functional groups on your starting materials or the final pyrrole product.[7][8] Actionable Advice: Monitor your reaction closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid byproduct formation from extended heating.[5]
-
Stoichiometry of Reactants : An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent or promote side reactions.[6] Actionable Advice: Carefully measure your reactants. For reactions involving a stable and inexpensive amine, using a slight excess (1.1 - 1.5 equivalents) can often drive the reaction to completion.[5]
-
Presence of Moisture : Many pyrrole syntheses are sensitive to water. The final dehydration step in reactions like the Paal-Knorr synthesis can be inhibited by excess water.[7] Actionable Advice: Unless the protocol is specifically designed for aqueous media, use dry solvents and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[6]
Workflow: Diagnosing Low Yields
Use the following decision tree to systematically troubleshoot a low-yielding reaction.
Caption: A systematic workflow for troubleshooting low-yielding pyrrole syntheses.
Section 2: Troubleshooting Specific Synthetic Routes
While general principles apply, each named reaction for pyrrole synthesis has its own unique set of challenges. This section provides targeted advice for the most common methods.
Paal-Knorr Pyrrole Synthesis
This highly reliable method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[9][10]
Question: My Paal-Knorr reaction is producing a significant amount of a furan byproduct. How can I prevent this?
Answer: This is the most common side reaction in the Paal-Knorr synthesis and is almost always a result of incorrect pH. The 1,4-dicarbonyl can undergo an acid-catalyzed intramolecular cyclization to form a furan, competing directly with the desired reaction with the amine.[6]
-
The Chemistry: Under strongly acidic conditions (pH < 3), the carbonyl oxygen is readily protonated, which facilitates the intramolecular attack by the enol of the second carbonyl, leading to the furan.[7][8] The reaction with the amine to form the pyrrole is favored under neutral or weakly acidic conditions.[5]
-
Solution: Control the acidity. The reaction should be conducted under neutral or weakly acidic conditions. The addition of a weak acid like acetic acid can catalyze the reaction without promoting furan formation.[5][9] Avoid using amine hydrochloride salts, which can create an overly acidic environment.[8]
Caption: The effect of reaction pH on the major product of the Paal-Knorr reaction.
Question: My Paal-Knorr reaction is slow or incomplete, even with optimal pH. What else can I do?
Answer: If the pH is correct, a sluggish reaction often points to issues with reactant reactivity or catalysis.
-
Reactivity: Amines with strong electron-withdrawing groups are less nucleophilic and will react more slowly.[6] Similarly, sterically hindered dicarbonyls or amines can impede the reaction.[6]
-
Catalysis: While often self-catalyzed, many Paal-Knorr reactions benefit from an appropriate catalyst. A wide range of catalysts have been shown to improve yields and shorten reaction times.
Table 1: Comparison of Catalysts for Paal-Knorr Synthesis
| Catalyst Type | Example(s) | Typical Conditions | Advantages/Disadvantages |
| Brønsted Acid | Acetic Acid | Solvent or catalytic amount | Simple, effective, but can lead to furan formation if not controlled.[5] |
| Lewis Acid | MgI₂, Sc(OTf)₃, FeCl₃ | Catalytic amount, various solvents | Can be highly efficient, mild conditions.[11][12] May require anhydrous conditions. |
| Solid Acid | Alumina, Montmorillonite Clay | Solvent-free or in solvent | Easy to remove (filtration), reusable, environmentally friendly.[13] |
| Enzyme | α-Amylase | Mild aqueous conditions | "Green" approach, high selectivity.[14] Limited substrate scope and availability. |
Actionable Advice: If your reaction is slow, consider introducing a catalyst. For a robust starting point, a catalytic amount of acetic acid is a good choice.[5] For more sensitive substrates, exploring a mild Lewis acid like MgI₂ etherate or a solid acid catalyst could be beneficial.[11][13]
Optimized Protocol: General Paal-Knorr Synthesis
-
Reactant Preparation: Ensure the 1,4-dicarbonyl compound (1.0 eq) is pure. Use a fresh, high-purity primary amine (1.1 - 1.5 eq).[5]
-
Reaction Setup: To a clean, dry round-bottom flask, add the 1,4-dicarbonyl compound, amine, and chosen solvent (e.g., ethanol, acetic acid, or solvent-free).
-
Catalyst Addition: Add the selected catalyst (e.g., 0.1 eq of acetic acid or a catalytic amount of a Lewis acid).
-
Reaction Conditions: Stir the mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC.[5]
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel.[5]
Knorr Pyrrole Synthesis
The classical Knorr synthesis involves the reaction of an α-amino-ketone with a β-ketoester.[15]
Question: My Knorr synthesis is giving a very low yield and a complex mixture, which I suspect is from self-condensation. How do I prevent this?
Answer: This is the primary challenge of the Knorr synthesis. The α-amino-ketone starting material is highly unstable and readily undergoes self-condensation.[15]
-
The Chemistry: The free amine of one molecule can attack the carbonyl of another, leading to dimerization and polymerization, consuming your starting material.
-
Solution: The key is to generate the reactive α-amino-ketone in situ from a stable precursor. The most common method is the reduction of an α-oximino-ketone.[15] The slow, controlled generation of the α-amino-ketone ensures its concentration remains low, favoring the desired intermolecular reaction with the β-ketoester over self-condensation.
Workflow: Overcoming α-Amino Ketone Self-Condensation
Caption: Strategy to overcome α-amino ketone self-condensation in Knorr synthesis.
Protocol: Knorr Synthesis via In Situ Amine Generation
-
Oxime Formation: Dissolve the starting β-ketoester (2.0 eq) in glacial acetic acid. While cooling in an ice bath, slowly add a saturated aqueous solution of sodium nitrite (1.0 eq) to form the α-oximino-β-ketoester.[15]
-
Reaction Setup: In a separate flask, dissolve the second equivalent of the β-ketoester in glacial acetic acid.
-
In Situ Reduction and Cyclization: Gradually add the oxime solution from Step 1 and zinc dust to the flask from Step 2 with vigorous stirring. The zinc dust reduces the oxime to the amine in situ, which then reacts to form the pyrrole.[15] The reaction can be exothermic and may require cooling.
-
Isolation: After the reaction is complete, pour the mixture into water and isolate the precipitated crude product by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted pyrrole.
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a three-component reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1][16]
Question: I am getting a furan derivative as a major byproduct in my Hantzsch synthesis. What is this side reaction and how can I suppress it?
Answer: The byproduct is likely from the Feist-Bénary furan synthesis, a well-known competitor to the Hantzsch reaction.[17] This pathway involves the reaction of the β-ketoester and the α-haloketone without the involvement of the amine.
-
The Chemistry: The β-ketoester can be deprotonated to form an enolate, which can then attack the α-haloketone. An intramolecular cyclization and dehydration then leads to a furan.
-
Solution: To favor the desired Hantzsch pathway, you need to ensure the reaction of the β-ketoester with the amine to form the enamine intermediate is faster than the Feist-Bénary pathway.[6] Using a sufficient concentration or slight excess of the amine/ammonia is crucial.[6] Pre-forming the enamine by stirring the β-ketoester and amine together before adding the α-haloketone can also significantly improve the yield of the pyrrole.[16]
Van Leusen (TosMIC) Pyrrole Synthesis
This modern method utilizes tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition with an electron-deficient alkene (a Michael acceptor).[18][19]
Question: My Van Leusen reaction is not working. What are the critical parameters to check?
Answer: The Van Leusen reaction is generally robust, but its success hinges on the initial Michael addition, which is base-catalyzed.
-
The Chemistry: A base is required to deprotonate TosMIC, forming an anionic nucleophile. This anion then attacks the Michael acceptor. The reaction fails if the base is too weak, the Michael acceptor is not sufficiently electron-deficient, or if steric hindrance prevents the initial attack.[20]
-
Troubleshooting Steps:
-
Base Choice: A strong, non-nucleophilic base is required. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF or DMSO are common choices. Ensure your base is fresh and active.
-
Michael Acceptor Reactivity: The reaction works best with strongly electron-deficient alkenes, such as α,β-unsaturated ketones, esters, or nitriles.[20] If your substrate is only weakly activated, the initial Michael addition may not occur.
-
Steric Hindrance: Bulky substituents on either the β-carbon of the Michael acceptor or on the TosMIC itself can hinder the reaction. If you suspect steric issues, you may need to use higher temperatures or a less hindered analogue if possible.
-
Section 3: Product Stability and Handling
Question: My purified pyrrole derivative is turning dark brown/black upon standing. What is happening and how can I store it?
Answer: This discoloration is a classic sign of degradation. Pyrroles, being electron-rich aromatic systems, are highly susceptible to oxidation and polymerization, often initiated by air and light.[3]
-
The Chemistry: Atmospheric oxygen can initiate radical chain reactions, leading to the formation of colored oligomers and polymers. This process is often accelerated by light and trace acid.[3]
-
Immediate Actions & Long-Term Solutions:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (Nitrogen or Argon) at all times.[3]
-
Light Protection: Store the compound in an amber vial or wrap the container in aluminum foil.[3]
-
Low Temperature: Store the purified compound at low temperatures (-20°C or below) to slow the rate of degradation.[3]
-
Solvent Purity: If storing in solution, use a freshly distilled or deoxygenated solvent. Solvents can contain peroxides or dissolved oxygen that promote decomposition.
-
References
- Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. BenchChem.
- troubleshooting guide for Paal-Knorr pyrrole synthesis. BenchChem.
- Common side reactions in the synthesis of substituted pyrroles and their avoidance. BenchChem.
- Technical Support Center: Enhancing the Stability of Functionalized Pyrrole Derivatives. BenchChem.
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-465.
- Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. (2018). MDPI.
- Huang, B., et al. (2024). Photo- and electro-chemical synthesis of substituted pyrroles. Green Chemistry.
- Pyrrole synthesis. (N.d.). Organic Chemistry Portal.
- Recent Advancements in Pyrrole Synthesis. (2020). PubMed Central (PMC).
- (PDF) Synthesis of pyrrole and substituted pyrroles (Review). (2018). ResearchGate.
- The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. (2018). Thieme Connect.
- Knorr pyrrole synthesis. (N.d.). Wikipedia.
- Synthesis of highly substituted pyrroles using ultrasound in aqueous media. (N.d.). Taylor & Francis Online.
- Deconstructing the Knorr pyrrole synthesis. (2012). The Heterocyclist.
- Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2022). MDPI.
- Pyrrole. (N.d.). Wikipedia.
- Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology.
- Hantzsch pyrrole synthesis. (N.d.). Wikipedia.
- A Novel Enzyme-Catalyzed Synthesis of N-substituted Pyrrole Derivatives. (2014). PubMed.
- Paal-Knorr Pyrrole Synthesis. (N.d.). Organic Chemistry Portal.
- Paal–Knorr synthesis. (N.d.). Wikipedia.
- Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. (2018). PubMed.
- Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. (2024). ResearchGate.
- Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. (2018). National Institutes of Health (NIH).
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- 20. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways for Pyrrole-2-Carboxylic Acids
Introduction for the Researcher
Welcome to the technical support center for pyrrole-2-carboxylic acids (PCAs) and their derivatives. As a core scaffold in numerous natural products, pharmaceuticals, and functional materials, understanding the stability and degradation of this moiety is critical for successful research and development. Pyrrole rings, while aromatic, are electron-rich and possess inherent reactivity that can lead to a variety of degradation pathways, often resulting in failed experiments, impure samples, and misinterpreted data.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will move beyond simple procedural lists to explain the underlying chemical and biological principles—the "why" behind the degradation—to empower you to design more robust experiments, anticipate stability challenges, and confidently interpret your results.
Section 1: Understanding and Troubleshooting Common Stability Issues
This section addresses the most frequent observations of PCA degradation that occur during routine handling, purification, and storage.
Q1: My solution of a pyrrole-2-carboxylic acid derivative is turning dark brown/black and forming insoluble precipitates. What is causing this?
A1: This is a classic sign of oxidative degradation leading to polymerization.
-
Causality: The pyrrole ring is highly susceptible to autoxidation, a reaction with atmospheric oxygen.[1] This process is often initiated by light, heat, or trace metal impurities and generates reactive radical intermediates. These intermediates can then attack other pyrrole molecules, initiating a chain reaction that forms conjugated, colored polypyrrole structures.[2][3] These polymers are typically insoluble in common organic solvents, appearing as dark particulates or tars.[1] The electron-rich nature of the pyrrole ring makes it particularly prone to this type of oxidation, more so than benzene rings with electron-releasing groups.[4]
-
Troubleshooting & Prevention:
-
Inert Atmosphere: Handle and store all pyrrole-containing compounds, both solid and in solution, under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: Degas solvents by sparging with nitrogen or argon before use to remove dissolved oxygen.
-
Light & Temperature: Store samples in amber vials or wrapped in aluminum foil at low temperatures (-20°C or -80°C for long-term storage) to minimize light exposure and slow the rate of autoxidation.[5]
-
Antioxidants: For formulations, consider the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT).
-
Q2: I'm observing significant loss of my PCA compound during purification by silica gel column chromatography. Why is this happening?
A2: The acidic nature of standard silica gel is likely catalyzing the decarboxylation of your compound.
-
Causality: Pyrrole-2-carboxylic acid is known to decarboxylate (lose CO₂) under acidic conditions.[4][6] Standard silica gel has a surface pKa of around 4-5, with localized Brønsted acid sites that can protonate the pyrrole ring. This protonation, particularly at the C2 position, facilitates the cleavage of the C-C bond between the ring and the carboxyl group.[7][8] The rate of this degradation increases as the pH decreases.[4][6]
-
Troubleshooting & Prevention:
-
Neutralize the Silica: Before preparing your column, wash the silica gel with a solvent containing a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine or pyridine in your starting eluent. This deactivates the acidic sites.[5]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a bonded phase like C18 (for reverse-phase chromatography).
-
Minimize Contact Time: Do not let the compound sit on the column for extended periods. Run the purification as quickly as possible.
-
TLC as a Diagnostic: If you see a new, less polar spot appearing on your TLC plate after spotting your compound and letting the plate sit for 10-15 minutes before development, this is a strong indicator of on-plate degradation.
-
Q3: My compound appears stable as a solid, but its concentration in an aqueous buffer (pH 4.5) decreases over time, even when stored in the dark. What degradation pathway should I investigate?
A3: You are likely observing acid-catalyzed hydrolysis and decarboxylation, even at moderately acidic pH.
-
Causality: While strong acids are potent catalysts, the decarboxylation of pyrrole-2-carboxylic acid can proceed even in weakly acidic solutions.[6] The mechanism involves the protonation of the pyrrole ring, followed by a nucleophilic attack of water on the carboxylic acid's carbonyl carbon.[9][10] This forms a tetrahedral intermediate which then collapses, cleaving the C-C bond to release pyrrole and protonated carbonic acid (H₂CO₃⁺), which rapidly dissociates into H₃O⁺ and CO₂.[7][8] The reaction rate is first-order with respect to the substrate at a fixed pH.[4]
-
Workflow for Investigation:
-
Confirm Identity of Degradant: Use LC-MS to monitor your sample over time. Look for a new peak with a mass corresponding to the decarboxylated product (i.e., the mass of your parent compound minus 44 Da for CO₂).
-
Kinetic Analysis: Perform a time-course study at your target pH and temperature. Monitor the disappearance of the parent compound by HPLC. This will allow you to determine the degradation rate constant.
-
pH Profile: Repeat the kinetic analysis at several different pH values (e.g., pH 3, 5, and 7) to establish a pH-rate profile. This data is crucial for formulation development and predicting shelf-life.
-
-
Visualization of Acid-Catalyzed Decarboxylation:
Caption: Acid-catalyzed decarboxylation pathway of pyrrole-2-carboxylic acid.
Section 2: Troubleshooting Specific Degradation Pathways
This section dives deeper into specific chemical degradation mechanisms that are often triggered by reaction conditions or the presence of other reagents.
Q4: I am developing a drug candidate with a PCA moiety. What are the primary metabolic pathways I should anticipate in vivo?
A4: The primary metabolic concerns for a PCA moiety are enzymatic oxidation by Cytochrome P450s and potential conjugation reactions.
-
Causality & Expertise: Pyrroles are electron-rich heterocycles, making them prime targets for oxidative metabolism by Cytochrome P450 (CYP) enzymes, particularly in the liver.[11] The most common metabolic route is oxidation of the carbon atoms adjacent to the nitrogen. This proceeds through a highly reactive epoxide intermediate. This epoxide can then rearrange to form a more stable pyrrolidinone tautomer or be intercepted by nucleophiles like glutathione (GSH), forming a conjugate.[11] In some cases, more complex "per-oxidative" reactions can lead to the opening of the pyrrole ring itself.[11]
-
Potential Metabolic Fates:
-
Ring Hydroxylation: CYP-mediated formation of an epoxide, followed by rearrangement to a hydroxypyrrole, which exists as the more stable pyrrolidinone tautomer.
-
Ring Opening: Further oxidation can cleave the pyrrole ring, leading to dicarbonyls and other linear degradants.[11]
-
Conjugation: The carboxylic acid group itself can undergo Phase II metabolism, forming an acyl glucuronide. These conjugates can sometimes be unstable and reactive.
-
Decarboxylation: While primarily acid-catalyzed, some enzymatic decarboxylation is possible, especially by gut microbiota. Bacteria such as Bacillus megaterium are known to possess pyrrole-2-carboxylate decarboxylase enzymes.[7]
-
-
Visualization of Major Metabolic Pathways:
Caption: Key metabolic degradation pathways for a PCA-containing compound.
Q5: My compound degrades upon exposure to laboratory light. What is the mechanism of photodegradation for pyrroles?
A5: Photodegradation can occur through two main pathways: direct photolysis and indirect photo-oxidation sensitized by other molecules.
-
Causality:
-
Direct Photodegradation: The pyrrole ring can absorb UV light, promoting it to an excited electronic state. This excited molecule can then undergo various reactions, including ring cleavage or rearrangement, leading to degradation.
-
Indirect Photodegradation: This is often a more significant pathway. Photosensitizers in the solution (e.g., trace impurities, dissolved organic matter) absorb light and transfer their energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[12] Singlet oxygen can then react with the electron-rich pyrrole ring via a [4+2] cycloaddition (Diels-Alder type reaction), leading to endoperoxides which are unstable and decompose into various oxidized products.[2]
-
-
Troubleshooting & Experimental Design:
-
Photostability Testing: A forced degradation study is essential. Expose a solution of your compound to a controlled light source (e.g., a photostability chamber with defined UVA and visible light output) according to ICH Q1B guidelines.[13]
-
Control Experiments: Run parallel experiments in the dark to isolate the effect of light from thermal degradation.
-
Quenching Studies: To probe the mechanism, include a singlet oxygen quencher (e.g., sodium azide) in one arm of the experiment. If the degradation rate is significantly reduced in the presence of the quencher, it strongly implicates indirect photodegradation via singlet oxygen.
-
Section 3: Experimental Protocols
These protocols provide a starting point for investigating the stability of your PCA derivatives. Always adapt them to the specific properties of your compound and the analytical methods available.
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is designed to identify the likely degradation pathways for a PCA derivative under various stress conditions, as recommended by ICH guidelines.[13]
Objective: To determine the intrinsic stability of the drug substance by exposing it to hydrolytic, oxidative, photolytic, and thermal stress.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions (run all samples in parallel with a control stored at 4°C in the dark):
-
Acid Hydrolysis: Dilute stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours. Pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown extreme instability in alkaline media.[13]
-
Oxidative Degradation: Dilute stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.[5]
-
Thermal Degradation: Store an aliquot of the stock solution at 70°C for 48 hours in the dark.
-
Photodegradation: Expose an aliquot of the stock solution (in a quartz cuvette or clear vial) to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[13]
-
-
Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC-UV method (a method capable of separating the parent compound from its degradants).
-
Use LC-MS/MS to identify the masses of the major degradation products to propose degradation pathways.
-
Data Interpretation:
| Stress Condition | Expected Degradation Pathway | Potential Major Product(s) |
| Acid Hydrolysis | Decarboxylation | Parent - CO₂ (loss of 44 Da) |
| Base Hydrolysis | Ring opening, hydrolysis of other functional groups | Varies; often complex mixture[13] |
| Oxidation (H₂O₂) | Ring oxidation, ring opening | Parent + O (16 Da), Parent + 2O (32 Da) |
| Thermal | Decarboxylation, polymerization | Parent - CO₂, higher MW species |
| Photolytic | Oxidation, ring cleavage | Parent + O, various fragments[12] |
References
- Chiang, Y., et al. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Journal of the American Chemical Society, 131(33), 11674-5. [Link]
- PubMed. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. J Am Chem Soc. [Link]
- Zhang, J., et al. (2011). THE MECHANISM OF ACID-CATALYZED DECARBOXYLATION OF PYRROLE-2-CARBOXYLIC ACID: INSIGHTS FROM CLUSTER-CONTINUUM MODEL CALCULATIONS.
- ResearchGate. (2011).
- Dunn, G. E., & Lee, G. K. J. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry, 49(7), 1032-1035. [Link]
- ResearchGate. (2015).
- Hypha Discovery. (2022). Metabolism of five membered nitrogen containing heterocycles. [Link]
- McNeill, K. (2019).
- Human Metabolome Database. (2023). Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). [Link]
- Chemistry Stack Exchange. (2015).
- PubMed. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. [Link]
- ResearchGate. (2011). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. mcneill-group.org [mcneill-group.org]
- 13. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (C₉H₁₁NO₃, MW: 181.19 g/mol ). We address common impurities, troubleshooting scenarios, and provide validated protocols to achieve high purity for this critical heterocyclic building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude this compound?
A1: Impurities are typically route-dependent but often include unreacted starting materials from condensation or cyclization reactions, such as pyrrole precursors, acetylating agents (e.g., acetic anhydride), and solvents.[1] Side-products from unwanted secondary reactions, such as over-acetylation, polymerization, or oxidation of the pyrrole ring, can also be present as colored contaminants.
Q2: My isolated product is an off-color solid (e.g., yellow, brown, or tan) instead of white. What does this indicate?
A2: Discoloration often points to the presence of oxidized species or polymeric byproducts. The pyrrole ring, while aromatic, can be susceptible to oxidation, especially under harsh reaction or workup conditions. These impurities are often highly colored and can sometimes be removed by recrystallization with a charcoal treatment or by column chromatography.
Q3: What is the quickest way to assess the purity of my sample?
A3: A combination of Thin-Layer Chromatography (TLC) and melting point analysis provides a rapid purity assessment. A pure sample should show a single spot on TLC and have a sharp melting point around 205-207 °C.[2][3] A broad melting range or the presence of multiple spots on TLC indicates significant impurities.
Q4: My purified compound appears pure by TLC but gives a low yield or is difficult to handle. What could be the issue?
A4: This may be due to residual, non-UV-active impurities such as inorganic salts or solvents. If you've used an acid-base extraction, ensure the final product is washed with cold water to remove any salts formed during neutralization.[4] Drying the product thoroughly under a vacuum is crucial to remove residual solvents, which can artificially lower the melting point and affect the yield calculation.
Purification Strategy Workflow
Choosing the correct purification strategy is critical and depends on the nature and quantity of the impurities present. The following workflow provides a general decision-making framework.
Caption: Decision workflow for purifying the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery after acid-base extraction. | 1. Incomplete Deprotonation: The pH of the aqueous basic solution was not high enough to fully convert the carboxylic acid to its water-soluble salt.[5]2. Incomplete Protonation: The pH was not lowered sufficiently during re-acidification, leaving some of the product dissolved as the carboxylate salt.[4][6]3. Emulsion Formation: A stable emulsion between the organic and aqueous layers has trapped the product. | 1. Use a base like sodium bicarbonate or sodium hydroxide and ensure the aqueous layer's pH is at least 2-3 units above the pKa of the carboxylic acid. Check with pH paper.2. When re-acidifying with a strong acid (e.g., HCl), add it dropwise until the solution is strongly acidic (pH 1-2). Check with pH paper to ensure complete precipitation.[4]3. To break emulsions, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking. |
| Product "oils out" instead of crystallizing during recrystallization. | 1. High Impurity Load: The concentration of impurities is too high, depressing the melting point and preventing crystal lattice formation.2. Incorrect Solvent: The chosen solvent is too good a solvent, even at low temperatures.3. Cooling Too Rapidly: Rapid cooling can cause the product to crash out as an amorphous oil rather than forming ordered crystals. | 1. Perform a preliminary purification step, such as acid-base extraction, to remove the bulk of neutral or basic impurities before attempting recrystallization.[6]2. Select a solvent or solvent system in which the compound has high solubility at high temperatures and low solubility at low temperatures. Refer to the solvent selection table below.3. Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If an oil forms, try reheating the solution and adding slightly more solvent before slow cooling again. |
| Streaking or tailing on silica gel TLC plate. | Strong Acid-Silica Interaction: The acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel surface.[4] This can lead to a mixture of protonated and deprotonated forms, causing the spot to streak up the plate. | This issue is resolved by adding a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluting solvent system (mobile phase).[4] This ensures the carboxylic acid remains fully protonated, minimizing interaction with the silica and resulting in a well-defined spot. |
| Final product is still wet or sticky after drying. | Trapped Solvent/Water: The crystal lattice may have trapped solvent molecules, or the product may be hygroscopic. | Dry the material under a high vacuum for an extended period, possibly with gentle heating (e.g., 40-50 °C, if thermally stable) in a vacuum oven. If the product was precipitated from an aqueous solution, ensure it is thoroughly washed with a small amount of cold water to remove residual salts before drying.[4] |
Detailed Purification Protocols
Protocol 1: Acid-Base Extraction for Removal of Neutral and Basic Impurities
This technique is highly effective for separating the acidic target compound from non-acidic impurities. It relies on the differential solubility of the carboxylic acid and its corresponding salt.[7][8]
Experimental Workflow Diagram
Caption: Step-by-step workflow for acid-base extraction.
Step-by-Step Methodology
-
Dissolution: Dissolve the crude solid in a suitable organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[4] Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the CO₂ gas that evolves.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the sodium salt of your carboxylic acid, into a clean Erlenmeyer flask.
-
Repeat: To ensure complete extraction, add a fresh portion of the NaHCO₃ solution to the organic layer remaining in the funnel, shake, and combine the aqueous layer with the first extract.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid (HCl) dropwise until gas evolution ceases and the solution becomes strongly acidic (test with pH paper, target pH ≈ 2).[4] The pure carboxylic acid should precipitate as a white solid.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid on the filter with a small amount of cold deionized water to remove any inorganic salts. Dry the purified product thoroughly under a vacuum to obtain the final, high-purity material.
Protocol 2: Recrystallization from a Suitable Solvent
Recrystallization is a powerful technique for purifying solid compounds to a high degree, provided a suitable solvent is identified.[5]
Recommended Solvents for Recrystallization
The ideal solvent should dissolve the compound well when hot but poorly when cold.
| Solvent | Boiling Point (°C) | Comments |
| Ethanol/Water | ~78-100 | The compound is soluble in hot ethanol. Water can be added dropwise to the hot solution until it becomes slightly cloudy (the saturation point), then allowed to cool slowly. |
| Acetic Acid | 118 | A good solvent for many carboxylic acids, but can be difficult to remove completely.[5] |
| Toluene | 111 | A less polar option. May require a co-solvent like heptane to reduce solubility upon cooling. |
| Petroleum Ether | 40-60 | Often used as an anti-solvent or for washing the final crystals.[9] |
Step-by-Step Methodology
-
Solvent Addition: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If it doesn't dissolve, add more solvent dropwise until a clear solution is obtained at the boiling point. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under a vacuum to remove all traces of solvent.
References
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Validation & Comparative
A Multi-Faceted Approach to the Structural Confirmation of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid: A Comparative Spectroscopic Guide
In the landscape of drug discovery and organic synthesis, the unambiguous structural confirmation of novel or synthesized molecules is a cornerstone of scientific rigor. For researchers and drug development professionals, the certainty of a molecule's architecture is paramount to understanding its reactivity, biological activity, and potential as a therapeutic agent. This guide provides an in-depth comparison of standard analytical techniques for the structural elucidation of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, a substituted pyrrole with potential applications in medicinal chemistry.[1]
The Analytical Arsenal: A Comparative Overview
The primary tools for the structural elucidation of small organic molecules are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their combined application leads to a comprehensive and validated molecular structure.
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Number of unique protons, their chemical environment, and connectivity. | Provides detailed information about the carbon-hydrogen framework. | Can be complex to interpret for molecules with many overlapping signals. |
| ¹³C NMR Spectroscopy | Number of unique carbon atoms and their chemical environment. | Complements ¹H NMR by providing a direct count of carbon atoms. | Less sensitive than ¹H NMR, often requiring longer acquisition times. |
| IR Spectroscopy | Presence of specific functional groups. | Quick and simple method for identifying key chemical bonds. | Provides limited information about the overall molecular structure. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Determines the elemental composition and can provide clues about substructures. | Isomers can be difficult to distinguish based on mass alone. |
Predicted Spectroscopic Data for this compound
The following data is predicted based on the known spectra of its ethyl and methyl esters and fundamental principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic compounds.[2] It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
Principle: ¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. The chemical shift (δ) indicates the electronic environment, the integration reveals the relative number of protons, and the splitting pattern (multiplicity) shows the number of neighboring protons.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
Caption: Workflow for acquiring a ¹H NMR spectrum.
Predicted ¹H NMR Spectrum (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet that can exchange with D₂O. |
| ~11.5 | Broad Singlet | 1H | NH | The pyrrole N-H proton is also acidic and appears as a broad singlet at a downfield chemical shift. |
| ~2.4 | Singlet | 3H | -C(=O)CH₃ | The protons of the acetyl group are adjacent to a carbonyl and are expected to be a singlet in this range. |
| ~2.3 | Singlet | 3H | Pyrrole-CH₃ | The methyl group directly attached to the pyrrole ring at position 5. |
| ~2.2 | Singlet | 3H | Pyrrole-CH₃ | The methyl group directly attached to the pyrrole ring at position 3. |
This predicted spectrum is based on the ¹H NMR data of ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, which shows signals for the ethyl group that would be absent in the carboxylic acid.[3][4]
Principle: ¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment. Each unique carbon atom gives a distinct signal.
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
The protocol is similar to that of ¹H NMR, but typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~195 | -C =O (Acetyl) | The carbonyl carbon of the acetyl group is expected at a very downfield shift. |
| ~165 | -C OOH | The carbonyl carbon of the carboxylic acid is also significantly deshielded. |
| ~140 | Pyrrole C4 | The pyrrole carbon bearing the acetyl group. |
| ~135 | Pyrrole C2 | The pyrrole carbon bearing the carboxylic acid group. |
| ~125 | Pyrrole C5 | The pyrrole carbon bearing a methyl group. |
| ~120 | Pyrrole C3 | The pyrrole carbon bearing a methyl group. |
| ~30 | -C(=O)C H₃ | The methyl carbon of the acetyl group. |
| ~15 | Pyrrole-C H₃ | The methyl carbons attached to the pyrrole ring. |
This prediction is informed by the ¹³C NMR data available for methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, with the key difference being the chemical shift of the C2 substituent.[5]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Different types of bonds absorb infrared radiation at characteristic frequencies, allowing for the identification of functional groups.
Experimental Protocol: Acquiring an ATR-IR Spectrum
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A Comparative Guide to 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid and Other Pyrrole Derivatives in Medicinal Chemistry
The pyrrole ring, an electron-rich five-membered heterocycle, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural and electronic versatility allows it to serve as a cornerstone for a multitude of natural products and synthetic drugs with diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[2][3][4] This guide provides an in-depth comparison of a specific, functionally rich derivative, 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid , with other classes of pyrrole derivatives. We will explore comparative synthetic strategies, the influence of substituent patterns on chemical reactivity and biological function, and provide validated experimental protocols for direct comparison.
Our focus molecule, this compound (Molecular Formula: C₉H₁₁NO₃, MW: 181.19 g/mol ), is uniquely substituted with both electron-withdrawing acetyl and carboxylic acid groups, alongside electron-donating methyl groups.[5][6] This specific arrangement creates a fascinating interplay of electronic effects that dictates its reactivity and potential as a therapeutic agent or a versatile synthetic intermediate.[5]
Part 1: The Chemistry of Synthesis and Reactivity
The biological potential of any heterocyclic compound is fundamentally linked to its synthetic accessibility and inherent reactivity. The choice of synthetic route not only determines yield and purity but also dictates the feasibility of generating diverse analogues for structure-activity relationship (SAR) studies.
Comparative Synthetic Strategies for the Pyrrole Core
Several classical named reactions provide access to the pyrrole core, each with distinct advantages depending on the desired substitution pattern. The selection of a synthetic pathway is a critical experimental choice, governed by the availability of starting materials and the stability of functional groups to the reaction conditions.
-
Knorr Pyrrole Synthesis: This is one of the most widely used methods, involving the condensation of an α-amino-ketone with a β-ketoester or other compound with an activated methylene group.[7][8][9] The α-amino-ketone is highly reactive and prone to self-condensation, so it is almost always generated in situ from an α-oximino-ketone via reduction with zinc in acetic acid.[7] This method is exceptionally well-suited for producing polysubstituted pyrroles with specific ester functionalities, such as the famous "Knorr's Pyrrole" (diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate).[7]
-
Paal-Knorr Pyrrole Synthesis: Conceptually simpler, this reaction involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.[10][11][12][13] The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal followed by cyclization and dehydration.[13] While straightforward, its primary limitation is the accessibility of the requisite 1,4-dicarbonyl precursors, which can be challenging to prepare.[11]
-
Hantzsch Pyrrole Synthesis: This multicomponent reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[8][14][15] The Hantzsch synthesis is highly versatile and has been adapted for various formats, including solid-phase synthesis to generate libraries of pyrrole-3-carboxamides.[16]
For the synthesis of our target molecule, This compound , the Knorr synthesis provides the most logical and efficient pathway, allowing for the strategic placement of the required acetyl and carboxylate precursor groups.
Synthesis and Reactivity Profile of this compound
A plausible synthesis of the target compound would begin with the Knorr condensation of ethyl 2-aminoacetoacetate (generated in situ) with acetylacetone (2,4-pentanedione). This would yield the corresponding ethyl ester, which can then be selectively hydrolyzed to the carboxylic acid.
The reactivity of this molecule is governed by its distinct functional groups[5]:
-
Carboxylic Acid (C2): This group is acidic and can be readily converted to esters, amides, or other derivatives, making it a key handle for modification. Its electron-withdrawing nature deactivates the pyrrole ring towards electrophilic substitution.
-
Acetyl Group (C4): This ketone functionality can undergo nucleophilic attack and serves as another electron-withdrawing group, further influencing the ring's electronics.[5]
-
Methyl Groups (C3, C5): These electron-donating groups partially counteract the deactivating effects of the carbonyl substituents, helping to maintain some of the pyrrole's inherent nucleophilicity.
-
Pyrrole N-H: The pyrrole nitrogen is weakly acidic and can be deprotonated or alkylated under appropriate conditions.
This substitution pattern makes the molecule less reactive towards electrophilic aromatic substitution than unsubstituted pyrrole, but the functional groups themselves provide rich opportunities for further chemical transformations.[5]
Part 2: Comparative Biological Activity and Structure-Activity Relationships (SAR)
The true value of a chemical scaffold is realized in its biological applications. The pyrrole nucleus is a key component in drugs targeting a wide array of diseases.[2][4] How does the unique structure of this compound position it within this landscape?
Comparison with Pyrrole-Based Anti-Inflammatory Agents
Many nonsteroidal anti-inflammatory drugs (NSAIDs) feature a pyrrole core, including Tolmetin and Ketorolac.[17] These drugs primarily function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[17][18]
A key structural feature of many NSAIDs is a carboxylic acid moiety, which is believed to be crucial for binding to the active site of COX enzymes. Our target molecule shares this critical feature. The substitution pattern on the pyrrole ring, however, differs significantly from Tolmetin.
| Feature | This compound | Tolmetin |
| Core Structure | 2-Pyrrolecarboxylic Acid | 1-Pyrroleacetic Acid |
| Key Substituents | C2-COOH, C4-COCH₃, C3,C5-CH₃ | C1-CH₂COOH, C2-CH₃, C5-p-toluoyl |
| Electronic Nature | Ring deactivated by two carbonyls | Ring influenced by N-alkylation and a benzoyl group |
| Predicted COX Binding | The C2-COOH provides a critical anchor point. The acetyl and methyl groups will influence pocket occupancy and specificity. | The acetic acid sidechain is the primary binding motif. The large toluoyl group occupies a hydrophobic pocket. |
The presence of the C4-acetyl group on our target molecule, in place of the larger aromatic group seen in Tolmetin, suggests it may have a different COX-binding profile and potentially a different COX-1/COX-2 selectivity ratio.[18] Preliminary studies indeed suggest potential anti-inflammatory effects for this compound.[5]
Comparison with Pyrrole-Based Kinase Inhibitors
Protein kinases are another major class of drug targets, and the pyrrole scaffold is central to many potent kinase inhibitors.[19][20] For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, is based on a pyrrole indolin-2-one framework.[21][22] Many kinase inhibitors function by competing with ATP for its binding site in the enzyme's catalytic cleft.[20][23]
The pyrrolo[2,3-d]pyrimidine nucleus is a well-known deaza-isostere of adenine (from ATP), making it an excellent starting point for designing ATP-competitive inhibitors.[20] While our target molecule does not contain this fused ring system, its polysubstituted pyrrole core can still be evaluated for kinase inhibitory potential. The N-H, acetyl carbonyl, and carboxylic acid groups can all serve as potential hydrogen bond donors and acceptors, mimicking interactions made by the adenine ring of ATP.
The key to potent kinase inhibition is often achieving a specific "binding mode" that orients functional groups correctly to interact with key residues in the ATP pocket. The SAR for pyrrole-based kinase inhibitors is highly sensitive to the nature and position of substituents.[19][21][24]
Comparative SAR Insights for Kinase Inhibition:
-
Scaffold: Fused pyrrole systems (e.g., pyrrolo[2,3-d]pyrimidines) often show higher potency as they more closely mimic the ATP purine ring.[20][23]
-
Hydrogen Bonding: Groups capable of forming hydrogen bonds that replicate the interactions of ATP's adenine are critical. The N-H and carbonyl groups of our target molecule are relevant here.
-
Hydrophobic Interactions: Substituents that can occupy hydrophobic pockets within the kinase domain can significantly enhance binding affinity. The dimethyl groups on our target molecule could play this role.
Compared to established pyrrole kinase inhibitors, this compound represents a simpler, non-fused scaffold. While it may not possess the inherent ATP-mimicking shape of a pyrrolopyrimidine, its array of functional groups makes it a candidate for fragment-based screening against various kinase targets.
Part 3: Experimental Protocols for Comparative Evaluation
To provide a definitive, data-driven comparison, standardized assays are essential. The following protocols describe self-validating systems for assessing the anti-inflammatory and kinase inhibitory potential of pyrrole derivatives.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against both COX isoforms, allowing for an assessment of potency and selectivity.
Objective: To quantify the inhibitory effect of this compound and other derivatives on human recombinant COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Plate reader for colorimetric or fluorescent detection
-
Positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) in DMSO. The final DMSO concentration in the assay should be kept constant and low (<1%).
-
Enzyme Preparation: In a 96-well plate, add the assay buffer, heme cofactor, and the appropriate enzyme (COX-1 or COX-2) to each well.
-
Compound Treatment: Add 1-2 µL of the serially diluted test compounds, positive controls, and vehicle control (DMSO) to the respective wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzymes. This step is critical for time-dependent inhibitors.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.
-
Detection: Stop the reaction and measure the amount of prostaglandin produced using a commercially available ELISA kit or a colorimetric/fluorometric probe that detects peroxidase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The selectivity index is calculated as IC₅₀(COX-1) / IC₅₀(COX-2).
Protocol 2: Generic Kinase Inhibition Assay (Example: Lck Kinase)
This protocol describes a method to screen for inhibitory activity against a specific protein kinase, such as the lymphocyte-specific kinase (Lck), which has been a target for pyrrole derivatives.[19]
Objective: To determine the IC₅₀ of pyrrole derivatives against a representative tyrosine kinase.
Materials:
-
Recombinant active Lck kinase
-
Biotinylated peptide substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase reaction buffer
-
Streptavidin-coated 96-well plate
-
Europium-labeled anti-phosphotyrosine antibody
-
DELFIA enhancement solution
-
Time-resolved fluorescence (TRF) plate reader
Step-by-Step Methodology:
-
Compound Plating: Add serially diluted test compounds in DMSO to the wells of a suitable assay plate.
-
Kinase/Substrate Addition: Add a mixture of Lck kinase and the biotinylated peptide substrate in kinase reaction buffer to each well.
-
Reaction Initiation: Start the kinase reaction by adding ATP to each well. The concentration of ATP should be at or near its Km value for the enzyme to ensure competitive inhibitors can be identified effectively.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination & Transfer: Stop the reaction by adding EDTA. Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to allow the biotinylated peptide to bind.
-
Antibody Binding: Wash the plate and add the Europium-labeled anti-phosphotyrosine antibody. Incubate for 60 minutes.
-
Detection: Wash the plate to remove unbound antibody. Add DELFIA enhancement solution and incubate for 5-10 minutes. Read the time-resolved fluorescence signal.
-
Data Analysis: The TRF signal is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value as described in the COX assay protocol.
Conclusion and Future Directions
This compound presents a unique structural profile within the vast family of pyrrole derivatives. Its combination of electron-donating and electron-withdrawing groups, along with key functionalities like a carboxylic acid, positions it as an intriguing candidate for both anti-inflammatory and kinase inhibitor development.
-
As an Anti-inflammatory Agent: It shares the critical carboxylic acid feature with established pyrrole-based NSAIDs. Direct comparative studies using the provided COX inhibition protocol are necessary to quantify its potency and selectivity. The smaller, non-aromatic acetyl group may offer a different side-effect profile compared to drugs like Tolmetin.
-
As a Kinase Inhibitor: While lacking the complex fused-ring systems of many advanced inhibitors, its functional groups provide the necessary hydrogen bonding and hydrophobic features to warrant screening against a panel of kinases. It could serve as a valuable starting fragment for the development of more potent and selective inhibitors.
The true potential of this molecule will be unlocked through systematic evaluation using the standardized protocols outlined above. The data generated will provide a clear, objective comparison of its performance against established alternatives and guide future derivatization efforts to optimize its activity for specific therapeutic targets.
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A Senior Application Scientist's Guide to Comparing the Biological Activity of Structurally Similar Compounds
For researchers in the vanguard of drug discovery and development, the ability to discern subtle yet critical differences in the biological activity of structurally similar compounds is paramount. This guide provides a comprehensive framework for these comparative analyses, moving beyond mere procedural descriptions to elucidate the scientific rationale behind experimental choices. We will explore the requisite in vitro and in vivo assays, delve into the underlying signaling pathways, and present a case study to contextualize these principles, ensuring a robust and self-validating approach to compound comparison.
The Foundational Principle: Structure-Activity Relationship (SAR)
At the heart of comparing analogous compounds lies the principle of Structure-Activity Relationship (SAR). SAR posits that the biological activity of a molecule is intrinsically linked to its chemical structure.[1][2] By systematically modifying a chemical structure and observing the resulting changes in biological effect, we can identify the key chemical motifs responsible for a compound's efficacy and potential liabilities. This iterative process is fundamental to optimizing lead compounds into viable drug candidates.
A Case Study in Kinase Inhibition: Imatinib and its Second-Generation Analogs
To illustrate the practical application of these comparative principles, we will focus on a well-established class of anti-cancer agents: the BCR-ABL tyrosine kinase inhibitors used in the treatment of Chronic Myeloid Leukemia (CML). The first-in-class drug, Imatinib, revolutionized CML treatment. However, the emergence of resistance, often due to point mutations in the BCR-ABL kinase domain, spurred the development of second-generation inhibitors, Nilotinib and Dasatinib.[2] These compounds, while targeting the same oncoprotein, exhibit distinct activity profiles due to their structural differences.
Nilotinib, a structural analog of Imatinib, is approximately 20- to 30-fold more potent in inhibiting the BCR-ABL kinase.[2] Dasatinib, which is structurally distinct, is over 300 times more potent than Imatinib against the unmutated ("wild-type") BCR-ABL.[2] Their enhanced potency and ability to inhibit a range of Imatinib-resistant mutations are key differentiators.
Data Presentation: A Comparative Analysis of In Vitro Potency
The following tables summarize the in vitro inhibitory potency of Imatinib, Nilotinib, and Dasatinib against wild-type BCR-ABL and common Imatinib-resistant mutations. This quantitative data provides a clear and objective comparison of their biological activity.
Table 1: In Vitro Inhibitory Potency (IC50) Against Wild-Type BCR-ABL [2]
| Compound | Cell Line | IC50 (nM) |
| Imatinib | Ba/F3-p210 | ~200-600 |
| Nilotinib | Ba/F3-p210 | ~20-45 |
| Dasatinib | Ba/F3-p210 | ~1-9 |
(Note: IC50 values are representative ranges and can vary between studies and experimental conditions.)
Table 2: Comparative IC50 (nM) Against Imatinib-Resistant BCR-ABL Mutations [1][2]
| Mutation | Imatinib IC50 (nM) | Nilotinib IC50 (nM) | Dasatinib IC50 (nM) |
| G250E | >10,000 | 37 | 4 |
| Y253H | >10,000 | 446 | 3 |
| E255V | >10,000 | 441 | 8 |
| T315I | >10,000 | >10,000 | >10,000 |
| F359V | 1,375 | 169 | 10 |
These data clearly illustrate the superior potency of the second-generation inhibitors against both wild-type and several mutant forms of BCR-ABL. Notably, the T315I "gatekeeper" mutation confers resistance to all three inhibitors, highlighting the ongoing challenge of acquired resistance in targeted therapy.
The "Why": Understanding the Signaling Nexus
The BCR-ABL oncoprotein drives CML by constitutively activating downstream signaling pathways, most notably the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth.[3][4][5][6] By inhibiting the kinase activity of BCR-ABL, these drugs effectively shut down this pro-survival signaling cascade, leading to apoptosis in the cancer cells.
Caption: The PI3K/Akt/mTOR signaling pathway is a critical driver of cell survival and proliferation.
Experimental Protocols: The "How" of Comparative Analysis
To generate the kind of robust, comparative data presented above, a series of well-defined in vitro and in vivo experiments are essential. The following protocols are foundational for comparing the biological activity of structurally similar compounds.
In Vitro Cytotoxicity: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. It is a cornerstone for determining the cytotoxic potential of compounds.
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle-only control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[8]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[10]
-
The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
In Vitro Target Engagement: Tubulin Polymerization Assay
For compounds that are hypothesized to target the cytoskeleton, the tubulin polymerization assay is a direct measure of their effect on microtubule dynamics.
Objective: To determine if a compound inhibits or enhances the polymerization of tubulin into microtubules.
Protocol:
-
Reagent Preparation:
-
Compound and Control Preparation:
-
Prepare 10x stocks of the test compounds in polymerization buffer.
-
Prepare 10x stocks of a known polymerization inhibitor (e.g., Nocodazole) and a polymerization enhancer (e.g., Paclitaxel) as controls.[12]
-
-
Assay Setup:
-
Pre-warm a 96-well plate to 37°C.
-
Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.[12]
-
-
Initiation and Measurement:
-
To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.[12]
-
Immediately place the plate in a pre-warmed microplate reader capable of fluorescence measurement.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for at least 60 minutes at 37°C.[11]
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Compare the curves of the test compounds to the vehicle control. Inhibition is indicated by a decrease in the rate and extent of polymerization, while enhancement is indicated by an increase.
-
In Vivo Efficacy: The Xenograft Mouse Model
To assess the anti-tumor activity of compounds in a living organism, the subcutaneous xenograft model is a widely used preclinical tool.
Objective: To evaluate the ability of a compound to inhibit tumor growth in vivo.
Protocol:
-
Cell Preparation and Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to enhance tumor formation.[14]
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of immunodeficient mice (e.g., athymic nude or NSG mice).[15][16][17]
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable, measurable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Prepare the test compounds in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the compounds to the treatment groups according to the predetermined dosing schedule and concentration. The control group receives the vehicle only.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[14]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Study Endpoint and Data Analysis:
-
The study is typically terminated when tumors in the control group reach a predetermined maximum size or after a set treatment duration.
-
At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed differences.
-
Caption: A generalized workflow for the comparative evaluation of similar compounds.
Pharmacokinetics and Pharmacodynamics (PK/PD): The In Vivo Context
While in vitro assays provide crucial information on potency and mechanism, understanding a compound's behavior in a whole organism is essential. This is the domain of pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).
Table 3: Comparative Pharmacokinetic Parameters of BCR-ABL Inhibitors
| Parameter | Imatinib | Nilotinib | Dasatinib |
| Tmax (Time to Peak Plasma Concentration) | 2-4 hours | 3 hours | 0.5-6 hours[18] |
| Oral Bioavailability | 98% | ~30% | 14-34%[18] |
| Plasma Protein Binding | ~95% | >98% | ~96% |
| Primary Metabolism | CYP3A4 | CYP3A4 | CYP3A4 |
| Terminal Half-life | ~18 hours | ~17 hours | 3-5 hours |
(Data compiled from various sources, specific values may vary.)
These PK parameters are critical for interpreting in vivo efficacy data and for designing appropriate dosing regimens. For instance, despite Dasatinib's high in vitro potency, its lower bioavailability compared to Imatinib is a key consideration for clinical dosing.
Conclusion
The comparative analysis of structurally similar compounds is a nuanced yet systematic process. It requires a multi-faceted approach that integrates in vitro potency and mechanistic studies with in vivo efficacy and pharmacokinetic profiling. By adhering to rigorous, well-validated protocols and maintaining a clear understanding of the underlying biological pathways, researchers can confidently discern the critical differences that distinguish a promising lead compound from a potential clinical candidate. This guide provides a foundational framework for this essential endeavor in the pursuit of novel and effective therapeutics.
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- PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects.International Journal of Molecular Sciences. [Link]
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- EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inocul
- Cell Viability Assays.NCBI Bookshelf. [Link]
- Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets.Blood. [Link]
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- The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- From lab to animal facility: A complete guide for tumor xenograft model creation.
- Comparison between imatinib, nilotinib IC 50 values (nmol/L) for...
- Comparison of imatinib and nilotinib (AMN107) iC 50 values for blocking...
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- How to do tumor mouse model properly?
- Clinical Pharmacokinetics and Pharmacodynamics of Das
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- Pharmacokinetics of Das
- Pharmacokinetic interaction study of combining imatinib with dasatinib in r
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A Researcher's Guide to the Spectroscopic Differentiation of Pyrrole Isomers
For researchers, scientists, and drug development professionals engaged with nitrogen-containing heterocycles, a precise understanding of molecular structure is not merely academic—it is fundamental to predicting reactivity, biological activity, and material properties. The pyrrole ring system is a ubiquitous scaffold in pharmaceuticals and natural products. While 1H-pyrrole is the aromatic, thermodynamically stable and well-understood parent, its non-aromatic isomers, 2H-pyrrole and 3H-pyrrole, present unique electronic configurations that manifest in distinct spectroscopic signatures.
This guide provides an in-depth comparison of 1H-, 2H-, and 3H-pyrrole, focusing on the spectroscopic techniques essential for their differentiation. We will explore the theoretical underpinnings of their spectral differences, present comparative data, and provide actionable experimental protocols.
The Structural and Stability Landscape of Pyrrole Isomers
Pyrrole (1H-pyrrole) is an aromatic five-membered heterocycle that adheres to Hückel's rule, with the nitrogen lone pair participating in a 6-π electron system.[1][2] This aromaticity confers significant thermodynamic stability. In contrast, 2H-pyrrole and 3H-pyrrole are non-aromatic tautomers.[3][4]
-
1H-Pyrrole: The aromatic and most stable isomer. The delocalized π-system results in a planar ring structure.
-
2H-Pyrrole (3-Pyrroline): This isomer contains an endocyclic imine C=N bond and a saturated CH₂ group at the 2-position. Its non-aromatic nature makes it significantly less stable and prone to isomerization to 1H-pyrrole.[5]
-
3H-Pyrrole (2-Pyrroline): This isomer also features an endocyclic imine but has the saturated CH₂ group at the 3-position. Like 2H-pyrrole, it is a non-aromatic, higher-energy species.[4]
The inherent instability of the 2H and 3H isomers is a critical factor; they are often transient intermediates.[5] However, substitution, particularly at the sp³-hybridized carbon, can enhance their stability, allowing for isolation and characterization.[5] Understanding the factors that govern this stability is crucial for any synthetic or analytical endeavor.[5]
Comparative Spectroscopic Analysis
The fundamental differences in bonding, hybridization, and electron distribution among these isomers lead to predictable and measurable differences in their NMR, IR, and UV-Vis spectra. While experimental spectra for the unstable 2H- and 3H-pyrrole are scarce, computational studies and data from substituted, stabilized analogs provide reliable predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for distinguishing these isomers. The chemical shifts (δ) and coupling constants (J) are exquisitely sensitive to the local electronic environment and bonding framework.
¹H NMR Spectroscopy:
The aromaticity of 1H-pyrrole results in characteristic chemical shifts in the aromatic region. In contrast, the non-aromatic isomers exhibit signals in the olefinic and aliphatic regions.
| Isomer | Proton | Predicted Chemical Shift (ppm) | Key Differentiating Features |
| 1H-Pyrrole | H2, H5 (α-protons) | ~6.7 | Signals in the aromatic region; C₂ symmetry leads to two signals.[1][6] |
| H3, H4 (β-protons) | ~6.2 | ||
| N-H | ~8.1 (broad) | Broad signal due to quadrupole moment of nitrogen and exchange. | |
| 2H-Pyrrole | H3 (olefinic) | ~6.0 - 6.5 | Olefinic proton adjacent to C=N. |
| H4, H5 (olefinic) | ~5.5 - 6.0 | Olefinic protons adjacent to CH₂. | |
| H2 (aliphatic) | ~3.0 - 3.5 | Saturated CH₂ protons. | |
| N-H | ~7.0 - 8.0 | ||
| 3H-Pyrrole | H2 (olefinic) | ~6.5 - 7.0 | Olefinic proton of the imine. |
| H4, H5 (olefinic) | ~5.8 - 6.3 | Olefinic protons adjacent to CH₂. | |
| H3 (aliphatic) | ~3.2 - 3.7 | Saturated CH₂ protons. | |
| N-H | ~7.0 - 8.0 |
Causality Behind the Shifts: The downfield shifts for 1H-pyrrole protons are a direct consequence of the aromatic ring current, which deshields the ring protons.[6] For 2H- and 3H-pyrrole, the presence of sp³-hybridized carbons breaks this aromaticity. Their spectra are more typical of cyclic imines and alkenes, with distinct signals for the CH₂ group appearing in the upfield aliphatic region.
¹³C NMR Spectroscopy:
Carbon NMR provides a complementary and often clearer picture of the carbon skeleton.
| Isomer | Carbon | Predicted Chemical Shift (ppm) | Key Differentiating Features |
| 1H-Pyrrole | C2, C5 (α-carbons) | ~118 | Two distinct signals in the aromatic/olefinic region.[7] |
| C3, C4 (β-carbons) | ~108 | ||
| 2H-Pyrrole | C5 (imine) | ~160 - 170 | Highly deshielded imine carbon. |
| C3, C4 (olefinic) | ~120 - 130 | Standard olefinic carbons. | |
| C2 (aliphatic) | ~40 - 50 | Shielded sp³ carbon. | |
| 3H-Pyrrole | C2 (imine) | ~165 - 175 | Highly deshielded imine carbon. |
| C4, C5 (olefinic) | ~125 - 135 | Standard olefinic carbons. | |
| C3 (aliphatic) | ~45 - 55 | Shielded sp³ carbon. |
Causality Behind the Shifts: The most striking feature is the significant downfield shift of the imine carbon (C=N) in 2H- and 3H-pyrrole, a characteristic feature of sp²-hybridized carbons double-bonded to nitrogen. The presence of a signal in the aliphatic region (~40-55 ppm) is an unambiguous indicator of a non-aromatic isomer.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds. The key differences between the isomers lie in the C=N stretch of the non-aromatic forms and the N-H and C-H stretching frequencies.
| Isomer | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Key Differentiating Features |
| 1H-Pyrrole | N-H stretch | ~3400 (broad) | Broad due to hydrogen bonding.[8] |
| Aromatic C-H stretch | >3100 | Characteristic of sp² C-H bonds in an aromatic ring. | |
| Ring C=C stretch | ~1500 - 1600 | Aromatic ring breathing modes. | |
| 2H/3H-Pyrrole | C=N stretch (imine) | ~1650 - 1680 | Strong, sharp absorbance, the most definitive IR feature.[9] |
| Olefinic C-H stretch | ~3020 - 3080 | Typical alkene C-H stretch. | |
| Aliphatic C-H stretch | <3000 | Characteristic of sp³ C-H bonds. |
Causality Behind the Vibrations: The most diagnostic feature for 2H- and 3H-pyrrole is the strong C=N stretching vibration, which is absent in the aromatic 1H-pyrrole.[9] Furthermore, the presence of both sp² (olefinic) and sp³ (aliphatic) C-H stretching frequencies in a single molecule is a clear marker for the non-aromatic isomers.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The extent of conjugation is the primary determinant of the absorption wavelength.
| Isomer | λ_max (nm) | Molar Absorptivity (ε) | Key Differentiating Features |
| 1H-Pyrrole | ~210 | ~15,000 | Strong π → π* transition due to the fully conjugated aromatic system.[10][11] |
| 2H/3H-Pyrrole | ~220 - 240 | Lower than 1H-pyrrole | Less extensive conjugation (diene or imine) results in a blue-shift (shorter wavelength) compared to more extended systems, but the n→π* transition of the imine can contribute.[10] |
Causality Behind the Absorption: The 6-π electron delocalized system of 1H-pyrrole allows for a lower energy π → π* transition compared to the isolated or less-conjugated π-systems in 2H- and 3H-pyrrole.[10] The resulting spectrum for the aromatic isomer is typically simpler and more intense.
Experimental Protocols & Workflows
Given the instability of unsubstituted 2H- and 3H-pyrrole, spectroscopic analysis often involves their in situ generation or the study of stabilized, substituted derivatives.
General Workflow for Isomer Characterization
This workflow outlines a logical sequence for synthesizing and characterizing a potentially unstable pyrrole isomer.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Protocol 1: NMR Sample Preparation and Analysis
The causality behind this protocol is to obtain high-resolution data while minimizing potential sample degradation.
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrrole derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For potentially unstable compounds, perform this step at low temperature (e.g., in a dry ice/acetone bath).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
Acquisition - ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquisition - ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This is crucial for identifying the key C=N and sp³ carbon signals in non-aromatic isomers.
-
Acquisition - 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation). This will definitively link protons to their attached carbons, confirming, for example, the CH₂ group in 2H- or 3H-pyrrole.
Conclusion
The differentiation of pyrrole isomers is a challenge readily met with a multi-technique spectroscopic approach. While 1H-pyrrole is defined by its aromaticity, displaying characteristic signals in ¹H and ¹³C NMR, the non-aromatic 2H- and 3H-isomers are unambiguously identified by the presence of a strong C=N stretch in the IR spectrum and, most definitively, by the appearance of aliphatic CH₂ signals in their NMR spectra. By understanding the structural origins of these spectroscopic differences and employing rigorous experimental protocols, researchers can confidently elucidate the correct isomeric form, a critical step in the advancement of medicinal chemistry and materials science.
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- Oriental Journal of Chemistry. (n.d.). 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review).[10]
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A Senior Application Scientist's Guide to the Synthesis of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid: A Comparative Analysis
Introduction: The Significance of a Polysubstituted Pyrrole
The pyrrole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] The specific molecule, 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (ADMPCA), with its array of functional groups—a carboxylic acid, an acetyl group, and two methyl substituents—represents a highly versatile synthetic intermediate.[4] Its structure, featuring both electrophilic and nucleophilic sites, makes it a valuable precursor for developing novel drug candidates and exploring new chemical reactions.[4] Given its importance, the efficient and reliable synthesis of ADMPCA is a topic of considerable interest for researchers in organic and medicinal chemistry.
This guide provides an in-depth, comparative analysis of the primary synthetic routes to ADMPCA. We will move beyond simple procedural descriptions to dissect the underlying mechanisms, evaluate the practical advantages and limitations of each method, and provide detailed experimental protocols. Our focus is on empowering researchers to make informed decisions based on their specific laboratory capabilities, scale requirements, and purity needs.
Route 1: The Modified Knorr Pyrrole Synthesis (The Zanetti-Levi Approach)
The Knorr pyrrole synthesis, first reported in 1884, is a classic and widely used method for preparing substituted pyrroles.[5][6] It classically involves the condensation of an α-amino-ketone with a compound containing an active methylene group (like a β-ketoester).[5][7] A critical challenge is the inherent instability of α-amino-ketones, which tend to self-condense.[5][6] The standard Knorr protocol circumvents this by generating the α-amino-ketone in situ from an α-oximino-ketone via reduction with zinc dust in acetic acid.[5][8]
In 1894, a pivotal extension by Levi and Zanetti adapted this synthesis for our target molecule's scaffold. They demonstrated that acetylacetone (2,4-pentanedione) could be effectively reacted with ethyl 2-oximinoacetoacetate, yielding ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate.[5] This ester is the direct precursor to ADMPCA, requiring only a final hydrolysis step.
Reaction Principle & Mechanism
The synthesis is a one-pot, multi-step cascade. It begins with the nitrosation of one equivalent of ethyl acetoacetate to form ethyl 2-oximinoacetoacetate. This intermediate is then reduced in the presence of a second equivalent of a β-dicarbonyl compound (in this case, acetylacetone). The zinc/acetic acid system reduces the oxime to a transient α-amino-ketone, which immediately undergoes condensation with acetylacetone, followed by cyclization and aromatization to form the pyrrole ring.
Caption: Workflow for the modified Knorr synthesis of ADMPCA.
Experimental Protocol: Synthesis of ADMPCA via Knorr Condensation
Part A: Synthesis of Ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate
-
Nitrosation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve ethyl acetoacetate (1 equiv.) in glacial acetic acid. Cool the flask in an ice-salt bath to maintain a temperature of 5-7 °C.[9]
-
Slowly add a solution of sodium nitrite (1 equiv.) in water via the dropping funnel, ensuring the temperature does not exceed 10 °C. The reaction is exothermic.[9]
-
Condensation & Cyclization: To this cold solution of the in situ formed ethyl 2-oximinoacetoacetate, add acetylacetone (1 equiv.).
-
In small portions, add zinc dust (approx. 2.5 equiv.) to the vigorously stirred mixture. The temperature will rise; maintain it below 40 °C with intermittent cooling.
-
After the zinc addition is complete, heat the mixture to reflux for 1 hour to ensure the reaction goes to completion.[9]
-
Work-up: While still hot, pour the reaction mixture into a large volume of cold water (approx. 10x the volume of acetic acid used).[9] The crude product will precipitate.
-
Allow the mixture to stand for several hours, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with water.
-
Purification: Recrystallize the crude solid from ethanol to yield pure ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate.[9]
Part B: Hydrolysis to this compound (ADMPCA)
-
Saponification: Dissolve the purified pyrrole ester from Part A in a solution of sodium hydroxide (e.g., 10% aqueous) in ethanol.
-
Heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid until the pH is ~3-4.
-
The carboxylic acid product (ADMPCA) will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product.
Performance Analysis
-
Advantages: This is the most well-documented and reliable method for this specific target. The starting materials are common and relatively inexpensive. The one-pot nature of the ester formation is efficient.
-
Disadvantages: The reaction is highly exothermic and requires careful temperature control, especially during the nitrosation and zinc addition steps.[5] The use of a large excess of zinc dust can complicate purification and presents environmental disposal considerations. The overall process involves two distinct synthetic operations (esterification followed by hydrolysis).
Route 2: The Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is another foundational method, typically involving the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine.[2][10] This route offers the potential for a more convergent one-pot synthesis compared to the Knorr method, as it does not require the pre-formation and reduction of an oxime.
For the synthesis of ADMPCA's ester precursor, this method would theoretically involve the condensation of ethyl acetoacetate, 3-chloro-2,4-pentanedione, and ammonia.
Reaction Principle & Mechanism
The mechanism begins with the formation of an enamine from the reaction between the β-ketoester (ethyl acetoacetate) and ammonia.[2] This enamine then acts as a nucleophile, attacking the α-haloketone (3-chloro-2,4-pentanedione). This can proceed via two plausible pathways: nucleophilic attack at the carbonyl carbon followed by dehydration, or direct SN2 displacement of the halide.[2] The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.
Caption: Proposed workflow for the Hantzsch synthesis of ADMPCA.
Hypothetical Experimental Protocol
-
Enamine Formation: In a suitable solvent such as ethanol, combine ethyl acetoacetate (1 equiv.) and a source of ammonia, such as ammonium acetate (excess).
-
Condensation: To this mixture, add 3-chloro-2,4-pentanedione (1 equiv.) dropwise.
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
Work-up & Purification: After cooling, the product could be isolated by pouring the mixture into water and extracting with an organic solvent (e.g., ethyl acetate). The organic layer would then be washed, dried, and concentrated. Purification would likely require column chromatography.
-
Hydrolysis: The resulting ester would be hydrolyzed to ADMPCA using the same procedure described in Route 1, Part B.
Performance Analysis
-
Advantages: This route is potentially more atom-economical and avoids the use of metallic reducing agents like zinc. It can be a true one-pot reaction for the ester synthesis. Recent advancements have shown Hantzsch syntheses can be performed under solvent-free or solid-support conditions, enhancing its "green" chemistry appeal.[11][12]
-
Disadvantages: The primary challenge is the starting material, 3-chloro-2,4-pentanedione. This α-halodiketone is not as commercially available as the reagents for the Knorr synthesis and can be unstable. α-haloketones are also potent lachrymators and require careful handling. The reaction may produce a mixture of regioisomers or other byproducts, potentially leading to lower yields and more complex purification.[11]
Comparative Summary
| Feature | Modified Knorr Synthesis (Zanetti-Levi) | Hantzsch Synthesis |
| Starting Materials | Ethyl acetoacetate, Acetylacetone, NaNO₂, Zinc | Ethyl acetoacetate, 3-Chloro-2,4-pentanedione, Ammonia |
| Key Reagents | Zinc dust (reducing agent) | α-haloketone (electrophile) |
| Reaction Conditions | Exothermic, requires careful cooling, followed by reflux | Typically requires heating/reflux |
| Reported Yield | Generally good to high for the ester precursor[5] | Variable; highly dependent on substrate stability and reactivity[11] |
| Scalability | Well-established and scalable, but management of exotherms and zinc waste is critical. | Potentially scalable, but availability and handling of the α-haloketone is a major constraint. |
| Safety & Environment | Uses large quantities of zinc powder (metal waste). Nitrosation requires care. | Uses a lachrymatory and toxic α-haloketone. Avoids bulk metal waste. |
| Reliability | High; it is a proven and frequently cited method for this class of pyrroles. | Lower; success is contingent on the specific α-haloketone. Risk of side reactions. |
Conclusion and Recommendation
For researchers and drug development professionals seeking a reliable and reproducible method for the synthesis of this compound, the modified Knorr synthesis (Zanetti-Levi approach) is the recommended route . Its long-standing validation in the literature, use of readily available starting materials, and typically high yields for the pyrrole ester intermediate make it the superior choice for predictable outcomes.[5] While it involves the use of zinc dust and requires careful thermal management, these are manageable challenges in a standard organic synthesis laboratory.
The Hantzsch synthesis remains a theoretically elegant and more atom-economical alternative. However, its practical application for this specific target is severely hampered by the limited availability and hazardous nature of the required 3-chloro-2,4-pentanedione. It may be a viable option for exploratory synthesis if the α-haloketone can be prepared safely and efficiently, but it does not offer the same level of reliability as the Knorr pathway for routine preparation of ADMPCA.
References
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- Wikipedia. Knorr pyrrole synthesis.
- Bamoniri, A., et al. Recent Advancements in Pyrrole Synthesis. PubMed Central.
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- Rostami, A., et al. Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool. New Journal of Chemistry (RSC Publishing).
- Organic Chemistry Portal. Synthesis of pyrroles.
- Unknown Author. Hantzsch Pyrrole Synthesis.
- Unknown Author. Knorr Pyrrole Synthesis.
- Wikipedia. Paal–Knorr synthesis.
- Trautwein, A. W., et al. (1998). Hantzsch pyrrole synthesis on solid support. PubMed.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Pyrrole Compounds
For researchers, scientists, and drug development professionals, the accurate quantification of pyrrole-containing compounds is paramount. These heterocyclic aromatic organic compounds are foundational scaffolds in numerous pharmaceuticals, natural products, and functional materials.[1] Their diverse biological activities necessitate robust and reliable analytical methods to ensure product quality, safety, and efficacy. This guide provides an in-depth comparison of common analytical techniques for pyrrole compounds, grounded in the principles of scientific integrity and supported by experimental insights. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
The Imperative of Method Validation in Pyrrole Analysis
The validation of an analytical method is the process by which it is experimentally established that the procedure is suitable for its intended purpose.[2] For pyrrole compounds, which can be prone to degradation and may be present in complex matrices, a validated method is not just a regulatory requirement but a scientific necessity. International Council for Harmonisation (ICH) guidelines, particularly Q2(R1) and the newer Q2(R2), along with the United States Pharmacopeia (USP) General Chapter <1225>, provide a framework for this validation process.[2][3] These guidelines emphasize the evaluation of a series of performance characteristics to ensure the method is reliable, reproducible, and accurate.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Pyrrole Analysis
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of pyrrole compounds, particularly in the pharmaceutical industry.[4] Its versatility in handling a wide range of polar and non-polar compounds, coupled with high resolution and sensitivity, makes it the preferred method for quantification and impurity profiling.
A Self-Validating HPLC Protocol for a Pyrrole Derivative
Let's consider the validation of a reversed-phase HPLC (RP-HPLC) method for the quantification of a hypothetical pyrrole-based active pharmaceutical ingredient (API). The causality behind each validation parameter is as crucial as the experimental execution itself.
Objective: To validate an RP-HPLC method for the accurate and precise quantification of "Pyrrole-API" in a drug substance.
Chromatographic Conditions (A Starting Point):
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile:Phosphate buffer (pH 3.0) (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Column Temperature: 30 °C
This starting point is based on common practices for aromatic, moderately polar compounds like many pyrrole derivatives.[5][6]
Experimental Workflow for HPLC Method Validation
Caption: Workflow for HPLC method validation.
Step-by-Step Validation Protocol:
-
Specificity/Selectivity:
-
Why: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7] For pyrrole compounds, which can be susceptible to oxidation or hydrolysis, this is critical.[8]
-
How:
-
Analyze a placebo (all excipients without the API) to ensure no interfering peaks at the retention time of the Pyrrole-API.
-
Perform forced degradation studies by exposing the Pyrrole-API to acidic, basic, oxidative, thermal, and photolytic stress. The method should be able to separate the intact API from any degradation products.
-
-
-
Linearity:
-
Why: To establish a linear relationship between the concentration of the analyte and the analytical signal. This is fundamental for accurate quantification.
-
How:
-
Prepare a series of at least five standard solutions of the Pyrrole-API covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should typically be ≥ 0.999.[9]
-
-
-
Accuracy:
-
Why: To determine the closeness of the test results obtained by the method to the true value.
-
How:
-
Perform recovery studies by spiking a placebo with known concentrations of the Pyrrole-API at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate and calculate the percentage recovery. Acceptance criteria are typically between 98.0% and 102.0%.
-
-
-
Precision:
-
Why: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It demonstrates the method's reproducibility.
-
How:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the Pyrrole-API at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument to assess the effect of random events on the precision of the analytical procedure. The RSD should still be within acceptable limits (typically ≤ 2%).
-
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Why: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9] These are crucial for the analysis of impurities or trace levels of pyrrole compounds.
-
How:
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[9]
-
-
-
Robustness:
-
Why: To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10] This is a proactive step to prevent problems during method transfer and routine use.
-
How:
-
Intentionally vary critical parameters one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Column temperature (e.g., ± 5 °C)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
-
-
The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.
-
-
-
System Suitability:
-
Why: To ensure that the chromatographic system is suitable for the intended analysis on a daily basis.
-
How:
-
Inject a standard solution multiple times (e.g., five or six replicates) before running any samples.
-
Calculate the RSD of the peak area, retention time, and other parameters like tailing factor and theoretical plates. The acceptance criteria are typically an RSD of ≤ 2% for peak area and retention time.
-
-
Comparison of Analytical Techniques for Pyrrole Compounds
While HPLC is a dominant technique, other methods have their place in the analysis of pyrrole compounds. The choice of method depends on the specific analyte, the matrix, and the analytical objective.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Measurement of the absorption of ultraviolet or visible radiation by the analyte. |
| Applicability to Pyrroles | Excellent for a wide range of pyrrole derivatives, including non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable pyrrole compounds. Derivatization is often required for polar or non-volatile pyrroles to increase their volatility.[4] | Primarily for quantitative analysis of a known pyrrole compound in a simple matrix, or for monitoring reactions. |
| Specificity | High, especially when coupled with diode-array detection (DAD) or mass spectrometry (MS). Can resolve complex mixtures and isomers. | Very high, particularly with a mass spectrometer (GC-MS), which provides structural information. | Low. Prone to interference from other UV-absorbing compounds in the sample matrix. |
| Sensitivity | Good to excellent, depending on the detector (UV, Fluorescence, MS). | Excellent, especially with sensitive detectors like Flame Ionization Detector (FID) or MS. | Moderate. Generally less sensitive than chromatographic methods. |
| Sample Preparation | Typically involves dissolution in a suitable solvent and filtration. Solid-phase extraction (SPE) may be needed for complex matrices. | Can be more complex, often requiring extraction, concentration, and derivatization. Headspace analysis is an option for very volatile pyrroles.[11] | Simple dissolution in a transparent solvent. |
| Analysis Time | Typically 10-60 minutes per sample. | Generally faster than HPLC, often in the range of a few minutes per sample for volatile compounds. | Very fast, typically less than a minute per sample. |
| Cost | Higher initial instrument cost and ongoing solvent costs.[3] | Lower initial instrument cost and lower cost for carrier gases compared to HPLC solvents.[3] | Lowest initial instrument cost. |
| Key Advantage for Pyrroles | Versatility for a wide range of pyrrole structures without the need for derivatization. | High sensitivity and resolving power for volatile pyrroles and their impurities. | Simplicity and speed for routine QC of a pure substance. |
| Key Limitation for Pyrroles | Longer analysis time compared to GC for volatile compounds. | Limited to volatile and thermally stable compounds; derivatization adds complexity and potential for error. | Lack of specificity; not suitable for complex mixtures or impurity profiling. |
Logical Relationship of Validation Parameters
Caption: Interdependence of analytical method validation parameters.
Conclusion: A Scientifically Grounded Approach
The validation of analytical methods for pyrrole compounds is a multifaceted process that underpins the reliability of research and the quality of pharmaceutical products. While HPLC remains the predominant technique due to its versatility, a thorough understanding of the principles and limitations of other methods like GC and UV-Vis spectrophotometry is essential for selecting the most appropriate tool for a given analytical challenge.
As a Senior Application Scientist, my recommendation is to adopt a lifecycle approach to analytical methods. Method development and validation are not one-time events but are part of a continuous process of ensuring the method remains fit for its intended purpose. By grounding our experimental choices in a deep understanding of the underlying scientific principles and adhering to a self-validating system of protocols, we can ensure the integrity and trustworthiness of our analytical data for these vital compounds.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- BA Sciences.
- Papadoyannis, I. N., & Samanidou, V. F. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Control, 152, 109849. [Link]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Phenomenex. (2025).
- Brewer Science. (2022). Small Molecule Analysis Testing: HPLC vs GC. [Link]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- Chromatography Today. (2021). HPLC vs GC - A Beginner's Guide. [Link]
- U.S. Food and Drug Administration. (2015).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- Techniques de l'Ingénieur. (2015). Validation of the robustness of an analytical method by design of experiments. [Link]
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- LCGC International. (2003). Robustness Tests. [Link]
- USP-NF.
- GMP Compliance. (2016). USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. [Link]
- Lab Manager. (2025). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]
- PharmaGuru. (2025).
- ResearchGate. (2017). Robustness evaluation in analytical methods optimized using experimental designs. [Link]
- Journal of Chemistry Letters. (2018). Application of Nano-sized Poly (N-methyl pyrrole-pyrrole)
- Environment and Climate Change Canada. (1991). Field Screening Methods. [Link]
- ACS Publications. (1990).
- Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
- OAText. (2016).
- Labcont. (2025). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]
- ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
- ResearchGate. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]
- ResearchGate. (2016).
- International Journal of Advance Research, Ideas and Innovations in Technology. (2023).
- News. (2024). GC Vs.
- DePra. (2025).
- Cureus. (2024).
- PubMed Central. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. [Link]
- MDPI. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]
- ResearchGate. (2022). New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. [Link]
- International Journal for Pharmaceutical Research Scholars. (2012).
- PubMed Central. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. [Link]
- ResearchGate. (2018). Synthesis of pyrrole and substituted pyrroles (Review). [Link]
- MDPI. (2022). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. [Link]
- Semantic Scholar. Validation of HPLC method for the simultaneous and quantitative determination of 12 UV‐filters in cosmetics. [Link]
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literature review and comparison of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid properties
An In-Depth Guide to the Properties and Comparative Analysis of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive literature review and comparative analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its synthesis, physicochemical properties, and biological activities, contextualizing its potential through comparison with other relevant pyrrole derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound (4-ADMPCA) is a substituted pyrrole, a class of five-membered aromatic heterocycles containing a nitrogen atom. Its structure is characterized by the presence of a carboxylic acid group at position 2, two methyl groups at positions 3 and 5, and an acetyl group at position 4 of the pyrrole ring.[1][2] This specific arrangement of functional groups, including both electrophilic and nucleophilic sites, makes it a versatile precursor for the synthesis of more complex molecules and potential drug candidates.[1]
The pyrrole nucleus is a fundamental scaffold in numerous natural products and pharmaceuticals, contributing to a wide range of biological activities.[3] Understanding the properties of specific derivatives like 4-ADMPCA is crucial for leveraging its potential in synthetic and medicinal applications.
Synthesis of Pyrrole Derivatives: A Mechanistic Overview
The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry. Several named reactions have been developed for this purpose, with the Knorr, Hantzsch, and Paal-Knorr syntheses being among the most prominent.
-
Knorr Pyrrole Synthesis: This widely used method involves the condensation of an α-amino-ketone with a β-ketoester or another dicarbonyl compound with an activated methylene group.[4][5][6] Due to the instability of α-amino-ketones, they are often generated in situ from the corresponding oximes.[5]
-
Hantzsch Pyrrole Synthesis: This reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine to yield a substituted pyrrole.[4][7][8][9]
-
Paal-Knorr Pyrrole Synthesis: This method is characterized by the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions, to form the pyrrole ring.[4][10][11]
Below is a diagram illustrating the general mechanism of the Knorr Pyrrole Synthesis.
Caption: Knorr Pyrrole Synthesis Workflow
Physicochemical Properties of 4-ADMPCA
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁NO₃ | [1][2] |
| Molecular Weight | 181.19 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 2386-28-9 | [1] |
| Melting Point | 205-207 °C | [12] |
| Solubility | >27.2 µg/mL (in aqueous solution at pH 7.4) | [1][2] |
The chemical reactivity of 4-ADMPCA is dictated by its functional groups. The carboxylic acid moiety can undergo typical acid-base reactions and esterification with alcohols.[1] The acetyl group's carbonyl carbon is susceptible to nucleophilic attack, allowing for various substitution reactions.[1]
Spectroscopic and Safety Data
Spectroscopic data is essential for the structural elucidation and confirmation of 4-ADMPCA. Infrared (IR) spectroscopy can confirm the presence of the carboxylic acid, acetyl, and N-H functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the proton and carbon environments within the molecule. Mass spectrometry confirms the molecular weight. This data is available in chemical databases such as PubChem and the NIST Chemistry WebBook.[1][2]
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-ADMPCA is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment should be used when handling this compound.[1]
Biological Activities and Comparative Analysis
While extensive research on the specific mechanism of action of 4-ADMPCA is limited, preliminary studies indicate potential antimicrobial and anti-inflammatory properties.[1] The true value of this compound lies in its role as a scaffold for developing new therapeutic agents. By comparing it with other pyrrole-2-carboxylic acid derivatives, we can gain insights into structure-activity relationships (SAR).
| Compound Class | Key Structural Features | Observed Biological Activity | Reference(s) |
| This compound | Acetyl and carboxylic acid groups on a substituted pyrrole ring. | Potential antimicrobial and anti-inflammatory effects. | [1] |
| 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles | Diaryl substitution and a nitrile group at position 2. | Antiproliferative activity against some human cancer cell lines. The nitrile group is noted as important for activity. | [13] |
| Pyrrole-2-carboxamide Derivatives | Phenyl or pyridyl groups with electron-withdrawing substituents on the pyrrole ring and a bulky group on the carboxamide. | Potent antitubercular activity via inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3). | [14] |
This comparison highlights a critical principle in drug design: minor modifications to a core scaffold can lead to significant changes in biological activity. For instance, converting the carboxylic acid of a pyrrole-2-carboxylic acid to a carboxamide and introducing specific substituents can yield potent antitubercular agents.[14] Similarly, the presence of a nitrile group instead of a carboxylic acid can confer antiproliferative properties.[13]
The following diagram illustrates the concept of how modifying the core pyrrole-2-carboxylic acid structure can lead to different biological activities.
Caption: Structure-Activity Relationship (SAR) Concept
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative procedures for the synthesis and characterization of pyrrole derivatives.
Protocol 1: Generalized Knorr Synthesis of a Substituted Pyrrole
Causality: This protocol outlines the in-situ generation of the α-aminoketone from its more stable oxime precursor, a common strategy to overcome the self-condensation issue of the aminoketone. Zinc in acetic acid is a standard reducing agent for this transformation.
-
Oxime Formation: Dissolve one equivalent of the β-ketoester in glacial acetic acid. While cooling in an ice bath, slowly add one equivalent of a saturated aqueous solution of sodium nitrite. Maintain the temperature below 10 °C. Stir for 1-2 hours until the reaction is complete (monitored by TLC).
-
Reduction and Condensation: To the cooled reaction mixture containing the α-oximino-β-ketoester, add a second equivalent of the β-ketoester. Slowly add 2-3 equivalents of zinc dust in portions, ensuring the temperature does not rise excessively. The zinc reduces the oxime to the amine in situ.
-
Cyclization: After the zinc addition is complete, allow the mixture to stir at room temperature, then heat to 80-100 °C for 1-3 hours to drive the condensation and cyclization.
-
Work-up and Purification: Cool the reaction mixture and pour it into a large volume of ice water. The crude pyrrole product will often precipitate. Collect the solid by filtration. If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Infrared (IR) Spectroscopy using KBr Pellet
Causality: This solid-state IR technique is used to obtain a vibrational spectrum of the compound. The sample is dispersed in a transparent matrix (KBr) to allow infrared light to pass through, revealing the characteristic absorption frequencies of the functional groups.
-
Sample Preparation: Grind a small amount (1-2 mg) of the dry crystalline sample of 4-ADMPCA into a fine powder using an agate mortar and pestle.
-
Matrix Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar. Thoroughly mix and grind the sample and KBr together until a uniform, fine powder is obtained.
-
Pellet Formation: Transfer the powder mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Acquire the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Analyze the resulting spectrum, identifying characteristic absorption bands corresponding to functional groups (e.g., O-H stretch of the carboxylic acid, C=O stretches of the acid and ketone, N-H stretch of the pyrrole).
Conclusion
This compound is a valuable heterocyclic compound with a unique substitution pattern that makes it an attractive starting material for organic synthesis and medicinal chemistry. While its own biological profile is still under preliminary investigation, its utility as a scaffold is evident from the diverse and potent activities observed in its derivatives. The comparative analysis reveals that strategic modifications of the pyrrole-2-carboxylic acid core can unlock a range of therapeutic potentials, from anticancer to antitubercular activities. Further exploration of this and related structures is warranted to fully exploit the rich chemical and biological landscape of substituted pyrroles.
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A Comparative Guide to the Anti-inflammatory Properties of Pyrrole Derivatives for Drug Discovery Professionals
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant biological activity.[1][2] Its prevalence in both natural products and synthetic drugs highlights its versatility as a pharmacophore.[1] In the realm of anti-inflammatory drug discovery, pyrrole derivatives have emerged as a particularly fruitful area of investigation, with several established non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin, ketorolac, and etodolac featuring this heterocyclic core.[3] These agents primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[3] However, the landscape of pyrrole-based anti-inflammatory agents is continually evolving, with novel derivatives being designed to offer improved selectivity, potency, and alternative mechanisms of action.
This guide provides a comparative analysis of various classes of pyrrole derivatives, delving into their mechanisms of action, supported by experimental data. We will explore not only the well-established COX inhibitors but also emerging derivatives that target other key inflammatory mediators, such as pro-inflammatory cytokines and the NF-κB signaling pathway. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical space of pyrrole derivatives in the quest for next-generation anti-inflammatory therapeutics.
Understanding the Inflammatory Cascade: Key Targets for Pyrrole Derivatives
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key pathway in this process is the conversion of arachidonic acid into prostaglandins by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[3] Therefore, selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drugs to minimize gastrointestinal side effects associated with the inhibition of COX-1.[4]
Beyond the COX pathway, pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) play a pivotal role in orchestrating the inflammatory response.[5] These cytokines activate downstream signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway, which in turn upregulates the expression of numerous pro-inflammatory genes, including COX-2 and other cytokines.[6][7] Consequently, compounds that can modulate these upstream targets offer alternative or complementary therapeutic strategies.
Comparative Analysis of Pyrrole Derivatives
For the purpose of this guide, we will categorize and compare pyrrole derivatives based on their primary mechanism of action and structural class.
Pyrrole Carboxylic Acid Derivatives as COX Inhibitors
This class of compounds, inspired by the structures of established NSAIDs like tolmetin, has been extensively studied for its COX inhibitory potential. The presence of a carboxylic acid moiety is often crucial for their activity, mimicking the carboxylic acid of the natural substrate, arachidonic acid.
A study on novel N-pyrrole carboxylic acid derivatives demonstrated that small structural modifications can significantly impact their inhibitory activity and selectivity for COX-1 and COX-2.[4] Compounds featuring an acetic acid group at position 1 of the pyrrole ring showed high potency against both COX-1 and COX-2.[4] Notably, some of these derivatives exhibited greater activity against COX-2 than the well-known selective COX-2 inhibitor, celecoxib.[4]
Mechanism of Action: COX Inhibition
The primary mechanism of action for this class of pyrrole derivatives is the inhibition of the cyclooxygenase enzymes, thereby blocking the synthesis of prostaglandins.
Experimental Data: In Vitro COX Inhibition
| Compound Class | Derivative Example | Target | IC50 (µM) | Reference |
| Pyrrole Carboxylic Acids | 4h | COX-1 | >100 | [4] |
| COX-2 | 0.12 | [4] | ||
| 4k | COX-1 | 1.25 | [4] | |
| COX-2 | 0.09 | [4] | ||
| 4g | COX-1 | 0.85 | [4] | |
| COX-2 | 0.15 | [4] | ||
| Reference | Celecoxib | COX-1 | 15.2 | [4] |
| COX-2 | 0.18 | [4] |
1,5-Diarylpyrrole Derivatives: Selective COX-2 Inhibitors
The 1,5-diarylpyrrole scaffold has been a focus for the development of potent and selective COX-2 inhibitors.[4] These compounds often feature a p-methylsulfonylphenyl substituent at the C5 position, a key pharmacophore for selective COX-2 inhibition, as seen in drugs like celecoxib.[4]
Research on a series of 1,5-diarylpyrrole esters and acids has shown that these compounds can exhibit high in vitro potency and selectivity for COX-2.[8] Some ester derivatives, in particular, demonstrated an excellent in vitro profile.[4] Furthermore, in vivo studies using the rat paw pressure test, paw volume, and abdominal constriction tests confirmed their anti-inflammatory and analgesic activities.[8]
Fused Pyrrole Systems: Pyrrolopyrimidines and Beyond
Fusing the pyrrole ring with other heterocyclic systems, such as pyrimidine, has led to the discovery of novel compounds with promising anti-inflammatory properties. Pyrrolopyrimidines have been investigated as inhibitors of pro-inflammatory cytokines and have shown significant in vivo anti-inflammatory activity.[9]
Some of these fused pyrrole derivatives have demonstrated the ability to inhibit the production of TNF-α and IL-1β, suggesting a mechanism of action that extends beyond simple COX inhibition.[5]
Mechanism of Action: Multi-target Inhibition
Certain fused pyrrole derivatives exhibit a multi-faceted anti-inflammatory profile by not only inhibiting COX enzymes but also suppressing the production of key pro-inflammatory cytokines.
Pyrrole-Imidazole Polyamides: Targeting NF-κB
A more novel approach to thwarting inflammation involves the inhibition of the NF-κB transcription factor. Pyrrole-imidazole polyamides have been designed to bind to the minor groove of DNA at specific NF-κB binding sites, thereby inhibiting the binding of this transcription factor and subsequent gene expression of pro-inflammatory mediators.[10]
Mechanism of Action: NF-κB Pathway Inhibition
This class of compounds offers a distinct mechanism by directly interfering with the transcriptional machinery of inflammation.
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The Pyrrole Scaffold: A Promising Frontier in the Fight Against Antimicrobial Resistance
A Comparative Guide to the Antimicrobial Activity of Substituted Pyrroles for Researchers, Scientists, and Drug Development Professionals.
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. Among the myriad of heterocyclic compounds explored, the pyrrole nucleus has emerged as a privileged scaffold, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[1][2][3] This guide provides an in-depth, comparative analysis of the antimicrobial activity of substituted pyrroles, grounded in experimental data. We will explore the critical structure-activity relationships that govern their efficacy, delve into their mechanisms of action, and present standardized protocols for their evaluation, thereby offering a comprehensive resource for researchers in the field.
Structure-Activity Relationships: Decoding the Impact of Substituents
The antimicrobial potency and spectrum of pyrrole derivatives are intricately linked to the nature and position of substituents on the pyrrole ring.[1][3] Understanding these structure-activity relationships (SAR) is paramount for the rational design of new and more effective antimicrobial agents.
Key Substituent Effects:
-
Halogenation: The presence of halogen atoms, particularly chlorine and bromine, on the pyrrole ring has been shown to be a beneficial substitution for enhancing biological activity.[1][4] For instance, halogenated pyrrole derivatives have demonstrated significant activity against various bacterial strains.[5]
-
Aryl and Heterocyclic Moieties: The introduction of aryl or other heterocyclic rings at various positions of the pyrrole core can significantly modulate antimicrobial activity. For example, some N-phenyl substituted pyrroles have shown promising activity against Gram-positive bacteria.[5] The incorporation of a 4-hydroxyphenyl ring has been identified as a key pharmacophoric feature for antifungal activity against Candida albicans.[6]
-
Fused Ring Systems: Fusing the pyrrole ring with other heterocyclic systems, such as pyrimidines and triazines, can lead to compounds with potent and broad-spectrum antimicrobial effects.[7][8] These fused systems can interact more effectively with biological targets.[7][8]
-
Side Chains and Functional Groups: The nature of side chains and the presence of specific functional groups like carboxamides, carboxylates, and chalcones play a crucial role. Pyrrole-2-carboxylate has been identified as a key pharmacophore in a series of potential antibacterial agents.[1] Pyrrole-based chalcones have also demonstrated notable antifungal activity.[9]
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
The following tables summarize the in vitro antimicrobial activity of various substituted pyrroles against a range of pathogenic bacteria and fungi, providing a comparative perspective against standard antibiotics.
Table 1: Antibacterial Activity of Selected Substituted Pyrroles
| Compound/Derivative Class | Target Organism(s) | Activity Metric (MIC in µg/mL) | Reference Compound (MIC in µg/mL) | Source(s) |
| Pyrrole Benzamide Derivatives | Staphylococcus aureus | 3.12 - 12.5 | Ciprofloxacin (2) | [1] |
| 1,2,3,4-tetrasubstituted pyrroles | S. aureus, B. cereus | Promising activity, equal to or more than tetracycline | Tetracycline | [5][10] |
| Pyrrolamide-type GyrB/ParE inhibitor | Drug-resistant bacteria | Exceptional efficacy | - | [1] |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 | Ethambutol (0.5) | [1] |
| Marinopyrrole A derivative | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 0.008 | Vancomycin (0.5-1) | [4] |
Table 2: Antifungal Activity of Selected Substituted Pyrroles
| Compound/Derivative Class | Target Organism(s) | Activity Metric (MIC in µg/mL) | Reference Compound (MIC in µg/mL) | Source(s) |
| Pyrrole-based Chalcones | Candida albicans | 50 | Ketoconazole (50) | [9] |
| Pyrrole-based Chalcones | Candida parapsilosis | 50 | - | [9] |
| Fused Pyrroles (e.g., 3c) | Candida albicans | High activity | - | [7][8] |
| Fused Pyrroles (e.g., 5a, 3c) | Aspergillus fumigatus, Fusarium oxysporum | High activity | - | [7][8] |
Unraveling the Mechanisms of Action
Substituted pyrroles exert their antimicrobial effects through diverse mechanisms, often targeting essential cellular processes in pathogens. Understanding these mechanisms is crucial for overcoming resistance and for the development of targeted therapies.
-
Inhibition of DNA Synthesis: Some pyrrole derivatives act as inhibitors of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[1][7] This inhibition disrupts DNA coiling and uncoiling, leading to bacterial cell death.
-
Inhibition of Fatty Acid Synthesis: The enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway, is a target for some pyrrole-based compounds.[1] Inhibition of InhA disrupts the synthesis of mycolic acids, crucial components of the mycobacterial cell wall.
-
Disruption of Electron Transport Chain: The antifungal antibiotic pyrrolnitrin has been shown to inhibit the terminal electron transport system in fungi, specifically between succinate or NADH and coenzyme Q.[11] This disruption of cellular respiration leads to fungal growth inhibition.[11]
Below is a diagram illustrating a generalized mechanism of action for a pyrrole derivative targeting bacterial DNA gyrase.
Caption: Generalized mechanism of a substituted pyrrole inhibiting bacterial DNA gyrase.
Experimental Protocols for Antimicrobial Evaluation
The following are standardized, step-by-step methodologies for assessing the antimicrobial activity of novel substituted pyrroles.
Minimum Inhibitory Concentration (MIC) Determination via Microdilution Assay
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Culture the test microorganism in an appropriate broth medium overnight at 37°C. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). If the compound is dissolved in a solvent, a solvent control should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Disc Diffusion (Kirby-Bauer) Assay
This method assesses the susceptibility of a bacterium to an antimicrobial agent.
Protocol:
-
Plate Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculation: Evenly spread a standardized suspension of the test bacterium over the surface of the agar plate.
-
Disc Application: Aseptically place sterile filter paper discs (6 mm in diameter) impregnated with a known concentration of the test compound onto the agar surface.
-
Controls: Use a standard antibiotic disc as a positive control and a disc impregnated with the solvent as a negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
The following diagram illustrates the general workflow for screening the antimicrobial activity of substituted pyrroles.
Caption: Experimental workflow for antimicrobial screening of substituted pyrroles.
Conclusion and Future Perspectives
Substituted pyrroles represent a versatile and promising class of compounds in the quest for new antimicrobial agents.[1] Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their activity and spectrum.[12] The data presented in this guide highlights the significant potential of these compounds against a range of bacterial and fungal pathogens, including drug-resistant strains.
Future research should focus on:
-
Lead Optimization: Further optimization of lead compounds through medicinal chemistry approaches to enhance potency, reduce toxicity, and improve pharmacokinetic properties.
-
Mechanism of Action Studies: In-depth studies to elucidate the precise molecular targets and mechanisms of action of the most potent derivatives.
-
Combating Resistance: Investigating the potential of substituted pyrroles to overcome existing resistance mechanisms and their use in combination therapies.[13]
-
In Vivo Studies: Advancing promising candidates to in vivo models to evaluate their efficacy and safety in a physiological context.
By leveraging the insights from structure-activity relationships and employing rigorous experimental evaluation, the scientific community can unlock the full therapeutic potential of substituted pyrroles and contribute to the development of the next generation of antimicrobial drugs.
References
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- Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (2025).
- Abd El-Hameed, R. H., Sayed, A. I., Ali, S. M., Mosa, M. A., Khoder, Z. M., & Fatahala, S. S. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents.
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). PubMed Central. [Link]
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A Comparative Analysis of Pyrrole-2-Carboxylic Acid Esters: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the pyrrole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active compounds. Among these, pyrrole-2-carboxylic acid and its esters are particularly valuable intermediates, offering a versatile platform for the synthesis of novel therapeutic agents. This guide provides an in-depth comparative analysis of key pyrrole-2-carboxylic acid esters, focusing on their synthesis, physicochemical properties, and biological potential. The information presented herein is grounded in experimental data to aid in the rational design and selection of these crucial building blocks for drug discovery and development.
Introduction to Pyrrole-2-Carboxylic Acid and its Esters
The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a key structural component in many natural products and pharmaceuticals, including heme, chlorophyll, and vitamin B12. Pyrrole-2-carboxylic acid, a stable, crystalline solid, serves as a primary precursor for a variety of derivatives, including esters, amides, and more complex heterocyclic systems. The ester functional group, in particular, offers a convenient handle for further chemical modification and can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule. This guide will focus on the comparative aspects of simple alkyl esters of pyrrole-2-carboxylic acid, providing a foundation for their application in synthetic and medicinal chemistry.
Synthesis of Pyrrole-2-Carboxylic Acid Esters: A Comparative Overview
The synthesis of pyrrole-2-carboxylic acid esters typically involves a two-step process: the synthesis of the parent pyrrole-2-carboxylic acid, followed by its esterification.
Synthesis of Pyrrole-2-Carboxylic Acid
Several methods have been reported for the synthesis of pyrrole-2-carboxylic acid. A common and efficient laboratory-scale synthesis involves the reaction of pyrrole with trichloroacetyl chloride, followed by hydrolysis of the resulting 2-(trichloroacetyl)pyrrole. This method is advantageous due to its high yield and the relative accessibility of the starting materials.
Esterification of Pyrrole-2-Carboxylic Acid
The most common method for the synthesis of pyrrole-2-carboxylic acid esters is the Fischer esterification, which involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. This is an equilibrium-driven reaction, and to achieve high yields, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction.
Comparative Analysis of Physicochemical Properties
The choice of the ester group can have a significant impact on the physicochemical properties of the resulting molecule, which in turn can influence its solubility, stability, and biological activity. Below is a comparison of the key physicochemical properties of methyl and ethyl pyrrole-2-carboxylate.
| Property | Methyl Pyrrole-2-Carboxylate | Ethyl Pyrrole-2-Carboxylate |
| Molecular Formula | C₆H₇NO₂[1] | C₇H₉NO₂[2] |
| Molecular Weight | 125.13 g/mol [1][3] | 139.15 g/mol [2] |
| Melting Point | 74-78 °C[3][4] | 37-42 °C[5][6] |
| Boiling Point | 230.3 °C at 760 mmHg[3] | 244.6 °C at 760 mmHg (est.)[7] |
| Solubility | Soluble in water[4] | Soluble in methanol[8] |
Biological Activities of Pyrrole-2-Carboxylic Acid Derivatives
While direct comparative biological data for simple alkyl pyrrole-2-carboxylates is limited, the broader class of pyrrole-2-carboxylic acid derivatives, including more complex esters and amides, has demonstrated a wide range of biological activities. These findings provide valuable insights into the potential applications of these compounds in drug discovery.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrrole derivatives. For instance, ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) have been shown to exhibit potent cytotoxic activities against various soft tissue cancer cell lines.[9][10] The mechanism of action for these compounds involves the inhibition of tubulin polymerization and the induction of G2/M cell-cycle arrest, ultimately leading to apoptosis.[9] Furthermore, 5-methyl-2-carboxamidepyrrole-based molecules have been identified as promising anticancer candidates.[11][12]
Antimicrobial Activity
The pyrrole scaffold is a common feature in many antimicrobial agents. While data on simple esters is scarce, derivatives such as ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate have shown significant activity against Mycobacterium tuberculosis, with a Minimum Inhibitory Concentration (MIC) value of 0.7 µg/mL.[13][14] This highlights the potential of the pyrrole-2-carboxylate core in the development of new antibacterial agents. Pyrrolnitrin and pyoluteorin, naturally occurring pyrroles with antibiotic activity, further underscore the importance of this heterocyclic ring in antimicrobial drug discovery.[15][16][17]
Experimental Protocols
Synthesis of Ethyl Pyrrole-2-Carboxylate
This protocol is adapted from a reported high-yield synthesis.[5]
Materials:
-
Pyrrole, freshly distilled
-
Trichloroacetyl chloride
-
Anhydrous diethyl ether
-
Potassium carbonate
-
Magnesium sulfate
-
Activated carbon (Norit)
-
Ethanol
-
3 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
Procedure:
-
Preparation of 2-(Trichloroacetyl)pyrrole:
-
In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and condenser, prepare a solution of trichloroacetyl chloride (1.23 moles) in anhydrous diethyl ether (200 ml).
-
While stirring, add a solution of freshly distilled pyrrole (1.2 moles) in anhydrous ether (640 ml) over 3 hours. The reaction is exothermic and will cause the mixture to reflux.
-
After the addition is complete, stir the mixture for an additional hour.
-
Slowly add a solution of potassium carbonate (0.724 mole) in water (300 ml) through the dropping funnel.
-
Separate the layers and dry the organic phase with magnesium sulfate.
-
Treat the solution with activated carbon, filter, and proceed to the next step.
-
-
Alcoholysis to Ethyl Pyrrole-2-carboxylate:
-
Concentrate the ethereal solution of 2-(trichloroacetyl)pyrrole to dryness using a rotary evaporator.
-
Partition the oily residue between ether (200 ml) and 3 N hydrochloric acid (25 ml).
-
Separate the ether layer and wash the aqueous layer with ether (100 ml).
-
Combine the ether solutions, wash with saturated sodium bicarbonate solution (25 ml), dry with magnesium sulfate, and concentrate by distillation.
-
Fractionally distill the residue under reduced pressure to obtain ethyl pyrrole-2-carboxylate as a pale yellow oil. The reported yield is 91–92%.[5]
-
General Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol provides a general framework for assessing the antibacterial activity of synthesized compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth (MHB)
-
Synthesized pyrrole-2-carboxylic acid esters
-
96-well microtiter plates
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strains in MHB overnight at 37 °C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution of Compounds:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compounds in MHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
-
Visualizations
Synthetic Pathway to Pyrrole-2-Carboxylic Acid Esters
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Conclusion and Future Directions
Pyrrole-2-carboxylic acid esters are valuable and versatile intermediates in organic synthesis and medicinal chemistry. This guide has provided a comparative overview of their synthesis, physicochemical properties, and biological potential, supported by experimental data. While direct comparative studies of a homologous series of these esters are currently limited in the literature, the available data on individual esters and related derivatives strongly suggest their potential as scaffolds for the development of novel therapeutic agents. Future research should focus on the systematic evaluation of a broader range of pyrrole-2-carboxylic acid esters to establish clear structure-activity and structure-property relationships. Such studies will undoubtedly accelerate the discovery and development of new and effective drugs.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
As conscientious scientists, our responsibility extends beyond the discovery and application of novel compounds to their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (CAS No. 2386-28-9), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety principles and regulatory guidelines.
Hazard Identification and Risk Assessment: Why Special Handling is Required
This compound is a heterocyclic compound with the molecular formula C₉H₁₁NO₃.[1][2] While extensive toxicological data is not available, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides critical safety information based on its chemical structure and properties.[2]
A thorough risk assessment is the foundational step for safe handling and disposal. This involves recognizing the inherent hazards of the compound and the potential risks associated with the quantities and concentrations being handled in your specific laboratory setting.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2] |
The carboxylic acid functional group contributes to its irritant properties.[1] Therefore, direct contact with skin, eyes, and mucous membranes must be avoided through the consistent use of appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including preparation for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles that meet EN 166 standards (or equivalent) are essential to protect against splashes and fine dust particles.[3]
-
Hand Protection: Wear protective gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Protective Clothing: A standard laboratory coat or long-sleeved clothing is required to prevent skin contact.[3]
-
Respiratory Protection: If handling the solid compound outside of a fume hood or in a manner that could generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[3]
The causality is clear: this compound is a known irritant, and PPE creates a necessary barrier to prevent harmful exposure.
Segregation and Waste Collection: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fires.
Core Principle: this compound waste should be collected in a designated, properly labeled hazardous waste container.
Step-by-Step Waste Collection Protocol:
-
Select an Appropriate Container:
-
Use a leak-proof container that is chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container is suitable.
-
If reusing a reagent bottle, ensure it is completely empty, triple-rinsed (with the first rinse collected as hazardous waste), and all original labels are fully defaced or removed.[4][5]
-
-
Label the Waste Container:
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[5]
-
The concentration or percentage of the compound in the waste stream.
-
The date the waste was first added to the container.
-
The appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
-
-
Waste Accumulation:
-
Collect waste in a designated satellite accumulation area (SAA) at or near the point of generation.[6]
-
Keep the waste container closed at all times, except when adding waste.[5]
-
Store the container in secondary containment, such as a plastic tray, to contain any potential leaks or spills.[5][6]
-
Crucially, do not mix this waste with incompatible chemicals. For example, store acidic waste separately from bases, cyanides, or sulfides.[7]
-
Disposal Procedure: A Decision-Making Workflow
The primary and most compliant method for disposing of this compound is through your institution's hazardous waste management program. Under no circumstances should this chemical be disposed of in the regular trash or down the drain without proper treatment and verification of local regulations. [5][8]
The following diagram illustrates the decision-making process for proper disposal:
Caption: Decision workflow for the disposal of this compound.
Detailed Steps for Final Disposal:
-
Solid Waste and Organic Solvent Solutions:
-
All solid waste containing this compound, including contaminated items like weigh boats, gloves, and paper towels, must be collected as hazardous chemical waste.[6]
-
Solutions of this compound in organic solvents are also to be treated as hazardous waste.
-
Once the waste container is full (typically around 80% capacity to prevent overfilling), seal it securely and request a pickup from your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management service.[4][5]
-
-
Aqueous Solutions (with caution):
-
While some dilute aqueous solutions of acids can be disposed of down the drain after neutralization, this should be considered a secondary option and requires strict adherence to local regulations.[7][8]
-
Verification is mandatory. Before considering this route, you must confirm with your local wastewater authority and institutional EHS that this specific compound is permissible for drain disposal after neutralization.
-
If permitted, the pH of the dilute aqueous solution must be adjusted to a neutral range (typically between 5.5 and 10.5) by slowly adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions).[8]
-
The neutralized solution should then be flushed with copious amounts of water.
-
If there is any doubt, the most prudent and universally compliant action is to dispose of all forms of this waste through your hazardous waste management program. [3]
-
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.
-
Minor Spill (Solid):
-
Ensure you are wearing the appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the swept-up material and any contaminated cleaning supplies into a labeled hazardous waste container.[3]
-
Clean the spill area with soap and water.
-
-
Minor Spill (Liquid):
-
Absorb the spill with an inert material, such as vermiculite or sand.
-
Collect the absorbent material into a labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert your colleagues and notify your laboratory supervisor and institutional EHS office immediately.
-
Prevent entry into the affected area.
-
By adhering to these systematic procedures, researchers can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
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Mastering the Safe Handling of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, a key heterocyclic compound, presents unique handling requirements due to its irritant properties. This guide provides a comprehensive, step-by-step framework for its safe management, from initial handling to final disposal, ensuring both personal safety and the preservation of experimental integrity.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:
-
H315: Causes skin irritation [1]
-
H319: Causes serious eye irritation [1]
-
H335: May cause respiratory irritation [1]
These classifications necessitate a multi-faceted approach to personal protection, focusing on preventing contact with skin and eyes and avoiding the inhalation of dust or aerosols. The carboxylic acid group also suggests that the compound is a weak acid, which contributes to its irritant nature.[2]
Essential Personal Protective Equipment (PPE)
A proactive approach to safety begins with the correct selection and use of PPE. The following table summarizes the essential equipment for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a splash hazard. | Must conform to EN 166 or OSHA 29 CFR 1910.133 standards.[3] Always wear when handling the compound. |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). | Inspect gloves for any signs of degradation or punctures before each use. Change gloves immediately if they become contaminated.[4] |
| Body | Laboratory coat. | A flame-retardant lab coat should be worn. Ensure it is fully buttoned. |
| Respiratory | Use in a well-ventilated area. A chemical fume hood is mandatory. | If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.[3] |
Procedural Workflow for Safe Handling and Disposal
The following workflow provides a logical sequence for the safe handling and disposal of this compound. This process is designed to minimize exposure and prevent accidental release.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
